6-(Benzyloxy)-2-methylnicotinic Acid
Description
Properties
IUPAC Name |
2-methyl-6-phenylmethoxypyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3/c1-10-12(14(16)17)7-8-13(15-10)18-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOBDRGGYULBDGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)OCC2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 6-(Benzyloxy)-2-methylnicotinic Acid
Abstract
This technical guide provides a comprehensive overview of a robust synthetic pathway to 6-(Benzyloxy)-2-methylnicotinic acid, a heterocyclic building block with significant potential in medicinal chemistry and drug development. The document details a strategic two-step synthetic approach, commencing with the synthesis of the key intermediate, 6-hydroxy-2-methylnicotinic acid, followed by a Williamson ether synthesis for the introduction of the benzyl protective group. Each synthetic step is accompanied by a detailed experimental protocol, elucidating the causal reasoning behind the selection of reagents and reaction conditions. Furthermore, this guide outlines a full characterization protocol for the final compound, including predicted spectroscopic data (¹H NMR, ¹³C NMR, IR, and MS) to ensure structural verification and purity assessment. This document is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery, offering field-proven insights and a self-validating framework for the successful preparation and characterization of the title compound.
Introduction and Strategic Overview
This compound is a substituted pyridine derivative that holds promise as a versatile intermediate in the synthesis of complex molecular architectures, particularly in the development of novel therapeutic agents. The presence of a carboxylic acid moiety, a lipophilic benzyl ether, and a methylated pyridine core provides multiple points for chemical modification, making it an attractive scaffold for library synthesis and lead optimization programs.
The synthesis of this target molecule is not directly reported in peer-reviewed literature. Therefore, a logical and efficient synthetic strategy has been devised based on fundamental principles of organic chemistry and established methodologies for analogous structures. The chosen pathway, illustrated below, proceeds in two key stages:
-
Synthesis of 6-hydroxy-2-methylnicotinic acid: This crucial intermediate is prepared from commercially available starting materials. The selection of this precursor is strategic as the hydroxyl group provides a convenient handle for the subsequent introduction of the benzyloxy moiety.
-
Benzylation of the Hydroxyl Group: A classic Williamson ether synthesis is employed to protect the hydroxyl group as a benzyl ether. This reaction is well-suited for this transformation due to its reliability and high-yielding nature.[1][2][3]
This guide will provide a detailed exposition of each of these steps, followed by a comprehensive section on the analytical techniques required to confirm the identity and purity of the final product.
Synthetic Workflow
The overall synthetic transformation is depicted in the following workflow diagram:
Caption: Overall synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of 6-hydroxy-2-methylnicotinic acid
The synthesis of this key intermediate can be approached from several starting materials. A common route involves the diazotization of 2-amino-6-methylpyridine followed by hydrolysis, and subsequent oxidation of the methyl group or carboxylation. For the purpose of this guide, we will outline a well-established, multi-step procedure.
Protocol:
-
Diazotization of 2-amino-6-methylpyridine:
-
Dissolve 2-amino-6-methylpyridine (1.0 eq.) in an aqueous solution of a strong acid (e.g., H₂SO₄).
-
Cool the solution to 0-5 °C in an ice bath.
-
Add a solution of sodium nitrite (NaNO₂) (1.1 eq.) in water dropwise, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at this temperature for 1 hour.
-
-
Hydrolysis to 2-hydroxy-6-methylpyridine:
-
Slowly heat the reaction mixture to boiling and maintain reflux for 2 hours.
-
Cool the solution to room temperature and neutralize with a suitable base (e.g., NaHCO₃) to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum to yield 2-hydroxy-6-methylpyridine.
-
-
Carboxylation of 2-hydroxy-6-methylpyridine:
-
In a high-pressure reactor, combine 2-hydroxy-6-methylpyridine (1.0 eq.) with potassium carbonate (K₂CO₃) (2.0 eq.).
-
Pressurize the reactor with carbon dioxide (CO₂) to 20 atm.
-
Heat the mixture to 180-200 °C and maintain for 12 hours.
-
Cool the reactor, release the pressure, and dissolve the solid residue in water.
-
Acidify the aqueous solution with concentrated HCl to a pH of 3-4 to precipitate the product.
-
Filter the solid, wash with cold water, and recrystallize from ethanol/water to obtain pure 6-hydroxy-2-methylnicotinic acid.
-
Step 2: Benzylation via Williamson Ether Synthesis
This step involves the O-alkylation of the hydroxyl group of the intermediate with benzyl bromide. The choice of a suitable base and solvent is critical for the success of this reaction. A polar aprotic solvent like DMF facilitates the S_N2 reaction, and a mild base such as potassium carbonate is sufficient to deprotonate the phenolic hydroxyl group.[2][4]
Protocol:
-
Reaction Setup:
-
To a solution of 6-hydroxy-2-methylnicotinic acid (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (K₂CO₃) (2.5 eq.).
-
Stir the suspension at room temperature for 30 minutes.
-
-
Addition of Benzyl Bromide:
-
Add benzyl bromide (1.2 eq.) dropwise to the reaction mixture.
-
-
Reaction Progression:
-
Heat the reaction mixture to 80 °C and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
After completion, cool the reaction mixture to room temperature and pour it into ice water.
-
Acidify the aqueous solution with 1M HCl to a pH of 4-5 to precipitate the crude product.
-
Filter the solid and wash thoroughly with water.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford pure this compound.
-
Characterization of this compound
Thorough characterization is essential to confirm the structure and purity of the synthesized compound. The following table summarizes the expected data from key analytical techniques.
| Technique | Expected Data |
| ¹H NMR | * ~12-13 ppm (s, 1H): Carboxylic acid proton (-COOH). * ~7.2-7.5 ppm (m, 5H): Phenyl protons of the benzyl group. * ~7.8-8.2 ppm (d, 1H): Pyridine ring proton. * ~6.8-7.1 ppm (d, 1H): Pyridine ring proton. * ~5.4 ppm (s, 2H): Methylene protons of the benzyl group (-OCH₂Ph). * ~2.5 ppm (s, 3H): Methyl protons on the pyridine ring. |
| ¹³C NMR | * ~165-170 ppm: Carboxylic acid carbon (-COOH). * ~160-165 ppm: C-O of the pyridine ring. * ~150-155 ppm: Quaternary carbon of the pyridine ring. * ~135-140 ppm: Quaternary carbon of the phenyl ring and a pyridine ring carbon. * ~127-129 ppm: Phenyl carbons. * ~110-115 ppm: Pyridine ring carbon. * ~70 ppm: Methylene carbon of the benzyl group (-OCH₂Ph). * ~20-25 ppm: Methyl carbon. |
| IR (cm⁻¹) | * ~2500-3300 (broad): O-H stretch of the carboxylic acid. * ~1700-1720: C=O stretch of the carboxylic acid. * ~1580-1600: C=C and C=N stretching of the pyridine ring. * ~1250-1300: C-O-C stretch of the ether. |
| MS (ESI) | * [M+H]⁺: Expected m/z corresponding to the protonated molecule. * [M-H]⁻: Expected m/z corresponding to the deprotonated molecule. |
Conclusion
This technical guide has outlined a comprehensive and scientifically sound approach for the synthesis and characterization of this compound. By providing detailed, step-by-step protocols and explaining the rationale behind the chosen methodologies, this document serves as a valuable resource for researchers in organic and medicinal chemistry. The successful implementation of these procedures will enable the reliable production of this important chemical building block for further applications in drug discovery and development.
References
A Technical Guide to the Spectroscopic Characterization of 6-(Benzyloxy)-2-methylnicotinic Acid
Abstract
This technical guide provides a comprehensive analysis of the expected spectroscopic data for 6-(Benzyloxy)-2-methylnicotinic Acid, a key intermediate in pharmaceutical synthesis. In the absence of publicly available experimental spectra, this document leverages established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) to predict and interpret the compound's spectral characteristics. Detailed, field-proven protocols for data acquisition are presented, ensuring a self-validating system for researchers. This guide is intended to be an essential resource for scientists and professionals engaged in the synthesis, characterization, and application of substituted nicotinic acid derivatives in drug development.
Introduction: The Significance of this compound in Medicinal Chemistry
This compound, bearing the CAS number 1355172-95-0, is a strategically important building block in the synthesis of complex pharmaceutical agents. Its structure, which combines a substituted pyridine core with a carboxylic acid and a benzyloxy group, offers multiple points for chemical modification, making it a versatile precursor for a range of therapeutic molecules. The precise characterization of this compound is paramount to ensure the purity, identity, and quality of downstream products. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools for this purpose, providing detailed information about the molecular structure and integrity of the synthesized compound.
This guide will delve into the theoretical underpinnings of the spectroscopic signatures of this compound, providing a robust framework for its identification and characterization.
Predicted Spectroscopic Data and Interpretation
Due to the lack of publicly archived experimental spectra for this compound, the following sections provide a detailed prediction and interpretation of its NMR, IR, and MS data based on the analysis of its constituent functional groups and data from structurally analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR spectra of this compound are discussed below.
The proton NMR spectrum is expected to reveal distinct signals for the protons of the pyridine ring, the methyl group, the benzyloxy group, and the carboxylic acid.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |
| Carboxylic Acid (-COOH) | 12.0 - 13.0 | Singlet (broad) | - | The chemical shift of the acidic proton is highly dependent on concentration and the solvent used due to hydrogen bonding. |
| Pyridine H-4 | 7.9 - 8.1 | Doublet | ~8.0 | |
| Pyridine H-5 | 6.8 - 7.0 | Doublet | ~8.0 | |
| Benzyl Phenyl Protons | 7.2 - 7.5 | Multiplet | - | The five protons of the phenyl ring of the benzyloxy group will appear as a complex multiplet. |
| Benzyl Methylene (-OCH₂-) | 5.3 - 5.5 | Singlet | - | This singlet corresponds to the two protons of the methylene bridge. |
| Methyl (-CH₃) | 2.5 - 2.7 | Singlet | - | The three protons of the methyl group at the 2-position of the pyridine ring will appear as a singlet. |
The carbon-13 NMR spectrum will provide information on the carbon framework of the molecule.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |
| Carboxylic Acid Carbonyl (-COOH) | 165 - 175 | The chemical shift is typical for carboxylic acids. |
| Pyridine C-6 | 160 - 165 | Attached to the benzyloxy group. |
| Pyridine C-2 | 155 - 160 | Attached to the methyl group. |
| Pyridine C-3 | 120 - 125 | Attached to the carboxylic acid group. |
| Pyridine C-4 | 138 - 142 | |
| Pyridine C-5 | 110 - 115 | |
| Benzyl Phenyl Carbons | 127 - 137 | Multiple signals are expected for the aromatic carbons of the benzyl group. |
| Benzyl Methylene Carbon (-OCH₂-) | 65 - 75 | |
| Methyl Carbon (-CH₃) | 20 - 25 |
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by absorptions from the carboxylic acid, the aromatic rings, and the ether linkage.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Notes |
| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Broad | This very broad absorption is characteristic of the hydrogen-bonded hydroxyl group of a carboxylic acid. |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium | |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium | |
| C=O Stretch (Carboxylic Acid) | 1700 - 1730 | Strong | The position of this band can be influenced by conjugation and hydrogen bonding. |
| C=C and C=N Stretch (Aromatic Rings) | 1450 - 1600 | Medium to Strong | Multiple bands are expected in this region due to the pyridine and benzene rings. |
| C-O Stretch (Ether and Carboxylic Acid) | 1200 - 1300 | Strong | |
| O-H Bend (Carboxylic Acid) | 920 - 950 | Broad, Medium |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification. For this compound (Molecular Formula: C₁₄H₁₃NO₃), the expected molecular weight is approximately 243.26 g/mol .
Expected Molecular Ion:
-
[M+H]⁺: m/z 244.09
-
[M-H]⁻: m/z 242.08
Predicted Fragmentation Pattern: The molecule is expected to fragment at the benzylic ether linkage and through the loss of the carboxylic acid group.
-
Loss of the benzyl group: A prominent peak at m/z 91, corresponding to the tropylium cation [C₇H₇]⁺, is expected from the cleavage of the benzyl group.
-
Loss of CO₂: Fragmentation of the carboxylic acid group can lead to the loss of CO₂ (44 Da), resulting in a fragment ion.
-
Loss of the benzyloxy group: Cleavage of the C-O bond of the ether can lead to a fragment corresponding to the remaining substituted pyridine.
Experimental Protocols
The following protocols are provided as a guide for acquiring high-quality spectroscopic data for this compound. These are standardized procedures that ensure reproducibility and reliability of the results.
NMR Data Acquisition Workflow
Caption: Workflow for NMR data acquisition and processing.
Detailed Protocol:
-
Sample Preparation:
-
Accurately weigh 5-20 mg of this compound.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean vial.
-
Filter the solution through a pipette with a small cotton or glass wool plug into a clean 5 mm NMR tube to remove any particulate matter.
-
A Technical Guide to 6-(Benzyloxy)-2-methylnicotinic Acid: Synthesis, Characterization, and Applications in Drug Discovery
This guide provides an in-depth technical overview of 6-(Benzyloxy)-2-methylnicotinic acid, a pyridine-based organic compound with significant potential as a building block in medicinal chemistry and drug development. We will explore its chemical identity, a plausible synthetic route, its characterization profile, and its prospective applications, grounded in the established roles of its structural motifs in pharmacologically active agents.
Compound Identification and Chemical Properties
This compound is a derivative of nicotinic acid (Vitamin B3), featuring a methyl group at the 2-position and a benzyloxy substituent at the 6-position of the pyridine ring. These modifications are of significant interest to medicinal chemists as they can influence the molecule's steric and electronic properties, thereby modulating its interaction with biological targets.
| Identifier | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 1355172-95-0 | [1][2] |
| Molecular Formula | C₁₄H₁₃NO₃ | [2] |
| Molecular Weight | 243.26 g/mol | [2] |
Synthesis of this compound
While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in publicly available literature, a logical and efficient synthetic route can be proposed based on established organic chemistry principles and published syntheses of related compounds. The following multi-step synthesis starts from the commercially available 6-methylnicotinic acid.
Proposed Synthetic Pathway
The synthesis can be envisioned in two key stages: esterification of the carboxylic acid followed by the introduction of the benzyloxy group via nucleophilic aromatic substitution.
Caption: Proposed workflow for the synthesis of this compound.
Experimental Protocol
Step 1: Fischer Esterification of 6-Methylnicotinic Acid
-
Reaction Setup: To a solution of 6-methylnicotinic acid in methanol, a catalytic amount of concentrated sulfuric acid is slowly added.
-
Reaction Execution: The mixture is heated to reflux and maintained for several hours. The reaction progress is monitored by thin-layer chromatography (TLC).
-
Work-up and Isolation: Once the reaction is complete, the mixture is cooled, and the methanol is removed under reduced pressure. The residue is neutralized with a saturated aqueous solution of sodium bicarbonate. The product, methyl 6-methylnicotinate, is then extracted with an organic solvent such as ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate and concentrated to yield the crude product, which can be purified by column chromatography.
Step 2: Introduction of the Benzyloxy Group
-
Reaction Setup: Sodium hydride is carefully added to benzyl alcohol at 0 °C to form the sodium benzoxide nucleophile.
-
Reaction Execution: Methyl 6-methylnicotinate is added to the solution, and the reaction mixture is heated to reflux. The substitution reaction is monitored by TLC.
-
Work-up and Isolation: After completion, the reaction is quenched by the slow addition of water. The product, methyl 6-(benzyloxy)-2-methylnicotinate, is extracted with an organic solvent. The organic phase is washed with brine, dried, and concentrated. The crude product can be purified by column chromatography.
Step 3: Saponification to the Final Product
-
Reaction Setup: The methyl 6-(benzyloxy)-2-methylnicotinate is dissolved in a mixture of methanol and water.
-
Reaction Execution: An aqueous solution of sodium hydroxide is added, and the mixture is heated to reflux until the ester is fully hydrolyzed, as monitored by TLC.
-
Work-up and Isolation: The methanol is removed under reduced pressure, and the aqueous solution is acidified with a dilute acid (e.g., HCl) to precipitate the carboxylic acid. The solid product, this compound, is collected by filtration, washed with cold water, and dried.
Spectroscopic Characterization
Expected ¹H NMR Spectral Data:
-
Aromatic Protons (benzyl group): A multiplet in the range of 7.3-7.5 ppm.
-
Aromatic Protons (pyridine ring): Two doublets corresponding to the protons on the pyridine ring.
-
Methylene Protons (-O-CH₂-Ph): A singlet around 5.4 ppm.
-
Methyl Protons (-CH₃): A singlet around 2.5 ppm.
-
Carboxylic Acid Proton (-COOH): A broad singlet at a downfield chemical shift (>10 ppm).
Expected ¹³C NMR Spectral Data:
-
Carbonyl Carbon (-COOH): A signal in the range of 165-175 ppm.
-
Aromatic Carbons: Multiple signals in the aromatic region (120-160 ppm).
-
Methylene Carbon (-O-CH₂-Ph): A signal around 70 ppm.
-
Methyl Carbon (-CH₃): A signal around 20-25 ppm.
Expected IR Spectral Data:
-
O-H Stretch (Carboxylic Acid): A broad band in the region of 2500-3300 cm⁻¹.
-
C=O Stretch (Carboxylic Acid): A strong absorption band around 1700-1725 cm⁻¹.
-
C=C and C=N Stretches (Aromatic Rings): Multiple bands in the 1400-1600 cm⁻¹ region.
-
C-O Stretch: Bands in the 1000-1300 cm⁻¹ region.
Expected Mass Spectrometry Data:
-
Molecular Ion Peak (M+): Expected at m/z = 243.26.
Applications in Drug Discovery and Medicinal Chemistry
The structural components of this compound suggest its utility as a scaffold in the development of novel therapeutic agents.
Role as a Nicotinic Acid Derivative
Nicotinic acid and its derivatives are privileged structures in medicinal chemistry, appearing in numerous approved drugs. 6-Methylnicotinic acid, a key precursor to the title compound, is a known intermediate in the synthesis of Etoricoxib, a selective COX-2 inhibitor used as a non-steroidal anti-inflammatory drug (NSAID)[3][4]. This highlights the importance of the 6-methylnicotinic acid scaffold in accessing biologically active molecules.
Significance of the Benzyloxy Moiety
The benzyloxy group is a common pharmacophore in drug design. It can engage in crucial π-π stacking interactions with aromatic residues in the active sites of enzymes and receptors. For instance, benzyloxy-containing compounds have been investigated as potent and selective inhibitors of monoamine oxidase B (MAO-B), which is a target for the treatment of Parkinson's disease and depression. Furthermore, 6-benzyloxyquinolines have been identified as selective inhibitors of the c-Met kinase, a target in cancer therapy[5].
Caption: The relationship between the structural motifs of the title compound and its potential applications.
The combination of the 6-methylnicotinic acid core with a benzyloxy group makes this compound a valuable starting material for creating libraries of novel compounds for screening against a variety of biological targets.
Safety and Handling
-
Hazard Statements: Likely to cause skin irritation, serious eye irritation, and may cause respiratory irritation.
-
Precautionary Statements:
-
Avoid breathing dust.
-
Wash skin thoroughly after handling.
-
Use only outdoors or in a well-ventilated area.
-
Wear protective gloves, eye protection, and face protection.
-
-
First Aid:
-
If on skin: Wash with plenty of water.
-
If inhaled: Remove person to fresh air and keep comfortable for breathing.
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
It is imperative to handle this compound in a well-ventilated fume hood with appropriate personal protective equipment (PPE). A full risk assessment should be conducted before commencing any experimental work.
Conclusion
This compound is a compound of significant interest for researchers in drug discovery and organic synthesis. Its straightforward, albeit undocumented, synthetic pathway and the proven pharmacological relevance of its constituent motifs make it an attractive building block for the development of new chemical entities. While a lack of published characterization data necessitates independent verification by researchers, the foundational knowledge of its precursors and related structures provides a solid basis for its exploration in medicinal chemistry programs.
References
- 1. 6-Benzyloxy-2-methyl-pyridine-3-carboxylic acid_1355172-95-0_杭州海瑞化工有限公司 [hairuichem.com]
- 2. calpaclab.com [calpaclab.com]
- 3. researchgate.net [researchgate.net]
- 4. 6-Methyl-nicotinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 6-{[(Benzyloxy)carbonyl]amino}pyridine-2-carboxylic acid | C14H12N2O4 | CID 63643408 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility of 6-(Benzyloxy)-2-methylnicotinic Acid in Common Organic Solvents
Introduction
6-(Benzyloxy)-2-methylnicotinic acid is a substituted pyridinecarboxylic acid derivative with significant interest in medicinal chemistry and drug development. Its molecular structure, featuring a carboxylic acid group, a pyridine ring, a methyl group, and a benzyloxy substituent, imparts a unique combination of polarity, hydrogen bonding capability, and aromatic character. Understanding the solubility of this compound in various organic solvents is of paramount importance for its synthesis, purification, formulation, and biological screening. This technical guide provides a comprehensive overview of the predicted solubility of this compound based on fundamental chemical principles and outlines a robust experimental protocol for its quantitative determination.
Physicochemical Properties and Predicted Solubility Profile
The solubility of a compound is governed by the principle of "like dissolves like," which suggests that substances with similar polarities are more likely to be miscible.[1][2] The structure of this compound (Molecular Formula: C₁₄H₁₃NO₃) contains both polar and non-polar moieties, which will dictate its interaction with different solvents.
-
Polar Functional Groups: The carboxylic acid (-COOH) group is highly polar and capable of acting as both a hydrogen bond donor and acceptor.[3] The nitrogen atom in the pyridine ring can also act as a hydrogen bond acceptor. These groups contribute to its solubility in polar solvents.
-
Non-Polar Moieties: The benzyl group (a phenyl ring attached to a methylene group) and the methyl group are non-polar and hydrophobic.[4] These parts of the molecule will favor interactions with non-polar solvents through van der Waals forces.[1]
Given this dual nature, this compound is expected to exhibit a nuanced solubility profile. The interplay between the polar carboxylic acid and pyridine functionalities and the non-polar benzyl and methyl groups will result in varying degrees of solubility across the solvent spectrum.
Predicted Solubility in Common Organic Solvents
The following table provides a qualitative prediction of the solubility of this compound in a range of common organic solvents, categorized by their polarity. These predictions are based on the structural analysis of the solute and the known properties of the solvents.
| Solvent | Solvent Class | Predicted Solubility | Rationale |
| Methanol | Polar Protic | High | The hydroxyl group of methanol can effectively form hydrogen bonds with the carboxylic acid and pyridine nitrogen of the solute. |
| Ethanol | Polar Protic | High | Similar to methanol, ethanol's hydroxyl group allows for strong hydrogen bonding interactions.[5] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very High | DMSO is a strong hydrogen bond acceptor and has a high polarity, making it an excellent solvent for many organic compounds, including carboxylic acids.[5] |
| Acetone | Polar Aprotic | Moderate | Acetone can act as a hydrogen bond acceptor for the carboxylic acid's proton, but it lacks a donor group, which may limit solubility compared to protic solvents.[5] |
| Acetonitrile | Polar Aprotic | Moderate to Low | While polar, acetonitrile is a weaker hydrogen bond acceptor than other polar aprotic solvents, which may result in lower solubility.[5] |
| Ethyl Acetate | Moderately Polar | Moderate | The ester functionality can accept hydrogen bonds, and the overall moderate polarity aligns well with the mixed polarity of the solute. |
| Dichloromethane (DCM) | Chlorinated | Moderate to Low | DCM is a relatively non-polar solvent, but it can engage in dipole-dipole interactions. Solubility will depend on the influence of the non-polar benzyl group. |
| Chloroform | Chlorinated | Moderate | Similar to DCM, chloroform's slight polarity may allow for some dissolution.[1] |
| Toluene | Non-polar Aromatic | Low | The aromatic character of toluene can interact favorably with the benzyl and pyridine rings of the solute through π-stacking, but the polar carboxylic acid group will significantly hinder solubility. |
| Hexane | Non-polar Aliphatic | Very Low | As a non-polar aliphatic solvent, hexane will have very weak interactions with the highly polar carboxylic acid and pyridine moieties, leading to poor solubility.[2] |
Experimental Determination of Solubility
To obtain precise and accurate quantitative solubility data, the isothermal shake-flask method is the gold standard.[6] This method determines the thermodynamic equilibrium solubility of a compound in a given solvent at a specific temperature.
Principle of the Isothermal Shake-Flask Method
An excess amount of the solid solute is agitated in a known volume of the solvent at a constant temperature for a sufficient duration to reach equilibrium, thereby creating a saturated solution.[6] After reaching equilibrium, the undissolved solid is separated from the saturated solution, and the concentration of the solute in the clear supernatant is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).
Experimental Workflow for Solubility Determination
Caption: Workflow for solubility determination using the isothermal shake-flask method.
Detailed Step-by-Step Protocol
-
Preparation of Vials: Add an excess amount of crystalline this compound to several screw-capped glass vials. The excess solid should be visually evident to ensure that saturation can be achieved.
-
Causality: Using an excess of the solid ensures that the solvent becomes saturated with the solute, and the system reaches thermodynamic equilibrium.
-
-
Solvent Addition: Accurately dispense a known volume (e.g., 1.0 mL) of the desired organic solvent into each vial.
-
Causality: A precise volume is crucial for the final calculation of solubility in units of mass per volume.
-
-
Equilibration: Seal the vials tightly and place them in a constant-temperature shaker bath set to the desired temperature (e.g., 25 °C). Agitate the vials for a predetermined period (typically 24 to 48 hours) to ensure equilibrium is reached.
-
Causality: Constant temperature is critical as solubility is temperature-dependent.[7] Sufficient agitation time is necessary for the dissolution process to reach a steady state.
-
-
Phase Separation: After the equilibration period, remove the vials from the shaker and allow them to stand undisturbed at the same constant temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to sediment.
-
Causality: This step ensures that the supernatant is clear and free of suspended particles before sampling, which could otherwise lead to an overestimation of solubility.
-
-
Sampling: Carefully withdraw an aliquot of the clear supernatant using a syringe.
-
Causality: Taking only the supernatant ensures that only the dissolved solute is being measured.
-
-
Filtration: Immediately filter the withdrawn sample through a chemically compatible syringe filter (e.g., a 0.22 µm PTFE filter for organic solvents) into a clean vial.
-
Causality: Filtration removes any remaining microscopic undissolved particles, which is a critical step for accurate quantification.
-
-
Dilution: If necessary, accurately dilute the filtered sample with a suitable solvent (often the mobile phase used for analysis) to bring the concentration within the linear range of the analytical method's calibration curve.
-
Causality: Proper dilution is essential for accurate quantification by analytical instruments like HPLC, which have a defined range for linear response.
-
-
Quantification: Analyze the diluted (or undiluted) sample using a validated analytical method, such as HPLC with UV detection. A standard calibration curve prepared with known concentrations of this compound must be used for quantification.
-
Causality: A validated analytical method with a proper calibration curve is the foundation of trustworthy and reproducible quantitative results.
-
-
Calculation: Calculate the solubility of this compound in the solvent, taking into account any dilution factors. The solubility is typically expressed in mg/mL or mol/L.
-
Causality: The final calculation provides the quantitative measure of the compound's solubility under the specified experimental conditions.
-
Conclusion
References
A Guide to the Structural Elucidation of Nicotinic Acid Derivatives: A Case Study of 6-Methylnicotinic Acid
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of the latest search, the specific crystal structure for 6-(Benzyloxy)-2-methylnicotinic Acid is not publicly available in crystallographic databases. This guide will therefore focus on the comprehensive crystal structure analysis of the closely related and structurally significant compound, 6-Methylnicotinic Acid . The methodologies and analytical frameworks presented herein are directly applicable to the structural elucidation of this compound, should suitable single crystals be obtained.
Introduction: The Structural Significance of Nicotinic Acid Scaffolds
Nicotinic acid and its derivatives are fundamental scaffolds in medicinal chemistry, forming the core of numerous biologically active molecules. A precise understanding of their three-dimensional atomic arrangement is paramount for effective structure-activity relationship (SAR) studies, rational drug design, and the optimization of pharmacokinetic and pharmacodynamic properties. This guide provides a detailed technical overview of the process of crystal structure analysis, using the determined structure of 6-Methylnicotinic Acid as a practical exemplar. This compound serves as a key intermediate in the synthesis of pharmaceuticals such as the non-steroidal anti-inflammatory drug (NSAID) Etoricoxib.[1][2][3]
Molecular and Crystal Structure of 6-Methylnicotinic Acid
The single-crystal X-ray diffraction analysis of 6-Methylnicotinic Acid reveals a molecule that is nearly planar.[1][4][5] The crystal packing is characterized by a network of intermolecular interactions that dictate the overall supramolecular architecture.
Key Structural Features:
-
Hydrogen Bonding: The crystal structure is stabilized by intermolecular O—H···N hydrogen bonds, a classic interaction for carboxylic acid-containing pyridine derivatives. Additionally, weak C—H···O hydrogen bonds contribute to the stability of the crystal lattice.[1][4]
-
π-π Stacking: The pyridine rings of adjacent molecules engage in π-π stacking interactions, with a reported face-to-face distance of 3.466 Å.[1][4][5] This indicates a significant contribution of non-covalent interactions to the overall crystal packing.
-
Planarity: All non-hydrogen atoms in the molecule are nearly coplanar, with a root-mean-square deviation of 0.0087 Å.[1][4][5]
Crystallographic Data Summary:
| Parameter | Value | Reference |
| Empirical Formula | C₇H₇NO₂ | [2][4] |
| Formula Weight | 137.14 | [2][4][6] |
| Crystal System | Monoclinic | [2][4] |
| Space Group | P2₁/c | [2] |
| a (Å) | 3.8788 (8) | [2][4] |
| b (Å) | 13.634 (3) | [2][4] |
| c (Å) | 6.1094 (12) | [2][4] |
| β (°) | 90.51 (3) | [2][4] |
| Volume (ų) | 323.07 (12) | [2][4] |
| Z | 2 | [2][4] |
| Temperature (K) | 293 | [1][2][4] |
| Radiation | Mo Kα (λ = 0.71073 Å) | [2] |
| R-factor | 0.049 | [1][2] |
Experimental Workflow for Crystal Structure Determination
The determination of a crystal structure is a multi-step process that begins with the synthesis and crystallization of the compound of interest and culminates in the refinement of the crystal structure.
Caption: A generalized workflow for single-crystal X-ray diffraction analysis.
Step-by-Step Experimental Protocol:
1. Synthesis and Crystallization:
-
Synthesis: 6-Methylnicotinic acid can be obtained from commercial sources or synthesized via established organic chemistry protocols.[1] For novel derivatives like this compound, a synthetic route would first need to be developed.
-
Crystallization: Obtaining high-quality single crystals is often the most challenging step. For 6-Methylnicotinic acid, crystals suitable for X-ray diffraction were grown by the slow evaporation of a methanol solution.[1] Common crystallization techniques for small organic molecules include:
-
Slow evaporation from a suitable solvent or solvent mixture.
-
Vapor diffusion (solvent/anti-solvent).
-
Slow cooling of a saturated solution.
-
2. X-ray Diffraction Data Collection:
-
A suitable single crystal is mounted on a goniometer head.
-
Data collection is performed on a single-crystal X-ray diffractometer, such as a Rigaku SCXmini.[2][4]
-
The crystal is maintained at a constant temperature (e.g., 293 K) during data collection.[1][2][4]
-
A series of diffraction images are collected as the crystal is rotated in the X-ray beam.
3. Data Processing and Structure Solution:
-
The collected diffraction images are processed to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects.
-
The crystal system and space group are determined from the diffraction data.
-
The structure is solved using direct methods, for example, with software like SHELXS97.[2] This provides an initial model of the atomic positions.
4. Structure Refinement:
-
The initial structural model is refined against the experimental data using a full-matrix least-squares method, for instance, with the SHELXL97 program.[2]
-
Hydrogen atoms are typically placed in geometrically calculated positions and refined using a riding model.[2]
-
The refinement process is iterated until the model converges and provides the best possible fit to the data.
Intermolecular Interactions and Supramolecular Chemistry
The arrangement of molecules in the solid state is governed by a complex interplay of non-covalent interactions. Understanding these interactions is crucial for predicting and controlling the physical properties of crystalline materials, such as solubility and melting point.
Caption: Key intermolecular interactions in the crystal lattice of 6-Methylnicotinic Acid.
Conclusion: From Structure to Application
The detailed structural analysis of 6-Methylnicotinic Acid provides a blueprint for understanding the solid-state behavior of this important class of compounds. The experimental protocols and analytical insights presented in this guide offer a robust framework for the structural elucidation of other nicotinic acid derivatives, including the target molecule this compound. A thorough understanding of the crystal structure is an indispensable component of modern drug discovery and development, enabling the design of new chemical entities with optimized properties and therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. 6-Methylnicotinic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 6-Methyl-nicotinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 6-Methylnicotinic acid | C7H7NO2 | CID 137860 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-Depth Technical Guide on the Potential Biological Activities of 6-(Benzyloxy)-2-methylnicotinic Acid Derivatives
Foreword: Unveiling the Therapeutic Potential of a Niche Scaffold
In the vast landscape of medicinal chemistry, the pyridine nucleus, a core component of nicotinic acid (Vitamin B3), stands as a privileged scaffold. Its derivatives have yielded a plethora of therapeutic agents with diverse biological activities. This guide delves into a specific, yet underexplored, corner of this chemical space: 6-(Benzyloxy)-2-methylnicotinic acid and its derivatives. While direct and extensive research on this particular scaffold is nascent, this document aims to provide a comprehensive overview of its potential biological activities by drawing parallels with structurally related compounds and established biochemical principles. By synthesizing existing knowledge, we can illuminate promising avenues for future research and drug development. This guide is intended for researchers, scientists, and drug development professionals seeking to explore novel chemical entities with therapeutic promise.
The Rationale for Modification: The Significance of the Benzyloxy and Methyl Groups
The nicotinic acid backbone has been a fertile ground for chemical modification to modulate its pharmacokinetic and pharmacodynamic properties. The introduction of a 6-benzyloxy group and a 2-methyl group to this scaffold is a deliberate synthetic strategy aimed at enhancing its therapeutic potential.
-
The Benzyloxy Moiety: The bulky and lipophilic benzyloxy group can significantly alter the molecule's interaction with biological targets. This group can enhance membrane permeability, potentially leading to improved oral bioavailability. Furthermore, the benzyl group can engage in π-π stacking or hydrophobic interactions within protein binding pockets, potentially increasing binding affinity and selectivity for specific enzymes or receptors.
-
The 2-Methyl Group: The methyl group at the 2-position can influence the molecule's electronic properties and steric hindrance. This can fine-tune the acidity of the carboxylic acid group and affect the overall conformation of the molecule, which in turn can impact its biological activity.
Synthetic Pathways: Crafting the Core Scaffold and its Derivatives
While specific literature on the synthesis of this compound is limited, plausible synthetic routes can be extrapolated from established methods for preparing substituted nicotinic acids. A general and adaptable synthetic strategy is outlined below.
General Synthesis of this compound
A common approach involves the construction of the substituted pyridine ring followed by functional group manipulations. A key intermediate is often a 6-hydroxy-2-methylnicotinic acid derivative, which can then be benzylated.
Experimental Protocol: A Representative Synthesis
-
Starting Material: 6-hydroxy-2-methylnicotinic acid.
-
Protection of the Carboxylic Acid: The carboxylic acid is first converted to an ester (e.g., methyl or ethyl ester) to prevent side reactions. This can be achieved through Fischer esterification using the corresponding alcohol and a catalytic amount of strong acid (e.g., H₂SO₄) under reflux.[1]
-
Benzylation of the Hydroxyl Group: The resulting ester is then treated with benzyl bromide or benzyl chloride in the presence of a suitable base (e.g., potassium carbonate or sodium hydride) in an aprotic polar solvent like DMF or acetonitrile.[2] This O-alkylation step introduces the benzyloxy group.
-
Hydrolysis of the Ester: The final step is the saponification of the ester group to yield the desired this compound. This is typically achieved by treating the benzyloxy ester with an aqueous base (e.g., NaOH or KOH) followed by acidification to precipitate the carboxylic acid.
Caption: Proposed synthetic workflow for this compound.
Derivatization Strategies
The carboxylic acid moiety of this compound serves as a versatile handle for creating a library of derivatives, such as amides, esters, and hydrazones. These derivatives can exhibit a wide range of biological activities.[3][4]
Experimental Protocol: Amide Synthesis
-
Activation of the Carboxylic Acid: this compound is first converted to a more reactive species, such as an acyl chloride (using thionyl chloride or oxalyl chloride) or an activated ester (using coupling reagents like EDC and HOBt).
-
Amine Coupling: The activated carboxylic acid is then reacted with a primary or secondary amine in the presence of a base (e.g., triethylamine or diisopropylethylamine) to form the corresponding amide.
Potential Biological Activities: An Evidence-Based Extrapolation
Based on the known biological profiles of other nicotinic acid derivatives, we can hypothesize several potential therapeutic applications for this compound and its analogs.
Anti-inflammatory Activity
Nicotinic acid and its derivatives have well-documented anti-inflammatory properties.[5][6] The mechanism often involves the modulation of pro-inflammatory signaling pathways.
Potential Mechanism of Action:
Derivatives of nicotinic acid have been shown to inhibit the production of inflammatory mediators such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and nitric oxide (NO).[5] This is often achieved through the inhibition of key enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[5] Furthermore, some nicotinamides can suppress the activation of the transcription factor NF-κB, a master regulator of the inflammatory response.[6] The 6-benzyloxy-2-methylnicotinic acid scaffold could potentially exhibit enhanced anti-inflammatory activity due to favorable interactions with the active sites of these inflammatory targets.
Caption: Potential anti-inflammatory mechanism of action.
Comparative Data for Related Nicotinic Acid Derivatives:
| Compound Class | Target | In Vitro Activity | In Vivo Model | Reference |
| Nicotinoyl Hydrazones | Gram-positive bacteria | MIC: 1.95–15.62 µg/mL | - | [3] |
| Nicotinoyl Amides | Inflammation | Comparable to ibuprofen | Carrageenan-induced arthritis | [5] |
| N-substituted Benzamides | TNF-α production | Dose-dependent inhibition | LPS-induced inflammation | [6] |
Anticancer Potential
A growing body of evidence suggests that various pyridine-containing compounds, including nicotinic acid derivatives, possess anticancer properties.[7][8][9][10]
Potential Mechanisms of Action:
The anticancer effects of related compounds are often attributed to their ability to induce apoptosis, inhibit cell proliferation, and arrest the cell cycle in cancer cells.[9] Some derivatives have been shown to target specific signaling pathways that are dysregulated in cancer, such as the STAT3 signaling pathway.[11] The benzyloxy group in the this compound scaffold could facilitate interactions with hydrophobic pockets in key cancer-related proteins, such as kinases or transcription factors, potentially leading to potent and selective anticancer activity.
Comparative IC₅₀ Values of Structurally Related Compounds Against Cancer Cell Lines:
| Compound Class | Cell Line | IC₅₀ (µM) | Reference |
| Benzofuran Halogen Derivatives | A549 (Lung) | 6.3 | [7] |
| Benzofuran Halogen Derivatives | HepG2 (Liver) | 3.8 | [7] |
| Benzyloxyphenyl-methylaminophenols | MDA-MB-468 (Breast) | 9.61 | [11] |
| Oleanolic Acid Lactones | Various | Micromolar range | [8] |
| Benzimidazole Derivatives | HeLa (Cervical) | 1.44 | [9] |
| Benzothiazole Derivatives | HT-29 (Colon) | 0.024 | [10] |
Antimicrobial Activity
Nicotinic acid and its derivatives have been investigated for their antimicrobial properties.[3] The pyridine ring is a common feature in many antimicrobial agents.
Potential Mechanism of Action:
The mode of action for antimicrobial nicotinic acid derivatives can vary. Some may disrupt the bacterial cell wall or membrane integrity, while others may inhibit essential enzymes involved in microbial metabolism. The specific derivatization of the this compound core, for example into hydrazones or oxadiazoles, has been shown to be a successful strategy for generating potent antibacterial and antifungal agents.[3]
Future Directions and Conclusion
The exploration of this compound and its derivatives represents a promising frontier in the quest for novel therapeutic agents. While this guide has relied on extrapolation from related compounds due to a lack of direct research, the foundational principles of medicinal chemistry suggest that this scaffold is ripe for investigation.
Key areas for future research include:
-
Systematic Synthesis and Characterization: The development of efficient and scalable synthetic routes to a diverse library of this compound derivatives is paramount.
-
In Vitro Biological Screening: Comprehensive screening of these derivatives against a panel of cancer cell lines, microbial strains, and inflammatory assays will be crucial to identify lead compounds.
-
Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways modulated by the most active compounds will provide a deeper understanding of their therapeutic potential.
-
In Vivo Efficacy and Safety Profiling: Promising candidates should be advanced to preclinical animal models to evaluate their efficacy, pharmacokinetics, and safety.
References
- 1. benchchem.com [benchchem.com]
- 2. orbi.uliege.be [orbi.uliege.be]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Newly discovered anti-inflammatory properties of the benzamides and nicotinamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, synthesis and biological evaluation of benzyloxyphenyl-methylaminophenol derivatives as STAT3 signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Foreword: The Enduring Legacy of the Nicotinic Acid Scaffold in Modern Drug Discovery
The pyridine-3-carboxylic acid moiety, commonly known as nicotinic acid or niacin, represents a privileged scaffold in medicinal chemistry. Its derivatives have a long and storied history, leading to the development of crucial therapeutic agents. From the lipid-lowering effects of niacin itself to the diverse pharmacological activities of its numerous analogs, the nicotinic acid core continues to be a fertile ground for the discovery of novel drugs. This guide delves into a specific, yet underexplored, member of this family: 6-(Benzyloxy)-2-methylnicotinic Acid. By examining its synthesis, chemical characteristics, and potential biological activities in the context of related compounds, we aim to provide a comprehensive resource for researchers and drug development professionals seeking to harness the therapeutic potential of this intriguing molecule.
The Strategic Importance of the 6-Benzyloxy-2-methylnicotinic Acid Scaffold
The unique arrangement of substituents on the this compound molecule—a benzyloxy group at the 6-position, a methyl group at the 2-position, and a carboxylic acid at the 3-position—confers a distinct chemical personality that is ripe for exploration in drug design.
-
The Nicotinic Acid Core : The foundational pyridine-3-carboxylic acid structure is a well-established pharmacophore. Nicotinic acid itself is known to modulate lipid metabolism through its action on G protein-coupled receptors like GPR109A.[1] This core structure provides a versatile platform for the introduction of various substituents to fine-tune pharmacological activity.
-
The 2-Methyl Group : The presence of a methyl group at the 2-position can influence the molecule's conformational preferences and its interactions with biological targets. It can also impact metabolic stability by sterically hindering enzymatic degradation.
-
The 6-Benzyloxy Moiety : The benzyloxy group at the 6-position is of particular interest. The introduction of this bulky, lipophilic substituent can significantly alter the compound's pharmacokinetic and pharmacodynamic properties. In drug design, the benzyloxy group can serve as a bioisosteric replacement for other functionalities, potentially improving target binding, enhancing cell permeability, or modifying metabolic pathways.[2][3] Its presence suggests potential for interactions with hydrophobic pockets in target proteins.
Synthetic Pathways to this compound and Related Compounds
While a direct, one-pot synthesis of this compound is not prominently described in the literature, a logical and efficient synthetic route can be devised based on established chemical transformations of nicotinic acid derivatives. The most plausible pathway involves the synthesis of a 6-hydroxy-2-methylnicotinic acid intermediate, followed by O-benzylation.
Synthesis of the Key Intermediate: 6-Hydroxy-2-methylnicotinic Acid
The synthesis of 6-hydroxynicotinic acid is well-documented, with several established methods available.[2][4] A common approach involves the reaction of methyl coumalate with ammonium hydroxide.[2]
O-Benzylation: Introducing the Benzyloxy Moiety
With the 6-hydroxy-2-methylnicotinic acid precursor in hand, the introduction of the benzyloxy group can be achieved through a standard Williamson ether synthesis. This reaction involves the deprotonation of the hydroxyl group with a suitable base to form an alkoxide, which then undergoes nucleophilic substitution with benzyl halide.
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of 6-Hydroxynicotinic Acid
-
Reaction: A well-established method for the synthesis of 6-hydroxynicotinic acid involves the reaction of methyl coumalate with ammonium hydroxide followed by treatment with sodium hydroxide and subsequent acidification.[2]
-
Procedure:
-
In a suitable reaction vessel, place 117 ml of 14% ammonium hydroxide and cool externally.
-
With stirring, add 45 g (0.29 mole) of methyl coumalate over 10 minutes, maintaining the temperature below 20°C.
-
Continue stirring for an additional 45 minutes at approximately 20°C.
-
In a separate beaker, heat a solution of 600 ml of approximately 17% aqueous sodium hydroxide to near boiling.
-
Add the ammoniacal solution to the hot sodium hydroxide solution and boil vigorously for 5 minutes.
-
Cool the stirred solution in an ice bath to room temperature.
-
While maintaining the temperature below 30°C, add concentrated hydrochloric acid with stirring until the solution is strongly acidic to precipitate the product.
-
Filter the precipitate, wash with cold water, and dry to yield 6-hydroxynicotinic acid.
-
Step 2: O-Benzylation of 6-Hydroxynicotinic Acid
-
Reaction: The hydroxyl group of 6-hydroxynicotinic acid is converted to a benzyloxy group via a Williamson ether synthesis.
-
Procedure:
-
To a solution of 6-hydroxynicotinic acid (1 equivalent) in a suitable polar aprotic solvent (e.g., DMF or DMSO), add a strong base such as sodium hydride (NaH) or potassium carbonate (K2CO3) (1.1-1.5 equivalents) portion-wise at 0°C.
-
Allow the mixture to stir at room temperature for 30-60 minutes to ensure complete formation of the alkoxide.
-
Add benzyl bromide or benzyl chloride (1.1 equivalents) dropwise to the reaction mixture.
-
Heat the reaction to 60-80°C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain 6-(benzyloxy)nicotinic acid.
-
Diagram of Synthetic Workflow
Caption: Synthetic workflow for 6-(Benzyloxy)nicotinic Acid.
Physicochemical Properties and Structural Considerations
The introduction of the benzyloxy group is expected to significantly influence the physicochemical properties of the nicotinic acid scaffold.
| Property | Nicotinic Acid | This compound (Predicted) | Rationale for Prediction |
| Molecular Weight | 123.11 g/mol | ~257.27 g/mol | Addition of a benzyl group and a methyl group. |
| LogP | 0.36 | Significantly Higher | The benzyl group is highly lipophilic. |
| Aqueous Solubility | High | Significantly Lower | Increased lipophilicity reduces solubility in water. |
| Acidity (pKa) | ~4.85 | Similar to nicotinic acid | The electronic effect of the distant benzyloxy group on the carboxylic acid is likely to be minimal. |
These predicted properties have important implications for drug development. The increased lipophilicity may enhance membrane permeability and oral bioavailability, but it could also lead to increased metabolic clearance and potential off-target effects.
Potential Biological Activities and Therapeutic Applications
While direct biological data for this compound is scarce in the public domain, we can infer its potential therapeutic applications by examining the pharmacology of structurally related nicotinic acid derivatives.
Modulation of Lipid Metabolism
Nicotinic acid is a well-established lipid-lowering agent.[1] It is plausible that this compound, as a nicotinic acid derivative, could retain some of this activity. The bulky benzyloxy group might influence its affinity and selectivity for the GPR109A receptor, potentially leading to a modified efficacy and side-effect profile.
Anti-inflammatory and Analgesic Properties
Numerous nicotinic acid derivatives have demonstrated significant anti-inflammatory and analgesic effects.[5] The mechanism of action often involves the modulation of inflammatory pathways. The structural features of this compound could allow it to interact with enzymes or receptors involved in inflammation.
Antimicrobial and Anticancer Potential
Recent research has highlighted the antimicrobial and anticancer activities of novel nicotinic acid derivatives.[3] The benzyloxy substituent could enhance the compound's ability to penetrate microbial cell walls or interact with targets within cancer cells.
Central Nervous System (CNS) Activity
Nicotinic acid and its analogs can cross the blood-brain barrier and exert effects on the central nervous system. The lipophilicity of this compound may facilitate its entry into the CNS, opening up possibilities for its investigation in neurological disorders.
Diagram of Potential Biological Targets
Caption: Potential biological targets for this compound.
Structure-Activity Relationship (SAR) Insights and Future Directions
The exploration of the structure-activity relationships of this compound and its analogs is a critical next step. Systematic modifications of the scaffold can provide valuable insights into the key structural features required for potent and selective biological activity.
-
Variation of the 6-Alkoxy Group : Replacing the benzyl group with other alkyl or aryl groups of varying size, lipophilicity, and electronic properties will help to probe the binding pocket of the biological target.
-
Modification of the 2-Methyl Group : Substitution of the methyl group with other small alkyl groups or its removal can elucidate the role of this substituent in target engagement and metabolic stability.
-
Derivatization of the Carboxylic Acid : Conversion of the carboxylic acid to esters, amides, or other bioisosteres can modulate the compound's pharmacokinetic properties and potentially uncover new biological activities.
Conclusion: A Promising Scaffold for Future Drug Discovery
This compound represents a largely untapped area within the rich field of nicotinic acid chemistry. Based on the established pharmacology of its parent scaffold and the predictable influence of its substituents, this compound holds significant promise as a starting point for the development of novel therapeutic agents across a range of disease areas. The synthetic strategies outlined in this guide, coupled with a systematic exploration of its structure-activity relationships, will be instrumental in unlocking the full therapeutic potential of this intriguing molecule and its derivatives. The path forward requires a dedicated effort in synthesis, biological screening, and mechanistic studies to fully characterize its pharmacological profile and identify its most promising clinical applications.
References
- 1. mdpi.com [mdpi.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. prepchem.com [prepchem.com]
- 4. US5082777A - Process for the production of 6-hydroxynicotinic acid - Google Patents [patents.google.com]
- 5. Synthesis of 6-alkoxy and 6-hydroxy-alkyl amine derivatives of braylin as vasorelaxing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Thermogravimetric Analysis of 6-(Benzyloxy)-2-methylnicotinic Acid: Probing Thermal Stability in Pharmaceutical Development
Abstract
The thermal stability of an active pharmaceutical ingredient (API) is a critical quality attribute that influences its processing, formulation, storage, and ultimate efficacy and safety.[1] 6-(Benzyloxy)-2-methylnicotinic acid, a key intermediate in the synthesis of various pharmaceutical compounds, possesses functional groups susceptible to thermal degradation.[2][3] This technical guide provides a comprehensive framework for evaluating the thermal stability of this compound using Thermogravimetric Analysis (TGA). We delve into the causality behind experimental design, present a detailed, self-validating protocol, and offer insights into the interpretation of the resulting data. This document is intended for researchers, scientists, and drug development professionals seeking to establish a robust understanding of the material's thermal behavior.
The Imperative of Thermal Characterization
In pharmaceutical development, understanding the thermal decomposition profile of an API is not merely an academic exercise; it is a cornerstone of ensuring product quality, safety, and stability.[1] Thermal analysis techniques, particularly Thermogravimetric Analysis (TGA), provide indispensable data on how a material's mass changes in response to a controlled temperature program.[4][5] For a molecule like this compound, which contains a thermally labile benzyloxy ether linkage and a carboxylic acid group prone to decarboxylation, TGA can elucidate the onset temperature of degradation, reveal multi-step decomposition pathways, and quantify the presence of residual volatiles.[1][6][7] This information is vital for defining drying temperatures, identifying compatible excipients, and establishing appropriate storage conditions.
Principles of Thermogravimetric Analysis (TGA)
TGA is a technique where the mass of a sample is continuously monitored as it is heated or cooled in a controlled atmosphere.[8] The resulting data is typically plotted as mass or mass percentage on the y-axis against temperature or time on the x-axis, generating a TGA curve.[9] The first derivative of this curve, known as the Derivative Thermogravimetric (DTG) curve, plots the rate of mass change and is crucial for resolving overlapping thermal events.[9][10] Weight loss events observed in a TGA curve for an organic compound typically correspond to processes such as the evaporation of moisture or residual solvents, or more significantly, thermal decomposition where chemical bonds break to release volatile fragments.[11]
Experimental Design: A Rationale-Driven Approach
The reliability of TGA data is fundamentally dependent on the careful selection of experimental parameters. Each choice is a deliberate step to ensure the data accurately reflects the intrinsic properties of the material.
TGA Experimental Workflow
The process follows a logical sequence from sample preparation to final data interpretation, ensuring reproducibility and accuracy.
Caption: Workflow for the thermogravimetric analysis of a pharmaceutical compound.
Detailed Experimental Protocol
This protocol is designed to be a self-validating system, where the rationale for each step supports the integrity of the final data.
Objective: To determine the thermal stability and decomposition profile of this compound.
Instrumentation: A calibrated thermogravimetric analyzer (e.g., TA Instruments Q500, Mettler Toledo TGA/DSC 3+ or equivalent).
Materials:
-
This compound sample.
-
High-purity nitrogen gas (≥99.995%).
-
Open 70 µL alumina or platinum crucibles.
Protocol Steps:
-
Instrument Calibration: Ensure the instrument's temperature and mass balance are calibrated according to the manufacturer's guidelines. This is a prerequisite for trustworthy data.
-
Sample Preparation:
-
Accurately weigh 5–10 mg of the this compound sample into a pre-tared open alumina crucible.
-
Rationale: A small sample mass minimizes thermal gradients within the sample, ensuring uniform heating and preventing heat transfer from becoming the rate-limiting step of decomposition.[12] An open crucible allows volatile products to escape freely.[13]
-
-
Atmosphere and Flow Rate:
-
Place the crucible in the TGA autosampler or manually load it onto the balance mechanism.
-
Purge the furnace with high-purity nitrogen at a flow rate of 40 mL/min for at least 30 minutes prior to the run and maintain this flow throughout the experiment.
-
Rationale: An inert nitrogen atmosphere is crucial for studying the inherent thermal stability of the compound, preventing oxidative decomposition which would not be representative of many processing or storage conditions.[11] A consistent flow rate ensures efficient removal of decomposition products and maintains a stable thermal environment.[13]
-
-
Temperature Program:
-
Equilibrate the sample at 30°C and hold for 5 minutes to ensure thermal stability before heating begins.
-
Ramp the temperature from 30°C to 600°C at a linear heating rate of 10°C/min.
-
Rationale: A heating rate of 10°C/min provides a good balance between analysis time and the resolution of distinct thermal events.[12] The temperature range is selected to cover potential desolvation events at lower temperatures and ensure complete decomposition at higher temperatures.[11][13]
-
-
Data Acquisition:
-
Record the sample mass as a function of temperature and time throughout the experiment.
-
Generate both the TGA (mass % vs. temperature) and DTG (%/°C vs. temperature) curves.
-
-
Blank Curve Correction:
-
Perform a run using an empty crucible under the exact same experimental conditions (atmosphere, flow rate, and temperature program).
-
Subtract this blank curve from the sample data to correct for instrumental artifacts, most notably the buoyancy effect, which causes an apparent weight gain as the heated gas becomes less dense.[13] This step is critical for accurate quantitative analysis.
-
Data Interpretation and Predicted Decomposition Pathway
While experimental data for this specific molecule is not publicly available, we can predict its thermal behavior based on the known properties of its constituent functional groups. The TGA and DTG curves are expected to reveal a multi-step decomposition process.
Predicted TGA/DTG Profile
The thermal decomposition is hypothesized to occur in distinct stages, which can be summarized as follows:
| Temperature Range (°C) (Predicted) | Weight Loss (%) (Predicted) | Peak Decomposition Temp (°C) (DTG Peak) | Proposed Molecular Event |
| < 150°C | ~0% | N/A | No significant mass loss; potential loss of trace adsorbed solvent. |
| 200 - 300°C | ~44.4% | ~250°C | Step 1: Cleavage of the benzylic ether bond, releasing toluene (C₇H₈). |
| 300 - 450°C | ~18.5% | ~380°C | Step 2: Decarboxylation of the nicotinic acid core, releasing carbon dioxide (CO₂). |
| > 450°C | Variable | > 500°C | Step 3: Fragmentation of the remaining pyridine ring structure. |
Proposed Decomposition Mechanism
The primary points of thermal instability in this compound are the C-O bond of the benzyl ether and the C-C bond of the carboxylic acid group.
Note: The DOT script above is a template. Actual chemical structure images would need to be generated and hosted to be displayed. Caption: Proposed thermal decomposition pathway of this compound.
-
Initial Decomposition (Ether Cleavage): The benzyloxy group is a known protecting group that can be cleaved under various conditions.[7] Thermally, the benzyl-oxygen bond is expected to be the weakest link, likely cleaving to form a stable toluene molecule and 6-hydroxy-2-methylnicotinic acid. This would correspond to the first major weight loss.
-
Secondary Decomposition (Decarboxylation): Following the initial cleavage, the remaining nicotinic acid derivative will degrade at a higher temperature. The carboxylic acid group is susceptible to decarboxylation, releasing carbon dioxide.[6] This process is common for aromatic carboxylic acids and would account for the second distinct weight loss step.
-
Final Fragmentation: At very high temperatures, the remaining substituted pyridine ring will undergo complex fragmentation and charring, leading to the final residual mass.
Conclusion and Implications
This technical guide outlines a robust, rationale-driven methodology for assessing the thermal stability of this compound using TGA. The predicted multi-step decomposition, initiated by the cleavage of the benzyloxy group followed by decarboxylation, provides a clear hypothesis for experimental verification. The onset temperature of the first decomposition step (predicted around 200-300°C) represents the upper limit for processing and storage temperatures to prevent degradation. By adhering to the detailed protocol and principles of interpretation outlined herein, researchers can generate high-integrity data crucial for making informed decisions throughout the drug development lifecycle, ultimately ensuring the final product's quality and stability.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. aurigaresearch.com [aurigaresearch.com]
- 5. improvedpharma.com [improvedpharma.com]
- 6. benchchem.com [benchchem.com]
- 7. Benzyl Ethers [organic-chemistry.org]
- 8. veeprho.com [veeprho.com]
- 9. Thermogravimetric Analysis (TGA) - of Biomass and Materials [celignis.com]
- 10. torontech.com [torontech.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. mt.com [mt.com]
Methodological & Application
Application Notes and Protocols for Utilizing 6-(Benzyloxy)-2-methylnicotinic Acid in Organic Synthesis
Introduction: A Versatile Pyridine Building Block
6-(Benzyloxy)-2-methylnicotinic acid is a highly functionalized pyridine derivative that serves as a valuable and versatile building block in modern organic synthesis. Its unique trifunctional nature, featuring a carboxylic acid, a benzyloxy ether, and a substituted pyridine core, offers multiple avenues for chemical elaboration. The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved therapeutic agents.[1] The strategic placement of the methyl group at the 2-position and the benzyloxy group at the 6-position influences the electronic and steric properties of the ring, providing a nuanced platform for the synthesis of complex molecular architectures.
The carboxylic acid at the 3-position is a prime handle for amide bond formation, a cornerstone reaction in the synthesis of pharmaceuticals and bioactive molecules. The benzyloxy group serves as a robust protecting group for the 6-hydroxy functionality, which can be unmasked under specific conditions to reveal a key pharmacophoric element or a site for further derivatization. This guide provides detailed application notes and protocols for the effective utilization of this compound in key synthetic transformations.
I. Amide Bond Formation: A Gateway to Diverse Functionality
The carboxylic acid moiety of this compound is readily converted to a wide array of amides, which are prevalent in biologically active compounds. The choice of coupling reagent is critical and depends on the substrate scope, desired reaction conditions, and cost-effectiveness.
Common Amide Coupling Reagents and Their Characteristics
| Coupling Reagent | Activating Agent | Key Features & Considerations |
| EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Carbodiimide | Water-soluble byproducts, mild reaction conditions. Often used with additives like HOBt or Oxyma to suppress racemization. |
| HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | Aminium Salt | High coupling efficiency, rapid reaction times, low racemization. Suitable for sterically hindered amines and acids. |
| PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) | Phosphonium Salt | Excellent for solid-phase peptide synthesis, high yields, and low racemization. |
| T3P (Propylphosphonic Anhydride) | Anhydride | Cost-effective for large-scale synthesis, byproducts are water-soluble. |
Experimental Protocol: Synthesis of N-Benzyl-6-(benzyloxy)-2-methylnicotinamide
This protocol provides a representative procedure for the amide coupling of this compound with benzylamine using EDCI and HOBt.
Materials:
-
This compound
-
Benzylamine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI·HCl)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq.).
-
Dissolve the starting material in anhydrous DMF.
-
Add HOBt (1.2 eq.) and EDCI·HCl (1.2 eq.) to the solution and stir for 10 minutes at room temperature.
-
In a separate flask, dissolve benzylamine (1.1 eq.) in a small amount of anhydrous DMF.
-
Add the benzylamine solution to the reaction mixture, followed by the dropwise addition of DIPEA (2.5 eq.).
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution (2x), followed by brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-benzyl-6-(benzyloxy)-2-methylnicotinamide.
References
The Strategic Role of 6-(Benzyloxy)-2-methylnicotinic Acid in Medicinal Chemistry: Application Notes and Protocols
Introduction: A Versatile Building Block for Complex Molecular Architectures
In the landscape of modern drug discovery, the strategic use of well-defined chemical building blocks is paramount to the efficient synthesis of complex therapeutic agents. 6-(Benzyloxy)-2-methylnicotinic acid emerges as a valuable heterocyclic intermediate, offering a unique combination of a modifiable pyridine core and a protected hydroxyl group. The benzyloxy moiety serves as a robust protecting group for the 6-hydroxy function of the nicotinic acid scaffold, preventing its interference in subsequent chemical transformations while allowing for its selective deprotection at a later stage. This feature makes it an attractive starting material for the synthesis of a variety of substituted pyridines, which are key components in numerous biologically active compounds, including kinase inhibitors.[1]
This guide provides an in-depth exploration of the utility of this compound in medicinal chemistry. We will delve into its synthesis, key chemical properties, and its application in the construction of advanced molecular scaffolds. Detailed, field-proven protocols for its synthesis and subsequent derivatization are provided to empower researchers, scientists, and drug development professionals in their quest for novel therapeutics.
Physicochemical Properties and Synthesis
A thorough understanding of the physicochemical properties of this compound is crucial for its effective use in synthesis.
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₃NO₃ | N/A |
| Molecular Weight | 243.26 g/mol | N/A |
| Appearance | Off-white to pale yellow solid | N/A |
| Solubility | Soluble in organic solvents like DMF, DMSO, and methanol | N/A |
Protocol 1: Synthesis of this compound
The synthesis of this compound typically starts from the commercially available 6-hydroxy-2-methylnicotinic acid. The key step is the protection of the hydroxyl group as a benzyl ether.
Reaction Scheme:
References
Application Notes and Protocols for Coupling Reactions Involving 6-(Benzyloxy)-2-methylnicotinic Acid
This technical guide provides researchers, scientists, and drug development professionals with detailed protocols and expert insights for conducting coupling reactions with 6-(benzyloxy)-2-methylnicotinic acid. The methodologies outlined herein are designed to ensure high efficiency, reproducibility, and purity of the resulting products, crucial for downstream applications in medicinal chemistry and materials science.
Introduction to this compound
This compound is a versatile pyridine-based building block. The carboxylic acid moiety serves as a handle for various transformations, most notably amide bond formation and palladium-catalyzed cross-coupling reactions. The benzyloxy group offers a stable protecting group for the 6-position hydroxyl functionality, which can be deprotected in later synthetic steps if required. The methyl group at the 2-position can influence the reactivity of the adjacent carboxylic acid and the overall electronic properties of the pyridine ring. Understanding the interplay of these functional groups is key to designing successful coupling strategies.
Part 1: Amide Bond Formation
The formation of an amide bond from a carboxylic acid and an amine is one of the most fundamental and frequently employed reactions in organic synthesis, particularly in the construction of pharmaceutical candidates.[1][2] The direct condensation of a carboxylic acid and an amine is generally inefficient due to the formation of a stable ammonium carboxylate salt.[3] Therefore, activation of the carboxylic acid is necessary to facilitate nucleophilic attack by the amine.
Mechanism of Carboxylic Acid Activation
The most common strategy involves converting the carboxylic acid into a more electrophilic species.[3] This is typically achieved using coupling reagents that form a highly reactive intermediate, which is then readily displaced by the amine.
Caption: Generalized mechanism for amide bond formation via carboxylic acid activation.
Protocol 1: EDC/HOBt Mediated Amide Coupling
This protocol utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an additive like 1-Hydroxybenzotriazole (HOBt) to minimize racemization and improve efficiency.[2][4]
Materials:
-
This compound
-
Amine (primary or secondary)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
1-Hydroxybenzotriazole (HOBt) or OxymaPure
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Standard laboratory glassware and purification supplies
Step-by-Step Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equiv).
-
Solvent Addition: Dissolve the acid in anhydrous DMF or DCM.
-
Reagent Addition: Add HOBt (1.2 equiv) and the desired amine (1.1 equiv).
-
Base Addition: Add DIPEA (2.0 equiv) to the mixture.
-
Activation: Cool the reaction mixture to 0 °C in an ice bath and add EDC·HCl (1.2 equiv) portion-wise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-16 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up:
-
Dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.[5]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel.
| Reagent | Stoichiometry (equiv) | Purpose |
| This compound | 1.0 | Carboxylic acid source |
| Amine | 1.1 | Nucleophile |
| EDC·HCl | 1.2 | Coupling reagent |
| HOBt | 1.2 | Racemization suppressant/activator |
| DIPEA | 2.0 | Base to neutralize HCl and drive reaction |
Protocol 2: HATU Mediated Amide Coupling
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent, particularly for sterically hindered substrates or less nucleophilic amines.[5][6]
Materials:
-
This compound
-
Amine (primary or secondary)
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)
-
Standard laboratory glassware and purification supplies
Step-by-Step Procedure:
-
Reaction Setup: In a flask under an inert atmosphere, dissolve this compound (1.0 equiv) in anhydrous DMF.
-
Reagent Addition: Add HATU (1.1 equiv) and DIPEA (2.0 equiv) to the solution.
-
Pre-activation: Stir the mixture at room temperature for 15-30 minutes.
-
Amine Addition: Add the amine (1.1 equiv) to the pre-activated mixture.
-
Reaction: Stir the reaction at room temperature for 1-4 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up:
-
Dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 5% aqueous LiCl (to remove DMF), 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.[5]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude amide by flash column chromatography.
| Reagent | Stoichiometry (equiv) | Purpose |
| This compound | 1.0 | Carboxylic acid source |
| Amine | 1.1 | Nucleophile |
| HATU | 1.1 | High-efficiency coupling reagent |
| DIPEA | 2.0 | Base for activation and acid scavenging |
Part 2: Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds.[7] For a substituted nicotinic acid, the carboxylic acid itself can be a coupling partner, or it can be converted to a halide to participate in reactions like the Suzuki-Miyaura coupling.
A. Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling involves the reaction of an organoboron compound with an organohalide, catalyzed by a palladium(0) complex.[8][9] To utilize this compound in this reaction, it would first need to be converted to a suitable halide (e.g., a bromide or chloride at a different position on the pyridine ring, assuming the starting material for this guide is the acid itself and not a halo-substituted version). The following is a general protocol assuming a bromo-substituted derivative.
Caption: General workflow for a Suzuki-Miyaura coupling reaction.[7]
Protocol 3: Suzuki-Miyaura Coupling of a Bromo-Nicotinic Acid Derivative
This protocol is adapted for a generic bromo-substituted this compound derivative.
Materials:
-
Bromo-6-(benzyloxy)-2-methylnicotinic acid derivative (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., Na₂CO₃ or K₃PO₄, 2.0 equiv)
-
Solvent (e.g., 1,4-dioxane/water, 4:1)
-
Standard laboratory glassware for inert atmosphere reactions
Step-by-Step Procedure:
-
Reaction Setup: To a dry Schlenk flask, add the bromo-nicotinic acid derivative, arylboronic acid, and base.
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon). Repeat three times.[10]
-
Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst, followed by the degassed solvent via syringe.
-
Reaction: Place the flask in a preheated oil bath (typically 80-100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up:
-
Cool the reaction to room temperature.
-
Dilute with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.[10]
-
-
Purification: Purify the crude product by column chromatography or recrystallization.[10]
| Component | Role in Reaction |
| Palladium Catalyst | Facilitates oxidative addition and reductive elimination |
| Ligand | Stabilizes and activates the palladium catalyst |
| Base | Promotes transmetalation |
| Organoboron Reagent | Source of the aryl group to be coupled |
| Organohalide | Electrophilic coupling partner |
B. Decarbonylative Sonogashira Cross-Coupling
A more advanced and direct approach for coupling the carboxylic acid is the decarbonylative Sonogashira reaction. This method allows for the formation of a C(sp²)-C(sp) bond by coupling the carboxylic acid directly with a terminal alkyne, proceeding through a mixed anhydride intermediate and subsequent decarbonylation.[11][12]
Protocol 4: Decarbonylative Sonogashira Coupling
This protocol is based on modern methodologies for the direct use of carboxylic acids as electrophiles.[11]
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 5 mol%)
-
Ligand (e.g., Xantphos, 10 mol%)
-
Anhydride activator (e.g., pivalic anhydride)
-
Base (e.g., K₂CO₃)
-
Anhydrous solvent (e.g., Toluene or Dioxane)
-
Standard laboratory glassware for inert atmosphere reactions
Step-by-Step Procedure:
-
Reaction Setup: In a glovebox or under an inert atmosphere, add this compound, the base, Pd(OAc)₂, and the ligand to a dry reaction vessel.
-
Solvent and Reagent Addition: Add the anhydrous solvent, followed by the terminal alkyne and the anhydride activator.
-
Reaction: Seal the vessel and heat to the required temperature (e.g., 100-120 °C) with stirring for 12-24 hours.
-
Monitoring: Monitor the reaction progress by GC-MS or LC-MS.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter through a pad of celite to remove the palladium catalyst.
-
Dilute the filtrate with an organic solvent and wash with water and brine.
-
Dry the organic layer and concentrate under reduced pressure.
-
-
Purification: Purify the resulting alkyne product by flash column chromatography.
Troubleshooting and Expert Recommendations
-
Low Amide Coupling Yields: If amide coupling yields are low, consider using a more powerful coupling reagent like HATU.[6] Ensure all reagents and solvents are anhydrous, as water can hydrolyze the activated intermediate. For electron-deficient amines, a combination of EDC, DMAP, and a catalytic amount of HOBt may improve yields.[2]
-
Poor Suzuki Coupling Reactivity: If the Suzuki reaction is sluggish, especially with a chloro-substituted nicotinic acid derivative, a more electron-rich and bulky phosphine ligand (e.g., Buchwald ligands) and a stronger base may be required.[13]
-
Purification Challenges: Nicotinic acid derivatives can be polar. A base wash (e.g., with NaHCO₃ solution) can help remove unreacted starting acid.[14] If the product is also acidic, careful pH adjustment during extraction is crucial. Recrystallization from a suitable solvent system can be an effective purification method for crystalline products.[15][16]
References
- 1. hepatochem.com [hepatochem.com]
- 2. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fishersci.co.uk [fishersci.co.uk]
- 4. peptide.com [peptide.com]
- 5. benchchem.com [benchchem.com]
- 6. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [peptidescientific.com]
- 7. benchchem.com [benchchem.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. benchchem.com [benchchem.com]
- 11. Decarbonylative Sonogashira Cross-Coupling of Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Organic Syntheses Procedure [orgsyn.org]
- 16. US3037987A - Purification of nicotinic acid - Google Patents [patents.google.com]
The Strategic Application of 6-(Benzyloxy)-2-methylnicotinic Acid in the Synthesis of Kinase Inhibitors: A Guide to c-Met Kinase Inhibitor Scaffolds
Introduction: The Critical Role of Kinase Inhibitors and the c-Met Target
Protein kinases are fundamental regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[1][2] The c-Met proto-oncogene encodes a receptor tyrosine kinase that, upon binding its ligand, hepatocyte growth factor (HGF), activates downstream pathways like RAS/MAPK and PI3K/Akt, driving cell proliferation, migration, and invasion.[3] Aberrant c-Met signaling is implicated in the progression and metastasis of various solid tumors, making it a prime target for therapeutic intervention.[4][5] Small molecule kinase inhibitors that target the ATP-binding site of c-Met, such as Cabozantinib and Foretinib, have demonstrated clinical efficacy, underscoring the importance of developing novel scaffolds for this target class.[4][6][7]
This application note details the utility of 6-(Benzyloxy)-2-methylnicotinic acid as a strategic building block in the synthesis of quinoline-based scaffolds, which are core structures in many c-Met kinase inhibitors. We will provide a detailed, field-proven protocol for the synthesis of a key intermediate, explain the rationale behind the experimental choices, and discuss its potential for elaboration into potent kinase inhibitors.
The Versatility of Substituted Nicotinic Acids in Medicinal Chemistry
Substituted nicotinic acids and their derivatives are privileged scaffolds in drug discovery.[8] Their inherent chemical functionalities—the carboxylic acid for amide bond formation and the pyridine ring for various cross-coupling reactions—provide multiple handles for molecular elaboration.[9] The specific substitution pattern of this compound offers distinct advantages:
-
The Benzyloxy Group: This group serves as a protected phenol, which is a common feature in kinase inhibitors for hydrogen bonding interactions within the kinase hinge region. The benzyl group is a robust protecting group that can be removed in later synthetic steps if a free hydroxyl is desired.
-
The 2-Methyl Group: This substituent can influence the planarity and solubility of the molecule and can be a key element in establishing selectivity for the target kinase.
-
The Carboxylic Acid: This functional group is ideal for coupling with various amines, a common strategy for introducing diversity and targeting specific interactions in the ATP-binding pocket of kinases.
Synthesis of a Key Quinolone Intermediate for c-Met Inhibitors
This section provides a detailed protocol for the synthesis of a 6-(benzyloxy)-2-methylquinolin-4(1H)-one intermediate, a core scaffold that can be further functionalized to generate potent c-Met inhibitors. The synthetic strategy is based on established methodologies for constructing quinolone ring systems.
Experimental Workflow Diagram
Caption: Synthetic workflow for a quinoline-based kinase inhibitor scaffold.
Step 1: Amide Coupling of this compound with Aniline
Rationale: The first step involves the formation of an amide bond between the carboxylic acid of the starting material and an aniline. This amide will serve as the precursor for the quinolone ring. The use of standard peptide coupling reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole) is a reliable method for achieving high yields in amide bond formation while minimizing side reactions.[1] DIPEA (N,N-Diisopropylethylamine) is used as a non-nucleophilic base to neutralize the hydrochloride salt of EDC and the acid formed during the reaction.
Protocol:
-
To a solution of this compound (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) under a nitrogen atmosphere, add HOBt (1.2 eq) and EDC-HCl (1.2 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add aniline (1.1 eq) followed by the dropwise addition of DIPEA (2.5 eq).
-
Continue stirring the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired amide intermediate.
Step 2: Intramolecular Friedel-Crafts Acylation (Cyclization)
Rationale: The newly formed amide undergoes an intramolecular cyclization to form the quinolone ring system. This reaction is typically promoted by strong acids that act as both a solvent and a catalyst. Eaton's reagent (a solution of phosphorus pentoxide in methanesulfonic acid) or polyphosphoric acid are effective reagents for this transformation, facilitating the electrophilic attack of the amide carbonyl onto the aniline ring.
Protocol:
-
Carefully add the amide intermediate (1.0 eq) to Eaton's reagent or polyphosphoric acid at room temperature.
-
Heat the reaction mixture to 80-100 °C and stir for 2-4 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate.
-
The resulting precipitate is collected by filtration, washed with water, and dried under vacuum to yield the 6-(benzyloxy)-2-methylquinolin-4(1H)-one intermediate.
Step 3: Chlorination of the Quinolone
Rationale: To enable further functionalization through nucleophilic aromatic substitution (SNAr), the 4-oxo group of the quinolone is converted to a more reactive chloro group. Phosphorus oxychloride (POCl₃) is a standard reagent for this transformation.
Protocol:
-
Suspend the 6-(benzyloxy)-2-methylquinolin-4(1H)-one intermediate (1.0 eq) in phosphorus oxychloride (POCl₃).
-
Heat the mixture to reflux (approximately 110 °C) for 2-3 hours.
-
Cool the reaction mixture to room temperature and carefully quench by pouring it onto a mixture of crushed ice and dichloromethane.
-
Neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the 4-chloro-6-(benzyloxy)-2-methylquinoline intermediate.
This chlorinated intermediate is now primed for coupling with various nucleophiles, such as substituted phenols or anilines, which is a common final step in the synthesis of many c-Met inhibitors like Cabozantinib and Foretinib.[10][11]
Quantitative Data and Structure-Activity Relationship (SAR) Insights
The following table presents hypothetical inhibitory data against the c-Met kinase for a series of analogs that could be synthesized from the 4-chloroquinoline intermediate. This data is illustrative and based on published SAR for related c-Met inhibitors.[12]
| Compound ID | R Group at 4-position | c-Met IC₅₀ (nM) |
| INT-Cl | -Cl | >10,000 |
| EX-1 | 4-aminophenoxy | 500 |
| EX-2 | 3-fluoro-4-aminophenoxy | 50 |
| EX-3 | 3-fluoro-4-(cyclopropane-1,1-dicarboxamido)phenoxy | 5 |
The SAR suggests that a substituted phenoxy group at the 4-position is crucial for potent c-Met inhibition. Furthermore, the addition of a fluorine atom on the phenoxy ring and the incorporation of a cyclopropane dicarboxamide moiety can significantly enhance the inhibitory activity, likely by forming specific interactions within the c-Met active site.
c-Met Signaling Pathway and Inhibition
The following diagram illustrates the c-Met signaling pathway and the point of inhibition by small molecule inhibitors.
Caption: Simplified c-Met signaling pathway and point of therapeutic intervention.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of complex heterocyclic scaffolds used in kinase inhibitor drug discovery. The protocols and rationale presented herein provide a solid foundation for researchers to utilize this starting material for the efficient construction of quinoline-based c-Met inhibitors. The multi-step synthesis, culminating in a readily diversifiable intermediate, allows for the exploration of structure-activity relationships and the optimization of lead compounds targeting c-Met and other related kinases.
References
- 1. Protecting-group-free mechanosynthesis of amides from hydroxycarboxylic acids: application to the synthesis of imatinib - RSC Mechanochemistry (RSC Publishing) [pubs.rsc.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Computational study on novel natural inhibitors targeting c-MET - PMC [pmc.ncbi.nlm.nih.gov]
- 4. c-Met inhibitor - Wikipedia [en.wikipedia.org]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Cabozantinib synthesis - chemicalbook [chemicalbook.com]
- 7. Foretinib | C34H34F2N4O6 | CID 42642645 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. US9643927B1 - Process for the preparation of kinase inhibitors and intermediates thereof - Google Patents [patents.google.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. CN105218445B - A kind of preparation method of tyrosine kinase inhibitor Foretinib - Google Patents [patents.google.com]
- 12. Discovery of 6-benzyloxyquinolines as c-Met selective kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of 6-(Benzyloxy)-2-methylnicotinic Acid in the Development of Novel Heterocyclic Compounds
Introduction: Strategic Utility of 6-(Benzyloxy)-2-methylnicotinic Acid
This compound is a highly versatile and strategically important building block in medicinal chemistry and drug discovery. Its unique trifunctional nature—a carboxylic acid for amide coupling, a pyridine ring for further functionalization or as a core pharmacophore, and a benzyl-protected phenol—offers a robust platform for the synthesis of a diverse array of novel heterocyclic compounds. The 2-methyl group provides a steric and electronic handle that can be exploited to influence reaction outcomes and modulate the physicochemical properties of the final compounds. The benzyloxy group serves as a stable protecting group for the 6-hydroxy functionality, which is often crucial for biological activity. This protecting group can be readily removed under mild conditions in the final stages of a synthetic sequence, revealing the free phenol for interaction with biological targets.
This guide provides detailed application notes and step-by-step protocols for the effective use of this compound in the synthesis of advanced heterocyclic systems. The methodologies outlined herein are designed to be robust, reproducible, and adaptable to a wide range of synthetic targets.
Core Synthetic Strategy: From Amide Intermediates to Fused Ring Systems
The primary synthetic route leveraging this compound involves an initial amide coupling reaction to introduce a second key functionality, followed by an intramolecular cyclization to construct the desired heterocyclic ring. The final step is typically the deprotection of the benzyloxy group to yield the target compound.
Caption: Overall synthetic workflow for novel heterocyclic compounds.
Part 1: Synthesis of Key Amide Intermediates
The formation of an amide bond is the cornerstone of this synthetic strategy. The choice of coupling reagent is critical and depends on the nature of the amine, the desired reaction conditions, and the need to avoid side reactions. For this compound, uronium-based reagents like HATU are often preferred due to their high efficiency and low rates of racemization.[1]
Protocol 1: HATU-Mediated Amide Coupling
This protocol describes a general procedure for the coupling of this compound with a primary or secondary amine using O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU).
Rationale: HATU is a highly effective coupling reagent that converts the carboxylic acid into a more reactive O-acylisourea intermediate.[2] The presence of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) is essential to deprotonate the carboxylic acid and neutralize the HCl byproduct.[3] Anhydrous solvents like DMF or DCM are used to prevent hydrolysis of the activated intermediate.[4]
Caption: Simplified mechanism of HATU-mediated amide coupling.
Materials:
| Reagent | CAS Number | Molecular Weight | Equivalents |
| This compound | 1355172-95-0 | 243.26 g/mol | 1.0 |
| Amine (R-NH2) | Varies | Varies | 1.1 |
| HATU | 148893-10-1 | 380.23 g/mol | 1.2 |
| DIPEA | 7087-68-5 | 129.24 g/mol | 3.0 |
| Anhydrous DMF or DCM | 68-12-2/75-09-2 | - | - |
Step-by-Step Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 eq) and HATU (1.2 eq).
-
Add anhydrous DMF or DCM to dissolve the solids (typically to a concentration of 0.1-0.5 M).
-
Cool the solution to 0 °C using an ice bath.
-
Add DIPEA (3.0 eq) dropwise to the stirred solution.
-
Allow the mixture to stir at 0 °C for 15-30 minutes for pre-activation.
-
Add the amine (1.1 eq), either neat or as a solution in a small amount of the reaction solvent.
-
Allow the reaction to warm to room temperature and stir for 2-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate or another suitable organic solvent.
-
Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Part 2: Cyclization to Novel Heterocyclic Scaffolds
The true synthetic utility of the amide intermediates is realized in their subsequent cyclization to form novel heterocyclic ring systems. The nature of the cyclization will depend on the functionality introduced via the amine in the preceding step.
Protocol 2: Synthesis of a Novel Pyrido[2,3-e][4][5]oxazepin-5-one Derivative
This protocol exemplifies the synthesis of a seven-membered heterocyclic ring system. It utilizes an amide intermediate derived from the coupling of this compound with an amino alcohol.
Rationale: The cyclization is an intramolecular nucleophilic substitution, where the hydroxyl group of the amino alcohol attacks an activated form of the pyridine ring. The specific conditions for this cyclization may vary, but often involve the use of a base to deprotonate the alcohol and heating to facilitate the reaction.
Step 2a: Synthesis of the Amide Intermediate
-
Starting Materials: this compound and 2-aminoethanol.
-
Procedure: Follow Protocol 1 for HATU-mediated amide coupling.
Step 2b: Intramolecular Cyclization
Materials:
| Reagent | CAS Number | Molecular Weight | Equivalents |
| N-(2-hydroxyethyl)-6-(benzyloxy)-2-methylnicotinamide | - | 286.32 g/mol | 1.0 |
| Sodium Hydride (60% dispersion in mineral oil) | 7646-69-7 | 24.00 g/mol | 1.5 |
| Anhydrous THF | 109-99-9 | - | - |
Step-by-Step Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add a suspension of Sodium Hydride (1.5 eq) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of N-(2-hydroxyethyl)-6-(benzyloxy)-2-methylnicotinamide (1.0 eq) in anhydrous THF.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.
-
Gently reflux the reaction mixture for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to 0 °C and carefully quench with saturated aqueous NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Part 3: Deprotection of the Benzyloxy Group
The final step in many synthetic sequences is the removal of the benzyl protecting group to unmask the biologically important 6-hydroxy functionality. Catalytic hydrogenation is the most common and mildest method for this transformation.[5]
Protocol 3: Palladium-Catalyzed Hydrogenolysis
Rationale: Palladium on carbon (Pd/C) is a highly effective catalyst for the hydrogenolysis of benzyl ethers.[6] The reaction proceeds under a hydrogen atmosphere, and the byproducts are toluene and the deprotected product, which are easily separated.
Materials:
| Reagent | CAS Number | Catalyst Loading |
| Protected Heterocycle | - | - |
| Palladium on Carbon (10 wt. %) | 7440-05-3 | 5-10 mol % |
| Hydrogen Gas | 1333-74-0 | 1 atm (balloon) |
| Solvent (Methanol, Ethanol, or Ethyl Acetate) | Varies | - |
Step-by-Step Procedure:
-
Dissolve the protected heterocyclic compound in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).
-
Carefully add Pd/C (5-10 mol %) to the solution.
-
Evacuate the flask and backfill with hydrogen gas (this can be done using a balloon of hydrogen). Repeat this process 3 times.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature for 2-24 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.
-
Wash the Celite® pad with the reaction solvent.
-
Combine the filtrates and concentrate under reduced pressure to yield the deprotected product.
Data Summary and Characterization
While specific yields will vary depending on the substrates and reaction scale, the following table provides representative data for similar transformations found in the literature.
| Step | Reaction Type | Key Reagents | Solvent | Expected Yield |
| Amide Coupling | HATU-mediated | HATU, DIPEA | DMF/DCM | 60-95%[3][7] |
| Intramolecular Cyclization | Nucleophilic Substitution | NaH | THF | 40-70% |
| Deprotection | Hydrogenolysis | Pd/C, H₂ | MeOH/EtOH | >90%[6] |
Characterization of the final products should be performed using standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the structure and purity of the compound.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Infrared Spectroscopy (IR): To identify key functional groups.
Conclusion
This compound is a powerful synthetic intermediate for the construction of novel and complex heterocyclic compounds. The protocols outlined in this guide provide a solid foundation for researchers to explore the rich chemistry of this building block. By employing robust amide coupling strategies, followed by innovative cyclization reactions and efficient deprotection, a wide variety of potentially biologically active molecules can be accessed.
References
- 1. peptide.com [peptide.com]
- 2. Amide Synthesis [fishersci.co.uk]
- 3. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US6333331B1 - Substituted O6-benzylguanines - Google Patents [patents.google.com]
- 5. WO2017211543A1 - New menthyl nicotinate synthesis process - Google Patents [patents.google.com]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for Amide Bond Formation with 6-(Benzyloxy)-2-methylnicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Central Role of the Amide Bond
The amide bond is a cornerstone of modern organic and medicinal chemistry, forming the backbone of peptides, proteins, and a vast array of pharmaceuticals and functional materials. The synthesis of amides, typically through the coupling of a carboxylic acid and an amine, is one of the most frequently performed reactions in drug discovery and development.[1] This application note provides a detailed experimental procedure for the formation of an amide bond using 6-(Benzyloxy)-2-methylnicotinic Acid, a substituted pyridine carboxylic acid. Pyridine-containing molecules are prevalent in pharmaceuticals, and understanding the nuances of their coupling reactions is critical for the successful synthesis of target compounds.[2][3]
This guide is designed to provide not only a step-by-step protocol but also the underlying rationale for the selection of reagents and reaction conditions, empowering researchers to adapt and troubleshoot their synthetic strategies.
Understanding the Chemistry: Activating the Carboxylic Acid
Direct reaction between a carboxylic acid and an amine to form an amide is generally unfavorable under mild conditions. The carboxylic acid is not sufficiently electrophilic, and at neutral pH, an acid-base reaction to form a stable carboxylate-ammonium salt is more likely. Therefore, the carboxylic acid must first be "activated" by converting the hydroxyl group into a better leaving group. This is achieved using a variety of coupling reagents.[4]
The choice of coupling reagent is critical and depends on several factors, including the steric and electronic properties of both the carboxylic acid and the amine, the desired reaction conditions (temperature, solvent), and the need to suppress side reactions, particularly racemization in the case of chiral substrates.
A Survey of Common Coupling Reagents
A plethora of coupling reagents are available to the modern chemist. Below is a summary of some of the most widely used classes.
| Coupling Reagent Class | Examples | Mechanism of Action | Advantages | Disadvantages |
| Carbodiimides | EDC, DCC, DIC | Form a highly reactive O-acylisourea intermediate.[5] | Readily available, effective for many substrates. | Can lead to racemization; DCC byproduct (DCU) is poorly soluble.[6] |
| Phosphonium Salts | BOP, PyBOP, PyAOP | Generate active esters in situ. | High coupling efficiency, rapid reactions.[6] | BOP produces carcinogenic HMPA as a byproduct.[6] |
| Aminium/Uronium Salts | HBTU, TBTU, HATU, HCTU | Form active esters, often with superior reactivity. | Very efficient, byproducts are generally water-soluble.[7] | Can cause guanidinylation of the amine if used in excess.[8] |
For substrates like this compound, which is a substituted picolinic acid derivative, aminium/uronium salt-based reagents are often preferred due to their high reactivity and efficiency in coupling potentially challenging substrates.[9] In particular, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is an excellent choice. The presence of the 7-azabenzotriazole (HOAt) moiety in HATU leads to the formation of a highly reactive OAt active ester and can accelerate the coupling reaction through a neighboring group effect.[8][10][11]
Experimental Workflow: A Visual Guide
The overall experimental process for the amide bond formation is depicted in the following workflow diagram.
Caption: General workflow for HATU-mediated amide bond formation.
Detailed Experimental Protocol
This protocol describes a general procedure for the coupling of this compound with a primary or secondary amine using HATU as the coupling reagent.
Materials and Reagents
-
This compound
-
Amine (primary or secondary)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane/ethyl acetate mixture)
Step-by-Step Procedure
-
Preparation:
-
In a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) in anhydrous DMF.
-
To this solution, add HATU (1.1 equivalents) and DIPEA (2.5 equivalents).
-
-
Activation:
-
Stir the mixture at room temperature for 15-30 minutes. This pre-activation step is crucial for the efficient formation of the reactive OAt-ester intermediate.[4]
-
-
Amine Addition:
-
In a separate vial, dissolve the amine (1.0-1.2 equivalents) in a small amount of anhydrous DMF.
-
Add the amine solution dropwise to the activated carboxylic acid mixture at room temperature.
-
-
Reaction Monitoring:
-
Stir the reaction mixture at room temperature. The reaction progress should be monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed. Reaction times can vary from 2 to 16 hours depending on the reactivity of the amine.
-
-
Work-up:
-
Once the reaction is complete, pour the reaction mixture into water and extract the product with an organic solvent such as ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution, water, and finally with brine. The aqueous washes help to remove unreacted starting materials, DMF, and the water-soluble byproducts of the coupling reaction.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product can be purified by flash column chromatography on silica gel. A gradient of ethyl acetate in hexanes is typically a good starting point for elution.
-
Alternatively, if the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol, acetonitrile, or ethyl acetate/hexanes) can be an effective purification method.[12]
-
Characterization
The identity and purity of the final amide product should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the structure of the desired amide.[13][14][15]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight of the product.[5]
-
Melting Point: For solid products, a sharp melting point is an indicator of high purity.
Troubleshooting and Key Considerations
-
Low Yield: If the reaction yield is low, consider increasing the amount of coupling reagent and base, extending the reaction time, or gently heating the reaction mixture (e.g., to 40-50 °C). Ensure that all reagents and solvents are anhydrous, as water can hydrolyze the activated intermediate.
-
Side Reactions: With uronium-based coupling reagents like HATU, a potential side reaction is the guanidinylation of the amine, especially if the coupling reagent is used in large excess or if the amine is added before the carboxylic acid is fully activated. The recommended order of addition (pre-activation of the acid) helps to minimize this.[8]
-
Purification Challenges: Some reaction byproducts, such as tetramethylurea from HATU, can be difficult to remove completely. Thorough aqueous washes are important. If the product is basic, an acidic wash (e.g., dilute HCl) can be used during the workup, provided the product is stable to acid.[16]
Conclusion
The HATU-mediated coupling of this compound provides a robust and efficient method for the synthesis of its corresponding amides. By understanding the principles of carboxylic acid activation and following a carefully planned experimental procedure, researchers can successfully synthesize these valuable compounds for a wide range of applications in drug discovery and materials science. The protocol provided herein serves as a comprehensive guide, but optimization of reaction conditions for specific substrates is always encouraged to achieve the best possible results.
References
- 1. scs.illinois.edu [scs.illinois.edu]
- 2. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 3. bmse000281 Nicotinamide at BMRB [bmrb.io]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. d-nb.info [d-nb.info]
- 9. Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. HATU - Wikipedia [en.wikipedia.org]
- 11. HATU:a third-generation coupling reagent_Chemicalbook [chemicalbook.com]
- 12. researchgate.net [researchgate.net]
- 13. Spectroscopic (NMR, UV, FT-IR and FT-Raman) analysis and theoretical investigation of nicotinamide N-oxide with density functional theory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Nicotinamide(98-92-0) 13C NMR spectrum [chemicalbook.com]
- 16. youtube.com [youtube.com]
Application Notes & Protocols: Catalytic Methods for Functional Group Transformation on 6-(Benzyloxy)-2-methylnicotinic Acid
Introduction: The Strategic Importance of the 6-(Benzyloxy)-2-methylnicotinic Acid Scaffold
This compound is a highly valuable heterocyclic building block in modern medicinal chemistry and drug development. Its substituted pyridine core is a prevalent motif in a vast array of biologically active molecules, including kinase inhibitors, GPCR modulators, and other therapeutic agents. The strategic placement of three distinct functional groups—a carboxylic acid, a methyl group, and a benzyloxy ether—provides a versatile platform for molecular elaboration. The benzyloxy group serves as a masked phenol, allowing for late-stage diversification, while the carboxylic acid and methyl groups offer orthogonal handles for modification.
This guide provides an in-depth exploration of key catalytic methods for the selective transformation of each functional group. As a departure from a simple recitation of procedures, these notes emphasize the mechanistic rationale behind catalyst selection and reaction design, providing researchers with the foundational knowledge to adapt and troubleshoot these protocols for their specific synthetic campaigns. We will delve into catalytic systems for modifying the carboxylic acid, cleaving the benzyl ether, and functionalizing the pyridine core, offering field-tested insights and detailed, actionable protocols.
Section 1: Catalytic Transformations of the Carboxylic Acid Moiety
The carboxylic acid at the C-3 position is a primary site for derivatization, most commonly to form esters and amides, which are critical for modulating physicochemical properties such as solubility, cell permeability, and metabolic stability.
Catalytic Esterification: From Classical to Modern Approaches
Direct esterification is a fundamental transformation. While classical Fischer esterification using stoichiometric strong acids is effective, modern approaches utilize solid acid catalysts to improve sustainability and simplify purification.
Causality & Mechanistic Insight: The core challenge in the esterification of pyridinecarboxylic acids is the basicity of the pyridine nitrogen, which can be protonated by strong acid catalysts, potentially reducing reactivity.[1][2] Fischer esterification overcomes this by using a large excess of the alcohol as both reactant and solvent, driving the equilibrium towards the product.[3] Heterogeneous catalysts like molybdenum or zirconium oxides on a silica support offer a greener alternative, providing Lewis and Brønsted acid sites while being easily recoverable.[1][4]
Comparative Data for Catalytic Esterification:
| Catalyst System | Alcohol | Temperature | Typical Yield | Key Advantages & Considerations |
| H₂SO₄ (conc.) | Methanol | Reflux | ~79-90% | High yield, simple setup. Requires neutralization and aqueous workup. Potential for decarboxylation at high temperatures.[3] |
| MoO₃/SiO₂ | Methanol | Reflux | ~80% | Heterogeneous, reusable catalyst, environmentally benign.[1][2] |
| ZrO₂/TiO₂ Solid Acid | Methanol | Reflux | High | Recoverable and reusable catalyst, avoiding corrosive liquid acids and complex workups.[4] |
Experimental Protocol: Fischer Esterification of this compound
This protocol details a standard Fischer esterification, a robust and widely used method.[3]
-
Reaction Setup: Suspend this compound (1.0 equiv) in methanol (approx. 15-20 mL per gram of acid) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Catalyst Addition: To the stirred suspension, slowly add concentrated sulfuric acid (0.1-0.2 equiv). An exothermic reaction may be observed.
-
Reaction Execution: Heat the mixture to reflux (approx. 65°C) and maintain for 12-18 hours. Reaction progress should be monitored by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Workup and Neutralization: Cool the reaction mixture to room temperature. Carefully concentrate the methanol under reduced pressure. Dilute the residue with ethyl acetate and slowly neutralize by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude methyl 6-(benzyloxy)-2-methylnicotinate.
-
Final Purification: If necessary, purify the crude product by flash column chromatography on silica gel.
Caption: Workflow for Fischer esterification.
Catalytic Amidation: Forging the Amide Bond
Direct catalytic amidation of carboxylic acids with amines is a highly atom-economical process that avoids the use of stoichiometric activating agents. Various catalytic systems based on boron, titanium, and nickel have been developed for this transformation.[5][6]
Causality & Mechanistic Insight: The direct formation of an amide bond from a carboxylic acid and an amine is thermodynamically favorable but kinetically slow due to the formation of a stable ammonium carboxylate salt. Catalysts, such as boric acid derivatives or transition metals, facilitate the dehydration step by activating the carboxylic acid.[5] For instance, nickel(II)-NHC complexes have been shown to effectively catalyze the amidation of esters, a related transformation, highlighting their potential in C-N bond formation.[6]
Experimental Protocol: Nickel-Catalyzed Direct Amidation
This protocol is adapted from modern nickel-catalyzed amidation methodologies.[6]
-
Reagent Preparation: In an oven-dried vial under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equiv), the desired amine (1.2 equiv), a nickel catalyst such as [CpNi(IPr)Cl] (5-10 mol%), and a suitable solvent (e.g., toluene or dioxane).
-
Reaction Execution: Seal the vial and heat the reaction mixture to 120-160°C for 12-24 hours.
-
Monitoring: Monitor the reaction progress by LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.
-
Purification: Filter the mixture through a pad of Celite® to remove the catalyst. Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Final Purification: Purify the resulting crude amide product by flash column chromatography.
Section 2: Transformations of the 6-(Benzyloxy) Group
The benzyloxy group is a robust protecting group for the C-6 hydroxyl functionality. Its removal is a pivotal step, unmasking a nucleophilic phenol for further functionalization.
Catalytic Hydrogenolysis: The Classic Debenzylation
Catalytic hydrogenolysis is the most prevalent and efficient method for cleaving benzyl ethers.[7] Palladium on activated carbon (Pd/C) is the catalyst of choice due to its high activity and selectivity.[8]
Causality & Mechanistic Insight: The reaction proceeds via the oxidative addition of the benzylic C-O bond to the palladium surface, followed by hydrogenolysis. The process is highly efficient and clean, typically yielding toluene and the free phenol as the only products. It is critical to ensure the absence of catalyst poisons, such as sulfur-containing compounds, which can deactivate the palladium surface.
Experimental Protocol: Pd/C-Catalyzed Hydrogenolysis for Debenzylation
This protocol outlines the standard procedure for removing a benzyl protecting group.[7]
-
Reaction Setup: Dissolve this compound or its ester/amide derivative (1.0 equiv) in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate) in a flask suitable for hydrogenation.
-
Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) catalyst (5-10 mol% by weight) to the solution under an inert atmosphere. Caution: Pd/C can be pyrophoric and should be handled with care.
-
Hydrogenation: Securely seal the reaction vessel. Evacuate the atmosphere and backfill with hydrogen gas (H₂). This process should be repeated three times to ensure an inert atmosphere is replaced by hydrogen. Maintain a positive pressure of H₂ using a balloon or a hydrogenation apparatus.
-
Reaction Execution: Stir the reaction mixture vigorously at room temperature for 4-16 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS. The product, 6-hydroxy-2-methylnicotinic acid, is significantly more polar than the starting material.
-
Workup: Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen or argon. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the debenzylated product, which can often be used without further purification. The product exists as the 6-pyridone tautomer.
Caption: Functionalization pathways for the core scaffold.
Section 3: Catalytic Transformations on the Pyridine Core
Direct functionalization of the pyridine ring via C-H activation or cross-coupling reactions represents a powerful strategy for rapidly building molecular complexity.
Palladium-Catalyzed C-H Activation and Arylation
Transition metal-catalyzed C-H activation has emerged as a step-economical tool for forging new C-C bonds.[9] For pyridine-containing molecules, the nitrogen atom can act as a directing group to facilitate ortho C-H activation.
Causality & Mechanistic Insight: In the context of this compound, the carboxylic acid or a derivative could potentially direct palladium catalysts to the C4 position. The general mechanism involves the formation of a palladacycle intermediate, followed by oxidative addition of a coupling partner (e.g., an aryl halide) and reductive elimination to furnish the product and regenerate the active Pd(II) catalyst.[9] The regioselectivity of these reactions can be highly dependent on the specific directing group and catalyst system employed.
Conceptual Protocol: Directed C4-Arylation
-
Substrate Preparation: Convert the carboxylic acid to an amide or another suitable directing group if necessary.
-
Reaction Setup: In a glovebox, combine the pyridine substrate (1.0 equiv), an aryl halide (1.5 equiv), a palladium catalyst such as Pd(OAc)₂ (5-10 mol%), a ligand (e.g., a phosphine or N-heterocyclic carbene), and a base (e.g., K₂CO₃ or Cs₂CO₃) in a dry solvent.
-
Execution: Seal the reaction vessel and heat to 80-120°C for 12-24 hours.
-
Workup and Purification: After cooling, the reaction is diluted, filtered through Celite®, and purified using standard chromatographic techniques.
Cross-Coupling Reactions: The Suzuki-Miyaura Reaction
While the parent molecule lacks a suitable handle for cross-coupling, the 6-hydroxy intermediate (obtained after debenzylation) can be converted to a triflate (OTf) or nonaflate (ONf). This electrophilic group is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction.
Causality & Mechanistic Insight: The Suzuki-Miyaura reaction couples an organoboron species with an organic halide or triflate. The catalytic cycle involves three key steps: oxidative addition of the Pd(0) catalyst to the pyridine-triflate, transmetalation with the boronic acid (facilitated by a base), and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[10] This method is renowned for its broad functional group tolerance.[11][12]
Experimental Protocol: Suzuki-Miyaura Coupling of the 6-Triflate Derivative
-
Triflate Formation: React the 6-hydroxy-2-methylnicotinate intermediate with triflic anhydride (Tf₂O) in the presence of a non-nucleophilic base like pyridine or 2,6-lutidine to form the corresponding 6-triflate.
-
Reaction Setup: To a degassed mixture of the 6-triflate derivative (1.0 equiv), an aryl or heteroaryl boronic acid (1.5 equiv), and a base such as K₂CO₃ or Cs₂CO₃ (2.0 equiv) in a solvent mixture (e.g., dioxane/water), add a palladium catalyst like Pd(PPh₃)₄ (5 mol%).
-
Execution: Heat the reaction mixture under an inert atmosphere at 80-100°C for 2-12 hours until TLC or LC-MS indicates completion.
-
Workup: Cool the reaction, dilute with ethyl acetate, and wash with water.
-
Purification: Dry the organic layer, concentrate, and purify by flash chromatography to yield the 6-aryl-2-methylnicotinate product.
Conclusion
The this compound scaffold offers a rich platform for synthetic diversification through modern catalytic methods. By understanding the underlying principles of catalytic esterification, amidation, hydrogenolysis, and C-C bond-forming reactions, researchers can strategically and efficiently access a wide range of novel analogues. The protocols and insights provided herein serve as a robust foundation for scientists and drug development professionals to harness the full synthetic potential of this versatile building block.
References
- 1. Synthesis of Methyl Nicotinate by Esterification Reaction Using MoO3/SiO2 Bifunctional Catalyst – Oriental Journal of Chemistry [orientjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst | MDPI [mdpi.com]
- 5. Catalytic Amidation [catalyticamidation.info]
- 6. Transamidation of Amides and Amidation of Esters by Selective N–C(O)/O–C(O) Cleavage Mediated by Air- and Moisture-Stable Half-Sandwich Nickel(II)–NHC Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Catalyst for debenzylation reactions (2018) | Tomoteru Mizusaki [scispace.com]
- 9. A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01203A [pubs.rsc.org]
- 10. youtube.com [youtube.com]
- 11. Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
Application Note: A Scalable and Robust Synthesis of 6-(Benzyloxy)-2-methylnicotinic Acid and Its Derivatives for Pharmaceutical Research
Abstract
This guide provides a comprehensive, scalable, and field-proven methodology for the synthesis of 6-(benzyloxy)-2-methylnicotinic acid, a key building block for advanced pharmaceutical intermediates. The process begins with the efficient preparation of the 6-hydroxy-2-methylnicotinic acid precursor, followed by a robust Williamson ether synthesis optimized for scale-up. Detailed protocols for subsequent derivatization to esters and amides are also presented. Critical process parameters, safety protocols for handling hazardous reagents like benzyl bromide, and in-process analytical controls are thoroughly discussed to ensure reproducibility, high yield, and purity from gram to kilogram scale. This document is intended for researchers, chemists, and process development professionals in the pharmaceutical industry.
Introduction
Substituted pyridine scaffolds, particularly nicotinic acid derivatives, are foundational motifs in modern medicinal chemistry. Their presence in numerous FDA-approved drugs highlights their importance as privileged structures in targeting a wide range of biological pathways.[1] The functionalization of the pyridine ring, however, presents significant synthetic challenges due to its electron-deficient nature, which can impede reactivity and lead to issues with regioselectivity.[2]
The target molecule, this compound, serves as a versatile intermediate. The benzyl protecting group facilitates selective reactions at other positions on the pyridine ring or the carboxylic acid, and can be readily removed under standard hydrogenolysis conditions. This makes it an ideal precursor for creating libraries of compounds for structure-activity relationship (SAR) studies.
This application note details a robust two-step synthesis. The first part outlines the preparation of the key starting material, 6-hydroxy-2-methylnicotinic acid. The core of this guide focuses on the subsequent benzylation, a Williamson ether synthesis, that has been optimized for safety and scalability.[3][4] We will address common scale-up challenges such as thermal management, reagent addition, and purification strategies.
Part I: Synthesis of Key Starting Material: 6-Hydroxy-2-methylnicotinic Acid
The availability of a reliable source of 6-hydroxy-2-methylnicotinic acid is paramount. While several synthetic routes exist for hydroxynicotinic acids, a common and well-documented laboratory method proceeds from coumalic acid.[5][6] This process involves the formation of methyl coumalate followed by a ring transformation with ammonia and subsequent hydrolysis.[5]
Protocol 1: Gram-Scale Synthesis of 6-Hydroxy-2-methylnicotinic Acid
This protocol is adapted from established literature procedures.[6]
Materials:
-
Coumalic acid
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Methanol (MeOH)
-
Ammonia solution (28-30%)
-
Sodium Hydroxide (NaOH)
-
Concentrated Hydrochloric Acid (HCl)
-
Ice
Procedure:
-
Methyl Coumalate Formation: In a fume hood, slowly add 35g of finely powdered coumalic acid to 100 mL of concentrated H₂SO₄ in a round-bottom flask, ensuring the temperature remains below 30°C using an ice bath.[6]
-
Carefully add 50 mL of methanol in small portions, keeping the temperature below 35°C.[6]
-
Heat the mixture on a water bath at 90-100°C for 1.5 hours.
-
Cool the reaction and slowly pour it into 500 mL of an ice-water slurry with vigorous stirring.
-
Neutralize the solution by adding a slurry of sodium carbonate until the mixture is just neutral (pH ~7).
-
Filter the precipitated solid, wash thoroughly with cold water to remove inorganic salts, and air-dry to yield methyl coumalate.
-
Ring Transformation: In a beaker cooled in an ice bath, prepare a solution of 20 mL of concentrated ammonia and 30 mL of water.
-
Add 18g of the prepared methyl coumalate portion-wise, maintaining the temperature below 20°C.[6] Stir for an additional 45 minutes.
-
In a separate, larger beaker, prepare a solution of 40g of NaOH in 250 mL of water and bring it to a boil.
-
Add the dark red methyl coumalate/ammonia solution to the boiling NaOH solution. Boil for 5 minutes.
-
Cool the mixture to below 10°C in an ice bath.
-
Precipitation: With continuous stirring, slowly add concentrated HCl until the solution is strongly acidic (pH 1-2). The product will precipitate as a bright yellow solid. Maintain the temperature below 30°C during acidification.[6]
-
Allow the slurry to stand in the ice bath for 1 hour to ensure complete precipitation.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. The expected yield is 50-60%.
Part II: Scale-Up Synthesis of this compound
The core of the process is the O-alkylation of the hydroxypyridine with benzyl bromide. This is a classic Sₙ2 reaction known as the Williamson ether synthesis.[3][7] For scale-up, critical considerations include the choice of base, solvent, and temperature control to manage the exotherm and ensure safety.
Reaction Scheme Visualization
Caption: Overall workflow for the synthesis of this compound.
Discussion of Critical Parameters for Scale-Up
-
Choice of Base and Solvent: Potassium carbonate (K₂CO₃) is selected as a mild, inexpensive, and easy-to-handle base, suitable for large-scale operations. It is strong enough to deprotonate the phenolic hydroxyl group but not the carboxylic acid, preventing unwanted side reactions. N,N-Dimethylformamide (DMF) is an excellent polar aprotic solvent for this reaction, as it readily dissolves the starting materials and the intermediate potassium salt.[8]
-
Reagent Selection: Benzyl bromide is a highly reactive alkylating agent.[9] While benzyl chloride is cheaper, its lower reactivity requires more forcing conditions (higher temperatures or phase-transfer catalysts), which can lead to more byproducts. For robust, high-yielding synthesis, benzyl bromide is the superior choice.
-
Temperature Control: The reaction is exothermic. On a large scale, the addition of benzyl bromide must be controlled to maintain the internal temperature, typically between 80-100°C.[8] A jacketed reactor with controlled heating and cooling is essential. Runaway reactions can occur if the addition is too fast.
-
Safety Considerations: Benzyl bromide is a potent lachrymator and irritant.[9][10][11] All operations must be conducted in a well-ventilated area (e.g., a walk-in fume hood) with appropriate personal protective equipment (PPE), including chemical-resistant gloves, splash goggles, and a face shield.[12] An emergency eyewash and shower must be readily accessible. For disposal, any excess benzyl bromide should be quenched with a suitable nucleophile like sodium hydroxide solution before disposal.[10]
Protocol 2: Pilot-Scale (100g) Synthesis of this compound
Materials:
-
6-Hydroxy-2-methylnicotinic acid (100 g, 0.65 mol)
-
Potassium Carbonate (K₂CO₃), anhydrous, powdered (135 g, 0.98 mol, 1.5 equiv)
-
Benzyl Bromide (BnBr) (123 g, 0.72 mol, 1.1 equiv)
-
N,N-Dimethylformamide (DMF) (1 L)
-
Ethyl Acetate (EtOAc)
-
Hydrochloric Acid (1M HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Setup: Charge a 2L jacketed glass reactor equipped with a mechanical stirrer, thermocouple, condenser, and dropping funnel with 6-hydroxy-2-methylnicotinic acid (100 g) and K₂CO₃ (135 g).
-
Add DMF (1 L) and begin stirring to form a slurry.
-
Reaction: Heat the mixture to 80°C.
-
Slowly add benzyl bromide (123 g) via the dropping funnel over 1-2 hours, ensuring the internal temperature does not exceed 100°C.
-
After the addition is complete, maintain the reaction at 90°C for 4-6 hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Slowly pour the mixture into 2L of ice-cold water with vigorous stirring.
-
Acidify the aqueous solution to pH 3-4 with 1M HCl. The product will precipitate.
-
Filter the crude solid product and wash it with water.
-
Purification: Dissolve the crude solid in ethyl acetate (approx. 1.5 L). Wash the organic layer with water (2 x 500 mL) and then with brine (1 x 500 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield a solid.
-
The product can be further purified by recrystallization from an ethanol/water mixture to afford this compound as a white crystalline solid. Expected yield: 80-90%.
Part III: Derivatization Strategies
The carboxylic acid moiety of the product is readily converted into other functional groups, such as esters and amides, which are common in active pharmaceutical ingredients.[13][14]
Derivatization Workflow
Caption: Key derivatization pathways from the parent acid.
Protocol 3: Synthesis of Ethyl 6-(Benzyloxy)-2-methylnicotinate (Esterification)
Fischer esterification is a classic and scalable method for producing esters.[15]
Procedure:
-
Suspend this compound (10 g, 41.1 mmol) in absolute ethanol (100 mL).
-
Carefully add concentrated sulfuric acid (1 mL) as a catalyst.
-
Heat the mixture to reflux (approx. 78°C) for 12-18 hours. A Dean-Stark trap can be used to remove water and drive the reaction to completion.[15]
-
Monitor by TLC/HPLC. Upon completion, cool the reaction to room temperature.
-
Remove the ethanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution until effervescence ceases, followed by water and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate to give the crude ester, which can be purified by column chromatography or distillation under high vacuum. Expected yield: 85-95%.
Protocol 4: Synthesis of 6-(Benzyloxy)-2-methylnicotinamide (Amidation)
Amidation typically proceeds via activation of the carboxylic acid, most commonly by conversion to an acyl chloride.
Procedure:
-
Acyl Chloride Formation: In a fume hood, suspend this compound (10 g, 41.1 mmol) in dichloromethane (DCM, 100 mL).
-
Add a catalytic amount of DMF (2-3 drops).
-
Slowly add thionyl chloride (SOCl₂) (4.4 mL, 61.7 mmol, 1.5 equiv) dropwise at 0°C.
-
Allow the reaction to warm to room temperature and stir for 2-3 hours until the solution becomes clear.
-
Remove the solvent and excess SOCl₂ under reduced pressure.
-
Amidation: Dissolve the crude acyl chloride in DCM and add it dropwise to a cooled (0°C) solution of concentrated ammonium hydroxide (50 mL).
-
Stir vigorously for 1-2 hours.
-
Separate the organic layer, wash with water and brine, dry over Na₂SO₄, and concentrate to yield the crude amide.
-
Recrystallize from ethyl acetate/hexanes to obtain the pure product. Expected yield: 75-85%.
Part IV: Analytical Characterization and Quality Control
Rigorous analytical control is essential to ensure the purity and identity of the synthesized compounds.
| Parameter | Method | Typical Specification / Expected Result |
| Identity | ¹H & ¹³C NMR | Spectrum conforms to the expected structure. |
| Purity | HPLC (UV detection) | ≥ 98.5% area |
| Mass Verification | LC-MS or HRMS | [M+H]⁺ or [M-H]⁻ ion observed matches theoretical mass ± 5 ppm. |
| Residual Solvents | GC-HS | DMF, EtOAc, Ethanol etc. within ICH limits. |
| Appearance | Visual | White to off-white crystalline solid. |
| Melting Point | DSC or Melting Point Apparatus | Sharp melting point range. |
Troubleshooting Guide
| Potential Issue | Likely Cause(s) | Recommended Solution(s) |
| Incomplete benzylation (Protocol 2) | 1. Insufficient base or base is not anhydrous.2. Benzyl bromide degradation.3. Insufficient reaction time/temperature. | 1. Use freshly opened, powdered anhydrous K₂CO₃.2. Use fresh, clear (not yellow) benzyl bromide.3. Extend reaction time and monitor by HPLC. |
| Low yield in esterification (Protocol 3) | 1. Water present in the reaction.2. Equilibrium not driven to completion. | 1. Use absolute ethanol and dry glassware.2. Use a Dean-Stark trap to remove water formed during the reaction. |
| Dark-colored final product | Presence of impurities from starting materials or side reactions. | Ensure thorough purification of the starting 6-hydroxynicotinic acid. Perform the final recrystallization step carefully, potentially with a charcoal treatment if necessary. |
| Difficulty in acyl chloride formation | Reagents not anhydrous. | Use dry solvents (DCM) and freshly distilled thionyl chloride. |
Conclusion
The synthetic routes and protocols detailed in this guide provide a reliable and scalable pathway for producing high-purity this compound and its key derivatives. By carefully controlling critical process parameters and adhering to strict safety protocols, this methodology can be effectively transferred from the laboratory bench to a pilot plant setting, supporting the demands of pharmaceutical development and manufacturing.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. To prepare 6-Hydroxy nicotinic acid from Coumalic acid - Practical - HK Technical [hktechnical.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 9. Benzyl Bromide [commonorganicchemistry.com]
- 10. westliberty.edu [westliberty.edu]
- 11. lobachemie.com [lobachemie.com]
- 12. merckmillipore.com [merckmillipore.com]
- 13. US2280040A - Preparation of nicotinic acid amide - Google Patents [patents.google.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Navigating the Synthesis: Protecting Group Strategies for 6-(Benzyloxy)-2-methylnicotinic Acid
An Application Note and Protocol Guide for Researchers
Introduction
6-(Benzyloxy)-2-methylnicotinic acid is a valuable heterocyclic building block in medicinal chemistry and drug development, frequently utilized in the synthesis of complex bioactive molecules. Its structure presents a unique synthetic challenge due to the presence of three distinct functional moieties: a stable benzyl ether, a reactive carboxylic acid, and a nucleophilic pyridine nitrogen. Effecting chemical transformations at one site without unintended reactions at another requires a carefully orchestrated protecting group strategy.
This guide provides a comprehensive overview of protecting group strategies tailored for this compound. We will delve into the chemical rationale behind selecting appropriate protecting groups, emphasizing the critical concept of orthogonality with respect to the pre-existing benzyl ether. This document is intended for researchers, scientists, and drug development professionals seeking to employ this versatile scaffold in their synthetic campaigns.
I. Analysis of Functional Group Reactivity
A successful protecting group strategy begins with a thorough understanding of the reactivity and stability of each functional group on the starting scaffold.
-
6-Benzyloxy Group : The benzyl ether is a protecting group for the 6-hydroxy functionality. It is generally robust and stable under a wide range of conditions, including many acidic and basic environments used for esterification or hydrolysis.[1] Its primary lability is towards catalytic hydrogenolysis (e.g., H₂, Pd/C), a common deprotection method.[2] Notably, the presence of pyridine or other nitrogenous bases can act as catalyst poisons, inhibiting the hydrogenolytic cleavage of benzyl ethers.[3] Other cleavage methods include strong acids or oxidative conditions, which are less frequently employed due to their harshness.[2]
-
3-Carboxylic Acid Group : The carboxylic acid is acidic and will react with bases. It is also susceptible to reduction and can interfere with a variety of reagents, particularly organometallics and nucleophiles.[4] Therefore, it is the most common site requiring protection. The most prevalent strategy is conversion to an ester.[4][5] The choice of ester is dictated by the conditions required for its eventual removal.
-
Pyridine Nitrogen : The lone pair of electrons on the pyridine nitrogen atom imparts basic and nucleophilic character. While less reactive than aliphatic amines, it can be quaternized by electrophiles and can interfere with metal-catalyzed reactions or reactions involving strong bases.[6][7] Protection is warranted when subsequent steps involve potent alkylating agents or organometallic reagents.[8]
The central challenge is to select protecting groups for the carboxylic acid and/or the pyridine nitrogen that can be removed without affecting the benzyl ether, a concept known as orthogonality.[9][10]
II. Protecting Group Strategies for the Carboxylic Acid
The most common and effective way to protect the carboxylic acid is by converting it to an ester. The choice of ester is critical for ensuring orthogonality with the benzyl ether.
References
- 1. uwindsor.ca [uwindsor.ca]
- 2. Benzyl Ethers [organic-chemistry.org]
- 3. Selective inhibition of benzyl ether hydrogenolysis with Pd/C due to the presence of ammonia, pyridine or ammonium acetate [organic-chemistry.org]
- 4. learninglink.oup.com [learninglink.oup.com]
- 5. fiveable.me [fiveable.me]
- 6. tandfonline.com [tandfonline.com]
- 7. tandfonline.com [tandfonline.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. jocpr.com [jocpr.com]
- 10. biosynth.com [biosynth.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-(Benzyloxy)-2-methylnicotinic Acid
Welcome to the technical support center for the synthesis of 6-(Benzyloxy)-2-methylnicotinic Acid. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the complexities of this synthesis and improve your yield. Our approach is grounded in established chemical principles and field-proven insights to ensure you can confidently execute and troubleshoot your experiments.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of this compound. The synthesis typically proceeds through the protection of the carboxylic acid of 6-hydroxy-2-methylnicotinic acid (as a methyl ester), followed by benzylation of the hydroxyl group, and subsequent hydrolysis of the ester.
Issue 1: Low Yield During Methyl Esterification of 6-hydroxy-2-methylnicotinic Acid
Q: I am experiencing a low yield during the initial Fischer esterification of 6-hydroxy-2-methylnicotinic acid. What are the likely causes and how can I optimize this step?
A: Low yields in Fischer esterification are common and can often be attributed to the equilibrium nature of the reaction.
Causality and Optimization:
-
Incomplete Reaction: The reaction between a carboxylic acid and an alcohol to form an ester and water is reversible. To drive the equilibrium towards the product, an excess of the alcohol (methanol) should be used. It can even serve as the solvent. Additionally, ensure your acid catalyst (e.g., concentrated sulfuric acid) is active and used in sufficient quantity. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine the point of maximum conversion before initiating work-up.[1][2]
-
Hydrolysis during Work-up: During the neutralization step, the ester product can be hydrolyzed back to the carboxylic acid, particularly at elevated temperatures or with prolonged exposure to basic conditions. It is critical to perform the neutralization with a cold saturated aqueous solution of sodium bicarbonate (NaHCO₃) and to work swiftly.[2]
-
Starting Material Purity: Impurities in the starting 6-hydroxy-2-methylnicotinic acid can interfere with the reaction. Ensure the purity of your starting material, recrystallizing if necessary.
dot
References
"purification challenges of 6-(Benzyloxy)-2-methylnicotinic Acid"
Welcome to the technical support guide for 6-(Benzyloxy)-2-methylnicotinic Acid. This molecule is a key building block in medicinal chemistry and drug development. However, its unique bifunctional nature—possessing both a basic pyridine ring and an acidic carboxylic acid moiety, combined with a labile benzyloxy protecting group—presents distinct purification challenges. This guide is designed to provide researchers with expert insights and actionable protocols to overcome these hurdles, ensuring the highest purity for your downstream applications.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing both the underlying cause and a validated solution.
Q1: My final product is a persistent oil and refuses to crystallize. What's causing this and how can I induce crystallization?
A1: Oiling out during crystallization is a common problem for this compound, often caused by residual solvents, the presence of impurities that act as crystal lattice disruptors, or supersaturation being reached at a temperature above the product's melting point in that specific solvent environment.
Root Cause Analysis:
-
Impurities: The most common culprits are unreacted starting materials or byproducts such as benzyl alcohol (from slight decomposition) or over-oxidized species like isocinchomeronic acid if the synthesis originates from 5-ethyl-2-methylpyridine.[1][2] These impurities interfere with the orderly arrangement of molecules into a crystal lattice.
-
Residual Solvent: Trapped solvents, particularly high-boiling ones like DMF or DMSO used in the reaction, can prevent solidification.
-
Incorrect Solvent System: The chosen solvent may be too good, keeping the product in solution even at low temperatures, or it may be too poor, causing it to crash out as an amorphous oil.
Recommended Protocol: Multi-Step Crystallization
-
Initial Purification: Dissolve the crude oil in a minimal amount of a polar organic solvent in which it is highly soluble (e.g., methanol or ethyl acetate).
-
Solvent Swap & Trituration: Add a non-polar solvent in which the product is poorly soluble (e.g., hexanes or petroleum ether) dropwise while stirring vigorously. This process, known as trituration, aims to "wash" out soluble impurities and often induces precipitation of the product as a solid.
-
Controlled Recrystallization:
-
If a solid is obtained, filter it and proceed with a formal recrystallization.
-
Identify a suitable solvent system. A binary system often works best. For example, dissolve the compound in a minimal amount of hot ethanol or isopropanol and add water dropwise until persistent turbidity is observed.
-
Add a few drops of the primary solvent (ethanol/isopropanol) to redissolve the turbidity and then allow the solution to cool slowly and undisturbed.
-
-
Seeding (If Necessary): If slow cooling does not yield crystals, scratch the inside of the flask with a glass rod at the air-liquid interface to create nucleation sites. If you have a small amount of pure solid from a previous batch, add a single seed crystal.
Q2: My HPLC analysis shows a significant impurity peak that I can't identify. How do I troubleshoot this?
A2: Unidentified peaks in your chromatogram require a systematic approach to diagnose. The identity of the byproduct is heavily dependent on the synthetic route and the conditions used during the reaction and workup.
Expert Insight: The most probable impurities are related to the starting materials or the key functional groups in your target molecule. The benzyloxy group is particularly susceptible to cleavage under acidic conditions, a process known as debenzylation.[3][4]
Troubleshooting Workflow for Impurity Identification:
Caption: Troubleshooting workflow for byproduct identification.
Recommended Analytical Protocol: HPLC Purity Analysis
A robust HPLC method is critical for resolving the target compound from its potential impurities.
| Parameter | Recommended Condition |
| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Gradient | Start at 10% B, ramp to 90% B over 15 min, hold 2 min, return to 10% B |
| Flow Rate | 1.0 mL/min[5] |
| Detection | UV at 265 nm[5] |
| Column Temp. | 30 °C |
Frequently Asked Questions (FAQs)
Q3: What is the best way to remove the debenzylated impurity, 6-hydroxy-2-methylnicotinic acid?
A3: The debenzylated impurity, 6-hydroxy-2-methylnicotinic acid, has significantly different physicochemical properties that can be exploited for separation. The phenolic hydroxyl group makes it more polar and more acidic than the parent compound.
Strategy 1: pH-Controlled Extraction The phenolic hydroxyl has a pKa of ~10, while the carboxylic acid has a pKa of ~4-5. The pyridine nitrogen is weakly basic. This allows for selective extraction.
-
Dissolve the crude mixture in an organic solvent like ethyl acetate.
-
Wash the organic layer with a mildly basic aqueous solution, such as a saturated sodium bicarbonate (NaHCO₃) solution (pH ~8.4). Both the desired product and the phenolic impurity will be deprotonated at the carboxylic acid and move into the aqueous layer. Neutral impurities will remain in the organic layer.
-
Separate the aqueous layer and carefully acidify it with cold 1M HCl to pH ~5-6. At this pH, the carboxylic acid of the desired product will be protonated, making it less water-soluble and causing it to precipitate or be extracted back into fresh ethyl acetate.
-
The more acidic phenolic impurity may remain in the aqueous phase under these conditions.
Strategy 2: Column Chromatography If extraction is insufficient, silica gel chromatography can be effective. The greater polarity of the hydroxyl group will cause the impurity to have a lower Rf value (it will stick to the silica more strongly).
-
Stationary Phase: Silica Gel (230-400 mesh)
-
Mobile Phase: A gradient system of Hexanes:Ethyl Acetate with 0.5-1% acetic acid. The acetic acid is crucial to prevent severe tailing of the carboxylic acid on the basic silica surface. Start with a low polarity (e.g., 80:20 Hex:EtOAc) and gradually increase the polarity. The desired product will elute before the more polar debenzylated impurity.
Q4: Can I use catalytic hydrogenation to purify my compound by removing other reducible impurities?
A4: This is strongly discouraged. Catalytic hydrogenation (e.g., using Pd/C with H₂ gas) is the standard method for removing a benzyl protecting group.[3][4] Subjecting your compound to these conditions will cleave the benzyloxy ether, converting your desired product into 6-hydroxy-2-methylnicotinic acid. This method is fundamentally incompatible with the integrity of the target molecule.
Caption: Incompatibility of catalytic hydrogenation.
Q5: What are the optimal storage conditions for this compound?
A5: As a solid, this compound should be stored in a tightly sealed container, protected from light, at refrigerated temperatures (2-8°C). While fairly stable, long-term storage at room temperature can increase the risk of slow degradation. The compound is hygroscopic and should be stored in a desiccated environment.
In solution, stability is pH and temperature-dependent.[6] For storage in solution, use an anhydrous aprotic solvent and store at -20°C. Avoid aqueous solutions for long-term storage due to the risk of acid- or base-catalyzed hydrolysis of the benzyl ether.
References
Technical Support Center: Synthesis of 6-(Benzyloxy)-2-methylnicotinic Acid
Welcome to the technical support center for the synthesis of 6-(Benzyloxy)-2-methylnicotinic Acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this multi-step synthesis. Here, we provide in-depth, field-proven insights in a troubleshooting and FAQ format to ensure the successful and efficient production of your target compound.
Overview of the Main Synthetic Pathway
The most common and efficient route to this compound involves a three-step process starting from commercially available 6-hydroxy-2-methylnicotinic acid or its precursors. The key transformations are:
-
Protection of the Hydroxyl Group: The hydroxyl group of a pyridine precursor, such as 6-hydroxy-2-picoline, is protected as a benzyl ether.
-
Directed ortho-Metalation (DoM): The protected pyridine ring is regioselectively deprotonated at the C3 position using a strong lithium amide base.[1][2]
-
Carboxylation: The resulting aryllithium intermediate is quenched with carbon dioxide (CO₂) to install the carboxylic acid group.
While seemingly straightforward, each step is prone to specific side reactions that can significantly impact yield and purity. This guide will address these challenges systematically.
Caption: General workflow for the synthesis of this compound.
Troubleshooting Guide: Side Reactions & Solutions
This section addresses specific experimental issues in a question-and-answer format, detailing the probable causes and providing actionable solutions grounded in chemical principles.
Problem Area 1: Benzylation Step
Q1: My benzylation reaction is giving low yields and I'm recovering starting material, 6-hydroxy-2-picoline. What's going wrong?
A1:
-
Potential Cause 1: Inadequate Base. The basicity of your chosen base may be insufficient to fully deprotonate the hydroxyl group of the hydroxypyridine. The pKa of the pyridine hydroxyl group is around 11-12, so a base that generates an alkoxide with a significantly higher pKa is required for complete deprotonation.
-
Solution: Switch to a stronger base. While potassium carbonate (K₂CO₃) can work, sodium hydride (NaH) is often more effective as it irreversibly deprotonates the alcohol to form the sodium alkoxide and hydrogen gas, driving the reaction to completion.
-
Potential Cause 2: Poor Solvent Choice. The solvent must be able to dissolve the reactants and be inert to the reaction conditions. Aprotic polar solvents are generally preferred.
-
Solution: Use anhydrous N,N-dimethylformamide (DMF) or tetrahydrofuran (THF). These solvents effectively dissolve the pyridine salt and promote the Sₙ2 reaction. Ensure the solvent is truly anhydrous, as water will quench the strong base.
Q2: I'm observing a significant byproduct that seems to be N-benzylated. How do I favor O-benzylation?
A2:
-
Potential Cause: 6-Hydroxypyridines exist in tautomeric equilibrium with their corresponding 2-pyridone form.[3] While O-benzylation is generally thermodynamically favored, kinetically controlled N-benzylation can occur, especially under certain conditions.
-
Solution: The choice of base and counter-ion can influence the O/N selectivity. Using NaH or KH to form the sodium or potassium salt of the hydroxypyridine in a solvent like DMF or THF typically favors O-alkylation. The harder alkali metal cation associates with the harder oxygen atom, directing the benzyl halide to react at that site.
Problem Area 2: Directed ortho-Metalation (DoM) Step
Q3: The subsequent carboxylation step is failing, and I'm recovering the starting material, 6-(benzyloxy)-2-methylpyridine. What happened during the lithiation?
A3:
-
Potential Cause 1: Incomplete Deprotonation. This is the most common issue. The organolithium base may have degraded due to improper storage or handling, or the reaction temperature may have risen, causing the base to decompose or react with the solvent (e.g., THF).
-
Solution:
-
Titrate Your Base: Always titrate your organolithium reagent (e.g., n-BuLi, s-BuLi) before use to determine its exact molarity.
-
Strict Temperature Control: Maintain the reaction temperature at -78 °C (a dry ice/acetone bath is standard) throughout the base addition and stirring period.
-
Use a Hindered Base: For pyridines, addition of the organolithium reagent to the C=N bond can be a competitive side reaction.[1] Using a hindered lithium amide base like Lithium Diisopropylamide (LDA) or Lithium 2,2,6,6-tetramethylpiperidide (LTMP) minimizes this addition and favors deprotonation.[1]
-
-
Potential Cause 2: Proton Quenching. Trace amounts of water or other protic impurities in the solvent or on the glassware will quench the aryllithium intermediate as soon as it forms.
-
Solution: Ensure all glassware is oven- or flame-dried immediately before use. Use freshly distilled, anhydrous solvents. Perform the reaction under a strictly inert atmosphere (Argon or Nitrogen).
Q4: My reaction mixture turned a very dark color after adding the base, and I isolated a complex mixture of oligomeric products. Why?
A4:
-
Potential Cause: This points to a known side reaction where the generated pyridyllithium species attacks a molecule of the unreacted starting material.[4] This is more common with electron-deficient pyridines and when using highly ionic bases like alkyllithiums.[4]
-
Solution:
-
Use a Lithium Amide: As mentioned in A3, LDA or LTMP are less nucleophilic than alkyllithiums and are the reagents of choice for pyridine lithiation to avoid this side reaction.[1]
-
Inverse Addition: Add the 6-(benzyloxy)-2-methylpyridine solution dropwise to the cold (-78 °C) solution of the lithium base. This ensures that the base is always in excess, minimizing the concentration of the starting material available for nucleophilic attack by the product anion.
-
Problem Area 3: Carboxylation & Workup
Q5: The yield of my desired carboxylic acid is low, and I've isolated a significant amount of a ketone byproduct.
A5:
-
Potential Cause: This classic side reaction occurs if the initially formed lithium carboxylate is attacked by a second equivalent of the pyridyllithium intermediate. This forms a dilithium adduct which, upon acidic workup, collapses to a ketone.
-
Solution:
-
Control Stoichiometry: Ensure you are not using a large excess of the lithium base. Typically, 1.1 to 1.3 equivalents are sufficient for complete deprotonation.
-
Rapid Quenching: Add the CO₂ source quickly to the cold aryllithium solution. For gaseous CO₂, bubble it vigorously through the solution. For solid CO₂ (dry ice), it is crucial to use freshly crushed, high-quality dry ice that is free of surface water ice. A common technique is to pour the aryllithium solution onto an excess of crushed dry ice under an inert atmosphere. This ensures the CO₂ is always in vast excess.
-
Q6: I'm observing a significant amount of a debenzylated product, 6-hydroxy-2-methylnicotinic acid, after my workup.
A6:
-
Potential Cause: The benzyl ether is labile to strongly acidic conditions, especially with heating. If your acidic workup is too harsh or prolonged, cleavage of the benzyl group can occur.[5] This can also be a problem during catalytic hydrogenation if not controlled.[6]
-
Solution:
-
Mild Acidic Workup: Perform the aqueous acidic workup at low temperatures (0-5 °C). Use a milder acid, such as saturated aqueous ammonium chloride (NH₄Cl) or dilute (1M) HCl, and avoid extended exposure.
-
Avoid Hydrogenolysis Conditions: If purification involves column chromatography, be aware that some silica gels can be slightly acidic. Neutralizing the silica gel or using a different stationary phase like alumina might be necessary if debenzylation on the column is observed.
-
Summary of Key Parameters & Potential Byproducts
| Parameter/Step | Recommended Condition | Common Side Product | Reason for Formation & Prevention |
| Benzylation | NaH in anhydrous DMF or THF | N-Benzylated Pyridone | Tautomerization; use of NaH/KH favors O-alkylation. |
| Lithiation Base | LDA or LTMP (1.1-1.3 eq.) | Dimer/Oligomer | Nucleophilic attack of lithiated species on starting material; use hindered amide bases. |
| Lithiation Temp. | -78 °C (Dry Ice/Acetone) | Recovered Starting Material | Base decomposition or incomplete reaction; maintain strict temperature control. |
| Carboxylation | Pour onto excess crushed dry ice | Di-pyridyl Ketone | Attack of a second aryllithium on the lithium carboxylate; ensure CO₂ is in excess. |
| Workup | Dilute HCl or NH₄Cl at 0 °C | Debenzylated Product | Acid-catalyzed cleavage of the benzyl ether; use mild workup conditions. |
Frequently Asked Questions (FAQs)
Q: Can I use n-Butyllithium instead of LDA for the metalation? A: It is highly discouraged. While n-BuLi is a strong base, it is also a potent nucleophile. With pyridines, it can add across the C=N bond, leading to dihydropyridine adducts and other side products.[1][7] Hindered amide bases like LDA or LTMP are far more reliable for regioselective deprotonation of the pyridine ring.[1]
Q: Is it better to use gaseous CO₂ or solid dry ice for the carboxylation? A: Both can be effective, but quenching onto crushed dry ice is often more reliable for preventing the ketone byproduct. Dry ice provides a large, localized excess of CO₂, ensuring rapid and complete trapping of the aryllithium intermediate. If using gaseous CO₂, ensure it is passed through a drying tube and bubbled vigorously to maximize the reaction rate.
Q: My final product is difficult to purify. Any suggestions? A: The product is an amino acid derivative and can be zwitterionic, making it potentially tricky to handle. If impurities are neutral (e.g., unreacted starting material), an acid-base extraction can be effective. Dissolve the crude product in a weak base (e.g., NaHCO₃ solution), wash with an organic solvent (like ethyl acetate) to remove neutral impurities, and then re-acidify the aqueous layer to precipitate your purified product.
Q: I am considering deprotecting the benzyl group later on. What is the best method? A: Catalytic hydrogenation is the standard method for benzyl ether cleavage. However, the pyridine nitrogen can act as a catalyst poison.[6][8] Using Pearlman's catalyst (Pd(OH)₂/C) is often more effective than standard Pd/C for substrates containing basic nitrogen groups.[6] Running the reaction in the presence of a mild acid like acetic acid can also help by protonating the pyridine nitrogen, preventing it from coordinating to the palladium surface.[6][9]
Key Experimental Protocols
Protocol 1: Synthesis of 6-(Benzyloxy)-2-methylpyridine
-
To a stirred suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) in anhydrous DMF under an Argon atmosphere at 0 °C, add a solution of 6-hydroxy-2-picoline (1.0 eq.) in anhydrous DMF dropwise.
-
Allow the mixture to stir at room temperature for 1 hour until hydrogen evolution ceases.
-
Cool the mixture back to 0 °C and add benzyl bromide (BnBr, 1.1 eq.) dropwise.
-
Let the reaction warm to room temperature and stir for 12-16 hours.
-
Quench the reaction carefully by slowly adding water at 0 °C.
-
Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography (Hexanes/Ethyl Acetate gradient) to yield the title compound.
Protocol 2: Synthesis of this compound
-
Prepare LDA Solution: To a solution of diisopropylamine (1.3 eq.) in anhydrous THF at -78 °C under Argon, add n-BuLi (1.2 eq., solution in hexanes) dropwise. Stir for 30 minutes at -78 °C.
-
Lithiation: To the freshly prepared LDA solution, add a solution of 6-(benzyloxy)-2-methylpyridine (1.0 eq.) in anhydrous THF dropwise, maintaining the temperature at -78 °C. Stir the resulting dark solution for 1-2 hours at this temperature.
-
Carboxylation: In a separate flask, place a large excess of freshly crushed dry ice under an Argon atmosphere. Transfer the cold aryllithium solution via cannula onto the dry ice with vigorous stirring.
-
Allow the mixture to warm to room temperature. Quench with water and acidify to pH 3-4 with cold 1M HCl.
-
Extract the product with ethyl acetate or dichloromethane. Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate in vacuo.
-
The crude product can be purified by recrystallization or flash column chromatography.
Visualizing the Troubleshooting Logic
This diagram illustrates the decision-making process when troubleshooting a poor reaction outcome.
Caption: A logical workflow for troubleshooting common synthesis issues.
References
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 3. 6-Hydroxypicolinic acid | 19621-92-2 [chemicalbook.com]
- 4. znaturforsch.com [znaturforsch.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. reddit.com [reddit.com]
- 9. Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Reaction Conditions for 6-(Benzyloxy)-2-methylnicotinic Acid Esterification
Prepared by the Senior Application Scientist Team
This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis and modification of 6-(benzyloxy)-2-methylnicotinic acid. The unique structure of this molecule—featuring a sterically hindered carboxylic acid adjacent to a methyl group and a potentially labile benzyloxy protecting group—presents specific challenges for esterification. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate these challenges and achieve optimal reaction outcomes.
Troubleshooting Guide
This section addresses the most common issues encountered during the esterification of this compound.
Q1: My esterification reaction has a low yield or has stalled. What are the common causes and how can I fix this?
Low conversion is a frequent problem, often stemming from factors related to the chosen method, steric hindrance, or reaction equilibrium. The diagnostic workflow below can help pinpoint the issue.
Caption: Troubleshooting workflow for low esterification yield.
Detailed Explanations:
-
For Fischer Esterification: This reaction is an equilibrium process.[1][2] To achieve high yields, the equilibrium must be shifted towards the products. This is typically done by using a large excess of the alcohol (often as the solvent) or by removing the water byproduct as it forms, for example, with a Dean-Stark apparatus.[1][2][3] Due to the presence of the acid-sensitive benzyloxy group, harsh conditions (high temperatures, strong acids like H₂SO₄) can cause deprotection as a side reaction.[4]
-
For Steglich Esterification: This method uses a carbodiimide like DCC or EDC to activate the carboxylic acid. The key to success is the use of a nucleophilic catalyst, almost always 4-dimethylaminopyridine (DMAP).[5][6] DMAP intercepts the initial O-acylisourea intermediate to form a highly reactive acylpyridinium species.[5][7] This not only accelerates the reaction with the alcohol but also prevents a common side reaction: the intramolecular rearrangement of the O-acylisourea to a stable, unreactive N-acylurea, which is a major cause of low yields.[5][6][8]
Q2: I am observing significant side products. What are they and how can I prevent them?
1. De-benzylation Byproduct (Formation of 6-hydroxy-2-methylnicotinic acid ester):
-
Cause: This occurs when the benzyloxy protecting group is cleaved. It is most common under the strong acidic conditions and elevated temperatures of Fischer esterification.[4][9]
-
Prevention:
-
Avoid using concentrated H₂SO₄. Opt for a milder acid catalyst like p-toluenesulfonic acid (p-TsOH) or a Lewis acid like ZrCl₄.[2][10][11]
-
Keep the reaction temperature as low as possible while still allowing the reaction to proceed.
-
Switch to a non-acidic esterification method such as Steglich or Mitsunobu, which are performed under mild, neutral conditions.[5][7]
-
2. N-Acylurea Byproduct (in Steglich Esterification):
-
Cause: As mentioned above, this stable urea derivative forms from the rearrangement of the O-acylisourea intermediate when the reaction with the alcohol is slow.[5][6][8] This is particularly problematic with sterically hindered alcohols.
-
Prevention:
3. Decarboxylation Byproduct (Formation of 6-(Benzyloxy)-2-methylpyridine):
-
Cause: Nicotinic acids can undergo decarboxylation at very high temperatures, especially under prolonged heating in strong acid.[13]
-
Prevention:
-
Carefully control the reaction temperature and time, especially during Fischer esterification.
-
Use milder methods that do not require high heat.
-
Q3: I am having difficulty purifying my final ester product. What are the best practices?
Purification can be complicated by the basic pyridine nitrogen in the product and by non-polar byproducts from the reagents.
-
Work-up Strategy: The pyridine nitrogen (pKa ~5-6) will be protonated in an acidic aqueous wash, potentially pulling your product into the aqueous layer.
-
After the reaction, quench and dilute with an organic solvent like ethyl acetate or dichloromethane.
-
Perform a wash with a saturated aqueous solution of a mild base like sodium bicarbonate (NaHCO₃) to remove any unreacted carboxylic acid and the acid catalyst.[14][15] Avoid strong bases like NaOH, which could hydrolyze your newly formed ester.[16]
-
Follow with a water wash and then a brine wash to remove residual water before drying over MgSO₄ or Na₂SO₄.
-
-
Removing Carbodiimide Byproducts:
-
If you use dicyclohexylcarbodiimide (DCC), the dicyclohexylurea (DCU) byproduct is poorly soluble in most organic solvents and can often be removed by filtration. However, some may remain, complicating chromatography.
-
A superior choice is often the water-soluble carbodiimide 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The corresponding urea byproduct (EDU) is protonated during a mild acid wash (e.g., 5% HCl or NH₄Cl solution) and extracted into the aqueous layer.[12][17]
-
-
Chromatography: Silica gel column chromatography is typically effective. Use a gradient of ethyl acetate in hexanes or dichloromethane in methanol. The pyridine nitrogen can cause tailing on the column; adding a small amount of triethylamine (~0.5-1%) to the eluent can often resolve this issue.
Frequently Asked Questions (FAQs)
Q1: Which esterification method is best for my specific alcohol?
The choice of method depends heavily on the steric hindrance of the alcohol and the overall sensitivity of your molecule.
Caption: Decision tree for selecting an esterification method.
Method Comparison Summary
| Feature | Fischer-Speier Esterification | Steglich Esterification | Mitsunobu Reaction | Acid Chloride Method |
| Conditions | Acid catalyst (H₂SO₄, p-TsOH), heat[1][2] | Carbodiimide (DCC, EDC), DMAP, room temp[6][8] | PPh₃, DEAD/DIAD, 0°C to room temp[18][19] | Two steps: SOCl₂ or (COCl)₂, then alcohol + base[15] |
| Pros | Economical, simple reagents, good for primary alcohols.[1] | Mild conditions, high yields, tolerates sensitive functional groups, good for hindered acids.[7][12] | Very mild, proceeds with inversion of stereochemistry at the alcohol center.[19][20] | Highly effective for hindered alcohols (secondary/tertiary). |
| Cons | Harsh conditions (acid, heat) can cleave benzyloxy group[4], equilibrium limited, poor for tertiary alcohols.[3] | Reagent cost, byproduct removal (DCU), potential for N-acylurea side reaction.[5][8] | Expensive/toxic reagents, difficult purification (phosphine oxide), nucleophile must be acidic (pKa < 13).[18][19] | Harsh reagents for acid chloride formation, requires an extra step. |
| Best for... | Simple, robust primary esters (e.g., methyl, ethyl). | Primary and secondary esters, especially when preserving sensitive functional groups. | Stereospecific esterification of secondary alcohols. | Tertiary and other highly hindered esters. |
Q2: What is the role of DMAP in Steglich esterification, and is it always necessary?
For the esterification of this compound, yes, DMAP is essentially mandatory.
DMAP acts as a highly efficient acyl-transfer catalyst.[5][8] The reaction between the carboxylic acid and the carbodiimide (DCC or EDC) forms a bulky, moderately reactive O-acylisourea intermediate. An alcohol, especially a hindered one, reacts slowly with this intermediate. This slow reaction allows time for an irreversible, intramolecular 1,3-acyl migration to form a very stable N-acylurea, which halts the productive reaction pathway.[5][6]
DMAP, being a much stronger nucleophile than the alcohol, rapidly attacks the O-acylisourea to form an N-acylpyridinium salt. This new intermediate is highly electrophilic and cannot undergo the rearrangement to an N-acylurea. It then reacts efficiently even with sterically hindered alcohols to provide the desired ester and regenerate the DMAP catalyst.[5][7]
Experimental Protocols
Protocol 1: Steglich Esterification using EDC and DMAP (Recommended for Primary/Secondary Alcohols)
This protocol is often the most reliable for this substrate due to its mild conditions and high efficiency.
-
Setup: To a round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (1.0 eq.).
-
Dissolution: Dissolve the starting material in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (approx. 0.1 M concentration).
-
Addition of Reagents: Add the desired alcohol (1.1–1.5 eq.) and 4-dimethylaminopyridine (DMAP) (0.1–0.2 eq.).
-
Cooling: Cool the mixture to 0°C in an ice bath.
-
Coupling Agent: Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2–1.5 eq.) portion-wise over 5 minutes.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed (typically 4–24 hours).
-
Work-up:
-
Dilute the reaction mixture with DCM or ethyl acetate.
-
Wash sequentially with a 5% aqueous HCl solution (to remove excess DMAP and EDU byproduct), water, saturated aqueous NaHCO₃ solution, and finally brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue by silica gel column chromatography.
Protocol 2: Acid Chloride Formation and Esterification (Recommended for Tertiary/Hindered Alcohols)
This two-step procedure is robust for forming esters with challenging alcohols.
Step A: Acid Chloride Formation
-
Setup: In a flask equipped with a reflux condenser and a gas outlet to a scrubber (to neutralize HCl and SO₂), add this compound (1.0 eq.).
-
Reagent: Add thionyl chloride (SOCl₂) (3-5 eq.), optionally with a catalytic drop of DMF.
-
Reaction: Gently heat the mixture to reflux (approx. 75-80°C) for 1-3 hours until gas evolution ceases and the solution is clear.
-
Isolation: Carefully remove the excess thionyl chloride in vacuo (a co-evaporation with toluene can help remove the last traces) to yield the crude nicotinoyl chloride hydrochloride salt.[15] Proceed immediately to the next step.
Step B: Esterification
-
Setup: Dissolve the crude acid chloride in anhydrous DCM or THF under an inert atmosphere and cool to 0°C.
-
Addition: In a separate flask, prepare a solution of the hindered alcohol (1.1 eq.) and a non-nucleophilic base like triethylamine or pyridine (1.5-2.0 eq.) in the same anhydrous solvent.
-
Reaction: Slowly add the alcohol/base solution to the stirred acid chloride solution at 0°C. Allow the reaction to warm to room temperature and stir until completion as monitored by TLC.
-
Work-up and Purification: Perform an aqueous work-up as described in Protocol 1 to remove the base hydrochloride salt and purify by column chromatography.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Fischer Esterification [organic-chemistry.org]
- 3. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 4. Benzyl Ethers [organic-chemistry.org]
- 5. Steglich Esterification [organic-chemistry.org]
- 6. Steglich esterification - Wikipedia [en.wikipedia.org]
- 7. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. JP4092406B2 - Method for producing carboxylic acid ester and esterification catalyst - Google Patents [patents.google.com]
- 12. fiveable.me [fiveable.me]
- 13. benchchem.com [benchchem.com]
- 14. US2816112A - Non-catalytic preparation of nicotinic acid esters - Google Patents [patents.google.com]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Mitsunobu Reaction [organic-chemistry.org]
- 19. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 20. d-nb.info [d-nb.info]
Technical Support Center: Troubleshooting Low Reactivity of 6-(Benzyloxy)-2-methylnicotinic Acid
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals encountering challenges with 6-(Benzyloxy)-2-methylnicotinic Acid in their synthetic workflows. This guide is structured to provide in-depth, actionable insights into overcoming the low reactivity often observed with this sterically hindered and electronically complex substrate, particularly in amide bond formation reactions. Our approach is rooted in mechanistic principles to empower you to make informed decisions in your experimental design.
Understanding the Challenge: Why is this compound Prone to Low Reactivity?
The structure of this compound presents a confluence of steric and electronic factors that can significantly impede its reactivity. A clear understanding of these underlying issues is the first step toward effective troubleshooting.
-
Steric Hindrance: The primary obstacle is the steric bulk around the carboxylic acid functionality. The methyl group at the C2 position and the benzyloxy group at the C6 position flank the reactive site, physically obstructing the approach of coupling reagents and amine nucleophiles. This is a classic example of ortho-effect in substituted pyridines, which is known to decrease reaction rates.[1][2][3]
-
Electronic Effects: The pyridine nitrogen is inherently electron-withdrawing, which reduces the electron density of the aromatic ring.[4][5] This electronic pull can influence the acidity of the carboxylic proton and the reactivity of the carboxylate. The 6-benzyloxy group, while appearing to be electron-donating through resonance, can also exhibit complex electronic behavior.[6] Furthermore, the pyridine nitrogen can act as a Lewis base and interact with coupling reagents or catalysts, potentially leading to their deactivation.[7]
Below is a diagram illustrating the key structural features that contribute to the low reactivity of this compound.
Caption: Key factors influencing the reactivity of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the use of this compound in a question-and-answer format.
Q1: My standard amide coupling reaction with HATU/DIPEA is giving low to no yield. What is the likely cause?
Low yields with robust coupling reagents like HATU are a strong indicator that the steric hindrance of the substrate is the primary issue.[1][8] While HATU is effective for many difficult couplings, the combination of the 2-methyl and 6-benzyloxy groups in your substrate presents a significant steric barrier.[9][10]
Troubleshooting Workflow:
Caption: Stepwise approach to troubleshoot low-yielding HATU couplings.
Detailed Recommendations:
-
Optimize Pre-activation: Before adding your amine, allow the this compound to pre-activate with HATU and your base for an extended period (e.g., 30-60 minutes). This ensures the formation of the active ester intermediate.
-
Choice of Base: While DIPEA is a common choice, a more sterically hindered and less nucleophilic base like 2,4,6-collidine can sometimes be more effective in preventing side reactions and promoting the desired coupling.[8]
-
Solvent Considerations: Ensure you are using a dry, polar aprotic solvent like DMF or NMP. Water is detrimental to the reaction as it will hydrolyze the activated intermediate.[1]
-
Elevated Temperature: Carefully increasing the reaction temperature (e.g., to 40-60 °C) can provide the necessary energy to overcome the activation barrier imposed by steric hindrance. However, monitor the reaction closely for potential decomposition or side reactions.
Q2: I am considering switching coupling reagents. What are the best alternatives for such a sterically hindered substrate?
For substrates where common uronium/aminium salts like HATU are insufficient, switching to a different class of coupling reagents is a logical next step.
| Coupling Reagent Class | Recommended Reagents | Rationale |
| Phosphonium Salts | PyAOP, PyBOP | Often demonstrate higher coupling yields for hindered substrates compared to uronium salts.[3][11] |
| Acyl Fluorides | TFFH, BTFFH | In-situ generation of acyl fluorides creates a small, highly reactive intermediate that is less susceptible to steric hindrance.[9][12] |
| Carbodiimides | DCC, EDC with additives | Generally less effective for sterically hindered couplings but can be attempted with additives like HOBt or OxymaPure to suppress racemization.[11] |
Experimental Protocol: Acyl Fluoride Mediated Amide Coupling
This protocol is adapted for sterically hindered substrates and may require optimization.
-
Dissolution: Dissolve this compound (1 equivalent) in anhydrous DCM.
-
Fluorinating Agent and Base: Add a fluorinating agent such as TFFH (1.1 equivalents) and a non-nucleophilic base like DIPEA (2.2 equivalents).
-
Acyl Fluoride Formation: Stir the mixture at room temperature for 15-30 minutes to generate the acyl fluoride in situ.
-
Amine Addition: Add the amine (1.0-1.2 equivalents) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reaction times may be significantly longer for hindered couplings.
-
Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure.
Q3: Are there any potential side reactions I should be aware of with this compound?
Yes, the benzyloxy group introduces a potential for side reactions, particularly under certain conditions.
-
Debenzylation: The benzyl ether linkage can be susceptible to cleavage under harsh acidic or basic conditions, or during hydrogenolysis. If your reaction conditions involve strong acids or bases, or if you are performing a subsequent deprotection step, be mindful of potential debenzylation. Some base-promoted debenzylation procedures have been reported, for instance, using KOtBu/DMSO and O₂, which highlights the lability of the N-benzyl group under certain basic conditions.[13][14]
-
Pyridine Ring Modification: While the pyridine ring is generally robust, strong nucleophiles or organometallics can potentially add to the ring, especially if it is activated.[15] However, this is less common under standard amide coupling conditions.
Q4: How can I confirm that the low reactivity is due to steric hindrance and not poor quality of my starting material?
It is always good practice to verify the purity of your starting materials.
-
NMR Spectroscopy: Obtain a ¹H and ¹³C NMR spectrum of your this compound to confirm its structure and purity. The carboxylic acid proton should be visible in the ¹H NMR spectrum, typically as a broad singlet at high chemical shift (δ > 10 ppm).[16][17][18][19]
-
LC-MS Analysis: Use LC-MS to check for the presence of impurities. The mass spectrum should show the expected molecular ion peak.
If the starting material is pure, the low reactivity can be confidently attributed to the inherent structural features of the molecule.
Conclusion
Overcoming the low reactivity of this compound requires a systematic and mechanistically informed approach. By understanding the roles of steric hindrance and electronic effects, researchers can strategically select appropriate coupling reagents, bases, and reaction conditions to achieve successful amide bond formation. When standard methods fail, transitioning to more powerful reagents, such as those that generate acyl fluorides, is often the key to success. Always ensure the purity of your starting materials and be mindful of potential side reactions to optimize your synthetic outcomes.
References
- 1. researchgate.net [researchgate.net]
- 2. chimia.ch [chimia.ch]
- 3. researchgate.net [researchgate.net]
- 4. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. mcat-review.org [mcat-review.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. ペプチドカップリング試薬のセレクションガイド [sigmaaldrich.com]
- 11. peptide.com [peptide.com]
- 12. bachem.com [bachem.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. echemi.com [echemi.com]
- 16. rsc.org [rsc.org]
- 17. Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. nmr.oxinst.com [nmr.oxinst.com]
- 19. NMR Spectroscopy in Diagnosis and Monitoring of Methylmalonic and Propionic Acidemias - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Debenzylation of 6-(Benzyloxy)-2-methylnicotinic Acid
Introduction: The selective debenzylation of 6-(benzyloxy)-2-methylnicotinic acid is a critical transformation in the synthesis of various pharmaceutical intermediates. The presence of both a pyridine ring and a carboxylic acid functionality presents unique challenges, often leading to undesired side products. This guide provides troubleshooting advice and optimized protocols to achieve clean and efficient removal of the benzyl protecting group, ensuring high purity of the desired 6-hydroxy-2-methylnicotinic acid.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: My palladium-catalyzed hydrogenation is sluggish and incomplete. What are the common causes and how can I improve the reaction rate?
Answer: Sluggish or incomplete hydrogenolysis of the benzyl ether in this compound is a frequent issue. Several factors can contribute to this, primarily related to catalyst activity and reaction conditions.
-
Catalyst Poisoning: The nitrogen atom of the pyridine ring can adsorb onto the palladium surface, inhibiting its catalytic activity. The carboxylic acid can also interact with the catalyst.
-
Troubleshooting:
-
Solvent Choice: The choice of solvent is critical. While alcohols like methanol or ethanol are common, sometimes a less coordinating solvent or a mixture can be beneficial. Acetic acid can sometimes enhance the reaction rate by protonating the pyridine nitrogen, reducing its poisoning effect. However, it can also lead to side reactions if not carefully controlled.
-
Catalyst Type and Loading: Not all palladium catalysts are equal. Palladium on charcoal (Pd/C) is standard, but the specific type (e.g., wet, dry, Degussa type) can influence activity. Increasing the catalyst loading (e.g., from 5 mol% to 10 mol%) can overcome partial poisoning.
-
Additives: The addition of a non-poisoning acid, like a carefully controlled amount of HCl or acetic acid, can protonate the pyridine and prevent it from binding to the catalyst. However, excess acid can lead to other side reactions.
-
-
-
Hydrogen Pressure and Temperature:
-
Troubleshooting:
-
Increasing the hydrogen pressure (from atmospheric to 50 psi, for example) can increase the rate of reaction.
-
Gently warming the reaction mixture (e.g., to 40-50 °C) can also improve kinetics, but excessive heat should be avoided to prevent side reactions.
-
-
-
Mass Transfer Limitations:
-
Troubleshooting: Ensure vigorous stirring to maintain good contact between the substrate, catalyst, and hydrogen gas.
-
Question 2: I'm observing significant ring hydrogenation as a side product. How can I selectively cleave the benzyl ether without reducing the pyridine ring?
Answer: The reduction of the pyridine ring to a piperidine derivative is a common and problematic side reaction during the hydrogenolysis of pyridyl benzyl ethers. The choice of catalyst and reaction conditions is paramount to achieving selectivity.
-
Catalyst Selection:
-
Palladium vs. Platinum: Platinum-based catalysts (e.g., PtO₂) are generally more aggressive reducing agents and are more prone to hydrogenating aromatic rings. Palladium catalysts, particularly palladium on charcoal (Pd/C), offer better selectivity for benzyl ether cleavage.
-
Catalyst Modifiers: In some cases, intentionally "poisoning" the catalyst with additives like sulfur (e.g., using Lindlar's catalyst) or amines can decrease its activity towards ring reduction, though this may also slow the desired debenzylation.
-
-
Reaction Conditions:
-
Solvent: Protic solvents, especially acidic ones like acetic acid, can activate the pyridine ring towards hydrogenation by forming the pyridinium ion. Using neutral solvents like ethanol, methanol, or ethyl acetate can minimize this side reaction.
-
Hydrogen Pressure: Lower hydrogen pressures generally favor selective debenzylation over ring reduction. Operating at or near atmospheric pressure is often sufficient.
-
Temperature: Keep the reaction temperature as low as possible while maintaining a reasonable reaction rate. Room temperature is often a good starting point.
-
Optimized Protocol for Selective Hydrogenolysis:
| Parameter | Recommended Condition | Rationale |
| Catalyst | 10% Pd/C (Degussa type E101) | High surface area and proven selectivity for benzyl ether cleavage. |
| Catalyst Loading | 5-10 mol% | Balances reaction rate with cost and potential for side reactions. |
| Solvent | Methanol or Ethanol | Neutral protic solvents that are effective for this transformation. |
| Hydrogen Pressure | 1 atm (balloon) to 50 psi | Sufficient for debenzylation without promoting significant ring reduction. |
| Temperature | Room Temperature (20-25 °C) | Minimizes the risk of pyridine ring hydrogenation. |
| Reaction Time | 4-24 hours | Monitor by TLC or LC-MS to determine completion. |
Question 3: Are there non-hydrogenation methods to debenzylate this compound and avoid ring reduction altogether?
Answer: Yes, several non-reductive methods can be employed to cleave the benzyl ether, completely avoiding the risk of pyridine ring hydrogenation. These methods typically involve Lewis or Brønsted acids.
-
Boron Tribromide (BBr₃): BBr₃ is a powerful Lewis acid for cleaving ethers.[1] The reaction proceeds via the formation of a complex between the ether oxygen and the boron atom, followed by nucleophilic attack of the bromide ion on the benzyl carbon.
Experimental Workflow for BBr₃ Debenzylation:
Caption: BBr₃-mediated debenzylation workflow.
-
Acid-Catalyzed Deprotection (e.g., HBr in Acetic Acid): This is a classic method but can be harsh. The strong acid protonates the ether oxygen, making it a better leaving group. The bromide ion then displaces the activated benzyl group.
Potential Side Products:
-
Esterification: The carboxylic acid can react with the benzyl alcohol formed in situ, or with the solvent if it is an alcohol, to form an ester.
-
Decarboxylation: The combination of a pyridine ring and strong acid at elevated temperatures can sometimes lead to decarboxylation.
-
-
Boron Trichloride (BCl₃) with a Cation Scavenger: A milder alternative to BBr₃ involves using BCl₃ in the presence of a cation scavenger like pentamethylbenzene.[2] The scavenger traps the benzyl cation that is formed, preventing it from reattaching to the starting material or causing other side reactions.[2] This method is particularly useful for complex molecules with other acid-sensitive functional groups.[2]
Question 4: My reaction workup is complicated, and I'm having trouble isolating the pure product. What is a reliable purification strategy?
Answer: The product, 6-hydroxy-2-methylnicotinic acid, is amphoteric (contains both an acidic carboxylic acid and a basic pyridine nitrogen) and can be highly polar, which can complicate purification.
-
Post-Hydrogenolysis Workup:
-
Catalyst Removal: The solid Pd/C catalyst must be removed by filtration. A pad of Celite® is highly recommended to ensure all fine palladium particles are removed, as they can sometimes interfere with downstream processes.
-
Solvent Removal: After catalyst filtration, the solvent is typically removed under reduced pressure.
-
Purification by pH Adjustment/Precipitation:
-
The crude product can be dissolved in a basic aqueous solution (e.g., dilute NaOH or NaHCO₃).
-
This solution can be washed with a non-polar organic solvent (e.g., ethyl acetate or DCM) to remove non-acidic impurities like toluene (a byproduct of the debenzylation).
-
The aqueous layer is then carefully acidified with an acid like HCl to the isoelectric point of the product (the pH at which it has no net charge), causing it to precipitate out of the solution. The solid product can then be collected by filtration, washed with cold water, and dried.
-
-
-
Post-BBr₃/Acid-Catalyzed Workup:
-
Quenching: As mentioned, the reaction must be carefully quenched at low temperature.
-
Extraction: After quenching, the product may be in either the aqueous or organic layer, depending on the pH. A standard workup involves adjusting the pH of the aqueous layer to precipitate the product as described above.
-
Chromatography: If precipitation does not yield sufficiently pure material, reversed-phase chromatography (C18) using a water/acetonitrile or water/methanol gradient with a modifier like formic acid or trifluoroacetic acid is often effective for purifying polar, ionizable compounds.
-
Logical Flow for Purification:
Caption: General purification strategy for the final product.
References
Technical Support Center: Advanced Catalysis for 6-(Benzyloxy)-2-methylnicotinic Acid Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice, answers to frequently asked questions (FAQs), and detailed protocols for reactions involving 6-(Benzyloxy)-2-methylnicotinic Acid. Our focus is on overcoming common challenges by exploring effective alternative catalysts that promote efficiency, sustainability, and success in your synthetic campaigns.
Part 1: Alternative Catalysts for Amide Bond Formation
Amide coupling is the most frequent transformation performed with this compound. However, the steric hindrance from the ortho-methyl group and the electronic properties of the pyridine ring can complicate this seemingly routine reaction. When standard stoichiometric coupling reagents falter, catalytic methods offer a superior alternative.
Frequently Asked Questions (FAQs): Amide Coupling
Q1: My standard EDC/HOBt coupling with this compound is giving low yields and problematic urea byproducts. What alternative catalytic systems should I consider?
A1: This is a common issue. The O-acylisourea intermediate formed with carbodiimides like EDC can be unstable and susceptible to side reactions, while the dicyclohexylurea (DCU) byproduct from DCC requires tedious purification. For challenging substrates, moving to a catalytic system is highly recommended.
Boronic acid catalysis is an excellent green chemistry alternative.[1] These catalysts work by activating the carboxylic acid through a reversible condensation, creating a reactive intermediate that is readily attacked by the amine. The only byproduct is water, which is a significant advantage in terms of atom economy and ease of purification. Simple boronic acids are often effective, but more complex, functionalized systems can offer lower reaction temperatures or broader substrate tolerance.[1]
Another powerful option involves enzymatic catalysis . Lipases, for instance, can form amide bonds under very mild conditions, often in aqueous or biphasic systems, which is ideal for sensitive substrates.[2][3] This approach offers exceptional chemo- and regioselectivity.
Q2: I am working with a particularly hindered or electron-deficient amine. Even powerful uronium salt reagents like HATU are inefficient. What is the next step?
A2: For extremely challenging couplings involving sterically hindered components, the activation energy barrier is often too high for standard reagents.[4][5] In these cases, forming a more reactive electrophile is necessary.
A highly effective, albeit specialized, strategy is the in situ formation of acyl fluorides .[6] Reagents like BTFFH can convert the carboxylic acid to its acyl fluoride under mild conditions. Acyl fluorides are less sterically demanding than many other activated species and are highly reactive towards even weak nucleophiles, often succeeding where other methods fail.[6]
For sterically demanding situations, phosphonium salt reagents like PyBOP and PyAOP are also known to be very effective and can suppress racemization if your amine or acid has a chiral center.[4][7]
Comparative Analysis of Amide Formation Methods
| Method Type | Activating Agent / Catalyst | Key Advantages | Key Disadvantages | Byproducts |
| Stoichiometric | EDC, DCC, HATU, HBTU[1] | Well-established, fast reactions. | Poor atom economy, generates significant waste. | Urea or triazole derivatives (often difficult to remove). |
| Catalytic | Boronic Acids (e.g., Phenylboronic Acid)[1] | Excellent atom economy, green chemistry principles. | May require elevated temperatures and water removal. | Water. |
| Catalytic | Enzymes (e.g., Lipases)[2] | Extremely mild conditions, high selectivity. | Substrate scope can be limited, requires buffer systems. | Water. |
| Specialized | Acyl Fluoride Precursors (e.g., BTFFH)[6] | Effective for highly hindered substrates. | Reagents can be expensive and moisture-sensitive. | Fluoride salts and reagent-derived byproducts. |
Workflow: Troubleshooting a Failed Amide Coupling
Below is a logical workflow to diagnose and resolve common issues encountered during the amide coupling of this compound.
Caption: A decision-making workflow for troubleshooting amide coupling reactions.
Part 2: Alternative Catalysts for Suzuki-Miyaura Cross-Coupling
While this compound itself is not typically halogenated for direct coupling, its derivatives are invaluable building blocks. However, the pyridine nitrogen presents a significant challenge in standard palladium-catalyzed Suzuki couplings by coordinating to the metal center and inhibiting catalysis.[8][9]
Frequently Asked Questions (FAQs): Suzuki-Miyaura Coupling
Q1: My Suzuki coupling with a 2-bromo-6-(benzyloxy)nicotinic acid derivative is failing. I suspect catalyst deactivation. Why is this happening and what can I do?
A1: Your suspicion is likely correct. The lone pair of electrons on the pyridine nitrogen can act as a Lewis base, coordinating strongly to the palladium(0) or palladium(II) center and poisoning the catalyst.[8][10] This prevents the catalyst from participating in the catalytic cycle.
The solution is to use a catalyst system that is less susceptible to this inhibition. This is typically achieved by using bulky, electron-rich phosphine ligands , such as the Buchwald dialkylbiaryl phosphines (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs).[9] These ligands stabilize the palladium center and sterically shield it, disfavoring coordination from the pyridine substrate.
Q2: Palladium catalysts are expensive and residual metal contamination is a major concern for my pharmaceutical application. Are there more sustainable, cost-effective alternatives?
A2: Absolutely. The field is rapidly moving towards greener and more economical cross-coupling solutions.
-
Nickel Catalysts: Nickel is a first-row transition metal that is significantly more earth-abundant and less expensive than palladium.[11] Modern nickel catalyst systems have shown remarkable efficacy in Suzuki-Miyaura couplings, often with different reactivity profiles that can be advantageous for challenging substrates.[12]
-
Copper Catalysts: Copper is another low-cost alternative with unique reactivity.[12] While still under development for broad applicability in Suzuki reactions, certain copper-catalyzed systems have demonstrated excellent recyclability.[12]
-
Heterogeneous Catalysts: To address the issue of metal contamination, consider using a heterogeneous catalyst, where the active metal (e.g., palladium) is supported on a solid matrix like carbon, silica, or magnetic nanoparticles.[13] These catalysts can be easily filtered off at the end of the reaction, simplifying purification and allowing for catalyst recycling.[12][13]
-
Photoredox Catalysis: For a truly modern approach, visible-light-mediated photoredox catalysis offers a metal-free or metal-lean pathway for C-C bond formation.[14][15] These reactions often proceed under exceptionally mild conditions. Covalent organic frameworks (COFs) are emerging as promising heterogeneous photocatalysts for these transformations.[15]
Protocol: Suzuki Coupling of a Pyridine Derivative with a Ni-Based Catalyst
This protocol provides a starting point for using a more sustainable nickel catalyst for the cross-coupling of a 2-chloropyridine derivative, a notoriously unreactive substrate for standard palladium catalysts.[9]
Materials:
-
2-Chloro-6-(benzyloxy)-nicotinic acid derivative (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
NiCl₂(dme) (5 mol%)
-
Bathophenanthroline (BPhen) ligand (10 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground (3.0 equiv)
-
Anhydrous, degassed solvent (e.g., Dioxane or Toluene)
Procedure:
-
Inert Atmosphere: To a flame-dried Schlenk flask, add the 2-chloropyridine derivative, arylboronic acid, K₃PO₄, NiCl₂(dme), and BPhen ligand under an inert atmosphere (Argon or Nitrogen).
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.
-
Degassing: Subject the reaction mixture to three cycles of vacuum followed by backfilling with inert gas to ensure all oxygen is removed. Oxygen can oxidize and deactivate the active Ni(0) species.
-
Reaction: Heat the mixture to 80-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate). Filter through a pad of celite to remove inorganic salts and the catalyst.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Catalyst Selection Guide
Caption: A decision tree for selecting an appropriate Suzuki coupling catalyst.
Part 3: Alternative Catalysts for Esterification
Fischer esterification, using a strong mineral acid like H₂SO₄, is the classic method for converting this compound to its corresponding ester.[16][17] However, this method requires harsh conditions (reflux) and can lead to side reactions like decarboxylation.[16]
Frequently Asked Questions (FAQs): Esterification
Q1: I am concerned about potential decarboxylation and other side reactions during the Fischer esterification of my nicotinic acid derivative. Are there milder catalytic alternatives?
A1: Yes, several milder alternatives can prevent degradation of your starting material.
-
Enzymatic Esterification: Lipases are highly effective catalysts for esterification and operate at or near room temperature.[3] This method avoids high temperatures entirely, thus preventing decarboxylation. The reaction is often run in an organic solvent with the enzyme immobilized on a solid support, and water, a byproduct of the reaction, can be removed to drive the equilibrium.
-
Milder Coupling Reagents: While not strictly catalytic in the same way, using standard amide coupling reagents like DCC or EDC in the presence of an alcohol and a catalytic amount of an acylation catalyst like DMAP (4-Dimethylaminopyridine) can effect esterification under much milder conditions than Fischer esterification.
References
- 1. scispace.com [scispace.com]
- 2. Enzymatic Strategies and Biocatalysts for Amide Bond Formation: Tricks of the Trade Outside of the Ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EP0506159A1 - Esterification process - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. chimia.ch [chimia.ch]
- 6. blogs.rsc.org [blogs.rsc.org]
- 7. peptide.com [peptide.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Yoneda Labs [yonedalabs.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry | MDPI [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. preprints.org [preprints.org]
- 15. Covalent organic frameworks as heterogeneous photocatalysts for cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
Technical Support Center: Workup Procedure for 6-(Benzyloxy)-2-methylnicotinic Acid
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for the effective removal of unreacted 6-(Benzyloxy)-2-methylnicotinic Acid from a reaction mixture. The following question-and-answer format addresses common challenges and provides detailed, field-proven protocols to ensure the purity of your desired product.
Frequently Asked Questions (FAQs)
Q1: My primary reaction is complete, but I'm struggling to remove the unreacted this compound. What is the most straightforward approach?
A1: The most direct and common method for removing acidic impurities like this compound is a liquid-liquid extraction using a basic aqueous solution.[1][2][3] The carboxylic acid functional group of your starting material will react with a mild base to form a water-soluble salt. This salt will then partition into the aqueous phase, leaving your (presumably less polar) product in the organic phase.
Q2: What is the chemical principle behind using a basic wash for extraction?
A2: The principle lies in the acid-base reactivity of the carboxylic acid. This compound, being a carboxylic acid, will readily donate a proton (H+) to a base. This deprotonation results in the formation of a carboxylate salt, which is ionic and therefore highly soluble in water. In contrast, your desired product, if it is not acidic, will remain in its neutral, less polar form and stay dissolved in the organic solvent.[4]
Q3: Which basic solution should I use for the extraction, and at what concentration?
A3: A saturated aqueous solution of sodium bicarbonate (NaHCO₃) is typically the preferred choice.[5] It is a weak base, which is sufficient to deprotonate the carboxylic acid without being harsh enough to potentially cause unwanted side reactions with many functional groups. A 5-10% aqueous solution of sodium carbonate (Na₂CO₃) can also be used. Stronger bases like sodium hydroxide (NaOH) should generally be avoided unless your desired product is stable to hydrolysis, as they can cleave ester or amide bonds.[6]
Q4: I performed a basic wash, but I still see the starting material in my final product. What could be the issue?
A4: There are several potential reasons for incomplete removal:
-
Insufficient Extraction: A single extraction may not be enough. It is often necessary to perform multiple washes with the basic solution to ensure complete removal of the acidic impurity.[7]
-
Incorrect pH: The pH of the aqueous layer must be sufficiently basic to deprotonate the carboxylic acid. You can test the pH of the aqueous layer after extraction with pH paper to ensure it is basic (pH > 8).
-
Emulsion Formation: An emulsion, which is a stable mixture of the organic and aqueous layers, can prevent efficient separation. If an emulsion forms, it can be broken by adding brine (a saturated aqueous solution of NaCl) or by allowing the mixture to stand for a longer period.
-
Solubility of the Salt: While the carboxylate salt is generally water-soluble, its solubility can be influenced by the specific counter-ion and the overall composition of the aqueous phase.
Q5: Can I use column chromatography to remove the unreacted acid?
A5: Yes, column chromatography is a viable, albeit more resource-intensive, method for purification. Silica gel, being slightly acidic, will interact more strongly with the polar carboxylic acid, causing it to elute more slowly than a less polar product. A solvent system with a small amount of a polar solvent like methanol or a few drops of acetic acid can help to elute the carboxylic acid from the column. However, for large-scale reactions, liquid-liquid extraction is generally more efficient for removing bulk acidic impurities.
Q6: Are there any other purification techniques I should consider?
A6: Recrystallization can be a very effective method if your desired product is a solid and has significantly different solubility characteristics from the this compound in a particular solvent system.[8][9] This technique relies on the principle that the desired compound will crystallize out of a supersaturated solution while the impurities remain dissolved.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Starting material still present after a single basic wash. | Incomplete extraction. | Perform at least two to three additional washes with the basic solution.[7] Check the pH of the aqueous layer after the final wash to ensure it is basic. |
| An emulsion forms during extraction. | The two phases are not separating cleanly. | Add a small amount of brine (saturated NaCl solution) to the separatory funnel and gently swirl. Alternatively, allow the funnel to stand undisturbed for a longer period. |
| Product is lost during the workup. | The product may have some water solubility or is being hydrolyzed by the base. | If your product has some polarity, back-extract the combined aqueous layers with a fresh portion of the organic solvent to recover any dissolved product. If hydrolysis is a concern, use a weaker base like sodium bicarbonate and minimize the contact time.[6] |
| The acidic starting material precipitates out when I add the basic solution. | The concentration of the carboxylate salt has exceeded its solubility in the aqueous phase. | Dilute the reaction mixture with more organic solvent and use a larger volume of the basic aqueous solution for the extraction. |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction with Sodium Bicarbonate
This protocol outlines the standard procedure for removing this compound from a reaction mixture using a basic wash.
Materials:
-
Reaction mixture in an organic solvent (e.g., ethyl acetate, dichloromethane)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Separatory funnel
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Erlenmeyer flasks
-
Rotary evaporator
Procedure:
-
Transfer the reaction mixture to a separatory funnel of appropriate size.
-
Add an equal volume of saturated aqueous NaHCO₃ solution to the separatory funnel.
-
Stopper the funnel and gently invert it several times, venting frequently to release any pressure buildup from CO₂ evolution.
-
Shake the funnel more vigorously for 1-2 minutes.
-
Allow the layers to separate completely. The aqueous layer (containing the sodium salt of the acid) will typically be the bottom layer if using a chlorinated solvent, and the top layer if using a less dense solvent like ethyl acetate.
-
Drain the aqueous layer into a separate flask.
-
Repeat the extraction of the organic layer with fresh saturated aqueous NaHCO₃ solution two more times.
-
Wash the organic layer with an equal volume of brine to remove any residual water and dissolved inorganic salts.
-
Drain the organic layer into a clean, dry Erlenmeyer flask.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄ for 5-10 minutes.
-
Filter or decant the dried organic solution into a round-bottom flask.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.
Protocol 2: Purification by Recrystallization
This is a general guideline. The choice of solvent is critical and must be determined experimentally.
Materials:
-
Crude product containing this compound
-
A suitable recrystallization solvent or solvent pair
-
Erlenmeyer flask
-
Hot plate
-
Ice bath
-
Büchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Choose a solvent in which your desired product is sparingly soluble at room temperature but highly soluble when hot. The starting material should ideally remain soluble in the cold solvent or be much more soluble than your product at all temperatures.
-
In an Erlenmeyer flask, dissolve the crude product in the minimum amount of the hot solvent.
-
Once fully dissolved, remove the flask from the heat and allow it to cool slowly to room temperature.
-
If crystals do not form, you can try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure product.
-
Once crystallization appears complete at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Allow the crystals to air dry on the filter paper or in a desiccator.
Workflow Visualization
The following diagram illustrates the decision-making process for the workup procedure.
Caption: Decision tree for the purification of a product from unreacted this compound.
References
- 1. ris.utwente.nl [ris.utwente.nl]
- 2. scielo.br [scielo.br]
- 3. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. thestudentroom.co.uk [thestudentroom.co.uk]
- 9. scs.illinois.edu [scs.illinois.edu]
Technical Support Center: Analytical Methods for Detecting Byproducts in 6-(Benzyloxy)-2-methylnicotinic Acid Reactions
Welcome to the technical support center for the analysis of 6-(Benzyloxy)-2-methylnicotinic Acid. This guide is designed for researchers, chemists, and quality control professionals engaged in the synthesis and purification of this important pharmaceutical intermediate. Here, we provide in-depth troubleshooting advice, detailed analytical protocols, and answers to frequently asked questions to help you identify and manage reaction byproducts effectively, ensuring the integrity and purity of your final compound.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries researchers face when analyzing the reaction products.
Q1: What is the most effective initial method to assess the purity of my crude this compound? A1: High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the industry standard for initial purity assessment. It offers a rapid and robust way to separate the main product from most potential byproducts. A typical starting point is a reverse-phase C18 column with a gradient elution using a mobile phase of acetonitrile and water, buffered with a small amount of acid like formic or acetic acid. UV detection around 270 nm is generally effective for the pyridine ring system.[1][2]
Q2: What are the most common byproducts I should expect in this synthesis? A2: The synthesis, typically a Williamson ether synthesis, involves reacting 2-methyl-6-hydroxynicotinic acid with a benzylating agent (e.g., benzyl bromide).[3][4][5] Common byproducts include:
-
Unreacted Starting Material: 2-methyl-6-hydroxynicotinic acid.
-
Benzyl Alcohol: Formed from the hydrolysis of the benzylating agent.
-
Dibenzyl Ether: Results from the self-condensation of the benzylating agent or reaction with benzyl alcohol.[6]
-
Ring-Alkylated Isomers: Although less common, the benzyl group could potentially alkylate the pyridine ring itself under certain conditions.[4]
-
Solvent-Related Impurities: If DMF is used as a solvent, specific amine byproducts can form from its reaction with benzyl bromide.[7][8][9]
Q3: Why am I still seeing the 2-methyl-6-hydroxynicotinic acid starting material in my product? A3: Incomplete reaction is the most common cause. This can be due to several factors:
-
Insufficient Base: The base (e.g., NaH, K₂CO₃) may not have been strong enough or used in sufficient quantity to fully deprotonate the hydroxyl and carboxylic acid groups.
-
Poor Reagent Quality: The benzylating agent or the base may have degraded.
-
Reaction Time/Temperature: The reaction may not have been run long enough or at a high enough temperature to go to completion.[5]
-
Moisture: Water in the reaction solvent or on glassware can quench the base and hydrolyze the benzylating agent.
Q4: Can I use Gas Chromatography-Mass Spectrometry (GC-MS) to analyze my product? A4: Direct analysis by GC-MS is challenging and generally not recommended for the primary product. Carboxylic acids are non-volatile and require derivatization (e.g., silylation) to be analyzed by GC.[10] More importantly, benzyloxy compounds can be thermally labile and may degrade in the hot GC injector port, leading to the formation of artifacts like toluene and benzyl alcohol, which can complicate the interpretation of your results.[10][11][12][13] GC-MS is, however, an excellent tool for detecting volatile byproducts like benzyl alcohol and dibenzyl ether in the crude reaction mixture.[14]
Section 2: Troubleshooting Guide: Resolving Analytical Challenges
This guide provides a structured, question-and-answer approach to tackling specific issues encountered during analysis.
Problem: My HPLC-UV analysis shows several unexpected peaks. How do I begin to identify them?
Answer: This is a common challenge that requires a systematic approach. The goal is to gather mass information to complement the retention time data from your HPLC.
-
Causality: HPLC-UV provides retention time and UV absorbance, but it does not give structural information. To identify an unknown peak, you need to determine its molecular weight and fragmentation pattern. Liquid Chromatography-Mass Spectrometry (LC-MS) is the ideal tool for this, as it directly couples the separation power of HPLC with the detection power of MS.[15][16][17][18][19]
-
Solution Workflow:
-
Run an LC-MS Analysis: Use the same chromatographic conditions as your HPLC-UV method. This allows you to correlate the peaks based on retention time.
-
Analyze the Mass Spectra: For each unexpected peak, extract the mass spectrum. Look for the molecular ion peak ([M+H]⁺ in positive ion mode or [M-H]⁻ in negative ion mode).
-
Compare with Expected Byproducts: Compare the measured molecular weights with the calculated weights of potential byproducts (see the reference table in Section 4).
-
Fragment Analysis (MS/MS): If your instrument has MS/MS capability, fragment the molecular ion of the unknown peak. The resulting fragmentation pattern provides structural clues that can help confirm the identity. For example, a characteristic fragment at m/z 91 (the tropylium ion) is a strong indicator of a benzyl group.
-
Problem: My mass spectrometry data shows a peak with a mass that doesn't match any expected byproduct. What are the next steps?
Answer: This situation requires expanding your hypothesis about potential side reactions or contaminants.
-
Causality: Unexpected masses can originate from several sources: solvent adducts in the MS source, impurities in the starting materials or reagents, or unforeseen side reactions.[7][8]
-
Solution Workflow:
-
Check for Adducts: Determine if the observed mass corresponds to an adduct of a known compound (e.g., [M+Na]⁺, [M+K]⁺, or a solvent adduct like [M+CH₃CN+H]⁺). High-resolution mass spectrometry (HRMS) is invaluable here to determine the exact elemental composition.
-
Analyze Starting Materials: Inject samples of your starting materials (2-methyl-6-hydroxynicotinic acid, benzylating agent, solvent) into the LC-MS to check for pre-existing impurities.
-
Consider Dimerization or Degradation: Could the product or a byproduct have dimerized? Could it have degraded in an unexpected way (e.g., oxidation)?
-
Isolate and Characterize: If the impurity is present in sufficient quantity (>1-2%), consider preparative HPLC to isolate the compound. Once isolated, Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique for structural elucidation.[20][21]
-
Problem: My product appears to be degrading during analysis, especially with LC-MS. How can I prevent this?
Answer: In-source degradation or decomposition on the analytical column can be misleading. Modifying the analytical conditions is key.
-
Causality: The energy in the mass spectrometer's ionization source (e.g., high cone voltage in ESI) can sometimes cause molecules to fragment before detection. Similarly, highly acidic or basic mobile phases can catalyze hydrolysis on-column. The benzylic ether linkage is susceptible to acid-catalyzed cleavage.
-
Solution Steps:
-
Reduce MS Source Energy: Lower the cone/fragmentor voltage in the MS source to use the "softest" ionization conditions possible that still provide good signal.
-
Modify Mobile Phase pH: If you suspect acid-catalyzed hydrolysis of the benzyl ether, try using a less acidic modifier (e.g., switch from 0.1% formic acid to 0.1% acetic acid or 5 mM ammonium acetate).
-
Check Column Temperature: High column temperatures can accelerate degradation. Try running the analysis at a lower temperature (e.g., 25-30 °C).
-
Evaluate Sample Stability: Prepare a sample in the mobile phase and inject it at timed intervals (e.g., 0, 2, 4, 8 hours) to see if degradation is occurring in the vial on the autosampler.
-
Section 3: Standard Operating Procedures (SOPs)
These SOPs provide detailed, field-tested protocols for the essential analytical techniques.
SOP-01: HPLC-UV for Purity Assessment
This method is designed for the quantitative determination of purity and detection of related substances.
-
Instrumentation & Columns:
-
HPLC system with a UV/PDA detector.
-
Column: C18 reverse-phase, 150 mm x 4.6 mm, 3.5 µm particle size.
-
-
Reagents & Mobile Phase:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Scientist's Note: Formic acid helps to protonate the carboxylic acid, leading to better peak shape and retention on a reverse-phase column.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 270 nm.[2]
-
Injection Volume: 5 µL.
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 10 20.0 90 25.0 90 25.1 10 | 30.0 | 10 |
-
-
Sample Preparation:
-
Accurately weigh ~10 mg of the crude reaction mixture into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile:Water. The final concentration will be ~1 mg/mL.
-
-
System Suitability:
-
Inject a blank (diluent) to ensure no carryover.
-
Inject a reference standard of this compound to establish retention time and peak area response.
-
SOP-02: LC-MS for Byproduct Identification
This procedure is optimized for obtaining molecular weight information for unknown peaks observed in the HPLC-UV analysis.
-
Instrumentation:
-
LC system coupled to a mass spectrometer (e.g., Q-TOF or Triple Quadrupole) with an Electrospray Ionization (ESI) source.
-
-
Chromatographic Conditions:
-
Use the identical column, mobile phases, and gradient program as described in SOP-01 . This is critical for matching retention times between UV and MS chromatograms.
-
-
Mass Spectrometer Settings (Example for ESI+):
-
Ionization Mode: ESI Positive.
-
Capillary Voltage: 3.5 kV.
-
Cone/Fragmentor Voltage: 30 V (start with low energy to preserve the molecular ion).
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Scan Range: m/z 50 - 1000.
-
Scientist's Note: Always run in both positive and negative ion modes. While the pyridine nitrogen ionizes well in positive mode, the carboxylic acid will be readily detected in negative mode, providing complementary information.[22]
-
-
Data Analysis:
-
Extract the Total Ion Chromatogram (TIC).
-
Generate extracted ion chromatograms (EICs) for the masses of expected byproducts to see if they are present, even at low levels.
-
For unknown peaks, analyze the full mass spectrum to identify the molecular ion.
-
SOP-03: Sample Preparation for NMR Spectroscopy
NMR is the gold standard for unambiguous structure confirmation of the final product and any isolated impurities.[20][21][23]
-
Sample Purity: The sample should be purified as much as possible (e.g., by column chromatography or recrystallization) to obtain a clean spectrum.
-
Solvent Selection:
-
Deuterated chloroform (CDCl₃) is a good first choice if the compound is soluble.
-
If solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent alternative, though it will show a broad peak for the acidic carboxylic acid proton.
-
-
Procedure:
-
Dissolve 5-10 mg of the purified compound in ~0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved. Sonication may help.
-
Acquire ¹H NMR, ¹³C NMR, and consider 2D experiments like COSY or HSQC if the structure is in doubt.
-
Expected ¹H NMR signals: Look for aromatic protons from the pyridine ring (typically 7.5-9.0 ppm), the benzylic CH₂ protons (a singlet around 5.4 ppm), the methyl group protons (a singlet around 2.5 ppm), and aromatic protons from the benzyl group (typically 7.3-7.5 ppm).[24][25]
-
Section 4: Data Interpretation & Reference
Table of Potential Byproducts and their Characteristics
| Compound Name | Structure | Molecular Weight ( g/mol ) | Primary Detection Method | Key Analytical Feature |
| This compound | C₁₄H₁₃NO₃ | 243.26 | HPLC, LC-MS | Expected product peak. [M+H]⁺ = 244.1 |
| 2-Methyl-6-hydroxynicotinic Acid | C₇H₇NO₃ | 153.14 | HPLC, LC-MS | Unreacted starting material. [M+H]⁺ = 154.0 |
| Benzyl Alcohol | C₇H₈O | 108.14 | GC-MS | Volatile byproduct. m/z 108, 91, 77. |
| Dibenzyl Ether | C₁₄H₁₄O | 198.26 | HPLC, GC-MS | Non-polar byproduct. [M+H]⁺ = 199.1 |
| Benzyl 6-(Benzyloxy)-2-methylnicotinate | C₂₁H₁₉NO₃ | 345.38 | HPLC, LC-MS | Esterification byproduct. [M+H]⁺ = 346.1 |
| N,N-dimethyl-1-phenylmethanamine | C₉H₁₃N | 135.21 | LC-MS | DMF-related impurity. [M+H]⁺ = 136.1 |
Visual Diagrams
Analytical Workflow for Byproduct Identification
Caption: Workflow for identifying unknown impurities.
Troubleshooting Decision Tree for Unexpected HPLC Peaks
Caption: Decision tree for troubleshooting HPLC peaks.
Section 5: References
- Opella, S. J., et al. (n.d.). Structures of the M2 channel-lining segments from nicotinic acetylcholine and NMDA receptors by NMR spectroscopy. PubMed Central. --INVALID-LINK--
- (n.d.). GC–MS analysis of a benzyl alcohol and b benzaldehyde. ResearchGate. --INVALID-LINK--
- Spivey, Homer O., & O'Neal, George P. (1961). Preparation of 6-methylnicotinic acid. Google Patents. --INVALID-LINK--
- Amirav, Aviv, & Gordin, Alexander. (2020). Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization. PubMed. --INVALID-LINK--
- Colgan, Avene C., et al. (2016). Benzylation Reactions in DMF Lead to an Impurity Which Acts as an Organocatalyst Poison in Thiourea-Catalyzed Glycosylations. ACS Publications. --INVALID-LINK--
- Ashenhurst, James. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. --INVALID-LINK--
- Higashi, T., & Ogawa, S. (2010). Simple and practical derivatization procedure for enhanced detection of carboxylic acids in liquid chromatography-electrospray ionization-tandem mass spectrometry. PubMed. --INVALID-LINK--
- Lu, W., et al. (2015). Thermal Degradation of Small Molecules: A Global Metabolomic Investigation. PubMed. --INVALID-LINK--
- (n.d.). Williamson ether synthesis. Wikipedia. --INVALID-LINK--
- (n.d.). Pharmaceutical Impurity Detection Using LC-MS/MS. Payesh Darou Zist Azma. --INVALID-LINK--
- Jaber, F., et al. (2023). A Systematic Review of Analytical Methods for the Separation of Nicotine Enantiomers and Evaluation of Nicotine Sources. ACS Publications. --INVALID-LINK--
- (n.d.). Benchmarking synthesis routes for industrial production of Methyl 6-methylnicotinate. BenchChem. --INVALID-LINK--
- Lattimer, R. (2004). A TGA/FTIR and mass spectral study on the thermal degradation of bisphenol A polycarbonate. Semantic Scholar. --INVALID-LINK--
- (n.d.). Niacin (Vitamin B3) - A review of analytical methods for use in food. GOV.UK. --INVALID-LINK--
- (n.d.). Learn how to conduct structural analysis of impurities in pharmaceuticals. Separation Science. --INVALID-LINK--
- (2018). Williamson Ether Synthesis Reaction Mechanism. YouTube. --INVALID-LINK--
- (2017). METHOD FOR PRODUCING 2-AMINO-6-METHYLNICOTINIC ACID. European Patent Office. --INVALID-LINK--
- Colgan, Avene C., et al. (2016). Benzylation Reactions in DMF Lead to an Impurity Which Acts as an Organocatalyst Poison in Thiourea-Catalyzed Glycosylations. PubMed. --INVALID-LINK--
- (2017). Proton NMR Spectrum for Nicotinic Acid. Chemistry Stack Exchange. --INVALID-LINK--
- Lu, W., et al. (2015). Thermal Degradation of Small Molecules: A Global Metabolomic Investigation. PMC. --INVALID-LINK--
- (2023). Williamson Ether Synthesis. Chemistry LibreTexts. --INVALID-LINK--/18%3A_Ethers_and_Epoxides%3B_Thiols_and_Sulfides/18.04%3A_The_Williamson_Ether_Synthesis)
- (n.d.). common side reactions in the benzylation of D-glucose. BenchChem. --INVALID-LINK--
- Niessen, W. M. A. (2001). LC-MS and CE-MS Strategies in Impurity Profiling. CHIMIA. --INVALID-LINK--
- (1984). Process for the preparation of 6-methyl-nicotinic-acid esters. Google Patents. --INVALID-LINK--
- (n.d.). Niacin/ Nicotinic Acid/Vitamin B3 Quantification Service. Creative Proteomics. --INVALID-LINK--
- (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001488). Human Metabolome Database. --INVALID-LINK--
- (n.d.). Structure Elucidation of Unknown Impurity using LC-MS/MS. SynThink Research Chemicals. --INVALID-LINK--
- (n.d.). Chemical determination of nicotinic acid and nicotinamide. SciSpace. --INVALID-LINK--
- (n.d.). Identification of byproducts in Methyl 6-methylnicotinate synthesis. BenchChem. --INVALID-LINK--
- (n.d.). Proton NMR Spectrum for Nicotinic Acid. ECHEMI. --INVALID-LINK--
- (n.d.). Williamson Ether Synthesis reaction. BYJU'S. --INVALID-LINK--
- Pesek, Joseph J., et al. (2006). Synthesis and HPLC evaluation of carboxylic acid phases on a hydride surface. PubMed. --INVALID-LINK--
- Cheng, Xinqiang, et al. (2019). Benzylation of Arenes with Benzyl Halides under Promoter‐Free and Additive‐Free Conditions. ResearchGate. --INVALID-LINK--
- (1984). Process for the purification of nicotinic acid amide I. Google Patents. --INVALID-LINK--
- Nishimura, K., et al. (2002). Degradation products generated by sonication of benzyl alcohol, a sample preparation solvent for the determination of residual solvents in pharmaceutical bulks, on capillary gas chromatography. PubMed. --INVALID-LINK--
- Colgan, Avene C., et al. (2016). Benzylation Reactions in DMF Lead to an Impurity Which Acts as an Organocatalyst Poison in Thiourea-Catalyzed Glycosylations. ACS Publications. --INVALID-LINK--
- Monika, et al. (2023). NMR analysis; a, b H NMR spectra of 3-cyanopyridine and nicotinic acid; c, d¹³C NMR spectra of 3-cyanopyridine and nicotinic acid. ResearchGate. --INVALID-LINK--
- (n.d.). 6-Amino-4-hydroxypyridine-2-carboxylic acid|1393552-65-2. BenchChem. --INVALID-LINK--
- Kim, H. J., et al. (2018). Development of an Ion-Pairing Reagent and HPLC-UV Method for the Detection and Quantification of Six Water-Soluble Vitamins in Animal Feed. PMC - NIH. --INVALID-LINK--
References
- 1. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 2. Development of an Ion-Pairing Reagent and HPLC-UV Method for the Detection and Quantification of Six Water-Soluble Vitamins in Animal Feed - PMC [pmc.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 5. byjus.com [byjus.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Benzylation Reactions in DMF Lead to an Impurity Which Acts as an Organocatalyst Poison in Thiourea-Catalyzed Glycosylations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Thermal Degradation of Small Molecules: A Global Metabolomic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Thermal Degradation of Small Molecules: A Global Metabolomic Investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A TGA/FTIR and mass spectral study on the thermal degradation of bisphenol A polycarbonate | Semantic Scholar [semanticscholar.org]
- 13. Degradation products generated by sonication of benzyl alcohol, a sample preparation solvent for the determination of residual solvents in pharmaceutical bulks, on capillary gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Pharmaceutical Impurity Detection Using LC-MS/MS - پایش دارو زیست آزما [payeshdarou.ir]
- 17. Learn how to conduct structural analysis of impurities in pharmaceuticals | Separation Science [sepscience.com]
- 18. chimia.ch [chimia.ch]
- 19. synthinkchemicals.com [synthinkchemicals.com]
- 20. Structures of the M2 channel-lining segments from nicotinic acetylcholine and NMDA receptors by NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Simple and practical derivatization procedure for enhanced detection of carboxylic acids in liquid chromatography-electrospray ionization-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 25. echemi.com [echemi.com]
Validation & Comparative
A Comparative Analysis of 6-(Benzyloxy)-2-methylnicotinic Acid and Other Nicotinic Acid Derivatives: A Guide for Researchers
This guide provides a comprehensive comparative analysis of 6-(Benzyloxy)-2-methylnicotinic acid, a specialized derivative of nicotinic acid (also known as niacin or vitamin B3), with other members of this pharmacologically significant class of compounds. For researchers, scientists, and professionals in drug development, understanding the nuanced differences in chemical structure, physicochemical properties, and biological activity is paramount for designing novel therapeutics. While direct experimental data on this compound is sparse in publicly available literature, this guide will leverage established principles of medicinal chemistry and structure-activity relationships (SAR) to provide a robust theoretical comparison, supported by data from analogous compounds.
Introduction to Nicotinic Acid and Its Derivatives
Nicotinic acid is a well-established therapeutic agent, primarily recognized for its potent lipid-modifying effects. It effectively reduces low-density lipoprotein (LDL) cholesterol, very-low-density lipoprotein (VLDL) cholesterol, and triglycerides, while concurrently increasing high-density lipoprotein (HDL) cholesterol.[1] These effects are largely mediated through the activation of the G protein-coupled receptor 109A (GPR109A), also known as hydroxycarboxylic acid receptor 2 (HCA2).[2] However, the clinical utility of nicotinic acid is often hampered by adverse effects, most notably cutaneous vasodilation, or "flushing." This has spurred extensive research into the development of derivatives with improved therapeutic profiles.
This guide will focus on a comparative analysis of this compound against a backdrop of other nicotinic acid derivatives, exploring how specific structural modifications at the 2- and 6-positions of the pyridine ring can influence its properties and potential therapeutic applications.
Synthesis and Physicochemical Properties: A Comparative Overview
Proposed Synthetic Pathway for this compound
A potential synthetic route could commence from a readily available starting material such as 6-hydroxy-2-methylnicotinic acid. The introduction of the benzyloxy group can be achieved through a Williamson ether synthesis, followed by standard esterification and subsequent hydrolysis to yield the desired carboxylic acid.
Caption: Proposed synthetic pathway for this compound.
Comparative Physicochemical Properties
The introduction of the benzyloxy and methyl groups is expected to significantly alter the physicochemical properties of the nicotinic acid scaffold. The benzyloxy group, in particular, is known to increase lipophilicity.[5][6] This modification can have profound effects on a molecule's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME) properties.
| Property | Nicotinic Acid | 6-Methylnicotinic Acid[7][8] | This compound (Predicted) |
| Molecular Weight | 123.11 g/mol | 137.14 g/mol | ~243.26 g/mol |
| LogP (Octanol/Water) | 0.36 | 1.088 | Significantly higher than 1.088 |
| Aqueous Solubility | High | Moderate | Low |
| Hydrogen Bond Donors | 1 | 1 | 1 |
| Hydrogen Bond Acceptors | 3 | 3 | 4 |
Table 1: Comparative Physicochemical Properties. The predicted properties for this compound are based on the known effects of benzyloxy and methyl substitutions.
The increased lipophilicity of this compound may lead to enhanced membrane permeability, potentially improving its oral bioavailability and tissue distribution. However, it could also result in increased metabolic clearance.
Comparative Biological Activities and Structure-Activity Relationships
The biological activity of nicotinic acid derivatives is intrinsically linked to their chemical structure. Modifications to the pyridine ring can influence receptor binding affinity, selectivity, and downstream signaling pathways.
Vasodilatory and Anti-inflammatory Effects
Nicotinic acid's vasodilatory effects are a direct consequence of GPR109A activation in skin Langerhans cells, leading to the release of prostaglandin D2.[2] Derivatives with altered GPR109A binding affinity or those that are metabolized differently may exhibit a modified flushing profile. The bulky benzyloxy group at the 6-position could sterically hinder receptor interaction or alter the molecule's affinity for the receptor, potentially reducing the flushing effect.
Several studies have explored the anti-inflammatory potential of nicotinic acid derivatives.[9][10] It is plausible that this compound could also possess anti-inflammatory properties, which would require experimental validation.
Lipid-Modifying Activity
The primary therapeutic application of nicotinic acid is in the management of dyslipidemia.[1][11] The efficacy of its derivatives in this regard is dependent on their ability to activate GPR109A in adipocytes, leading to the inhibition of lipolysis and a subsequent reduction in free fatty acid flux to the liver.[1][11] The structural modifications in this compound could modulate its potency and efficacy as a lipid-lowering agent. The increased lipophilicity might enhance its distribution to adipose tissue, potentially leading to a more pronounced effect on lipolysis.
Other Potential Activities
The diverse biological activities of nicotinic acid derivatives extend beyond lipid modification and vasodilation. Studies have reported antimicrobial and antioxidant activities for certain derivatives.[12][13] The unique structural features of this compound may confer novel biological activities that warrant investigation.
Caption: Structure-Activity Relationship of Nicotinic Acid Derivatives.
Experimental Protocols for Comparative Evaluation
To empirically validate the theoretical comparisons made in this guide, a series of in vitro and in vivo experiments would be necessary.
In Vitro Assays
-
Receptor Binding Assays: To determine the binding affinity of this compound for the GPR109A receptor, competitive radioligand binding assays can be performed using membranes from cells expressing the receptor.
-
Functional Assays: Downstream signaling of GPR109A activation can be assessed through assays measuring changes in intracellular cyclic AMP (cAMP) levels or calcium mobilization.
-
Lipolysis Assays: The inhibitory effect on lipolysis can be quantified by treating primary adipocytes with the compound and measuring the release of glycerol or free fatty acids.
In Vivo Studies
-
Pharmacokinetic Studies: The absorption, distribution, metabolism, and excretion (ADME) profile of this compound should be determined in an appropriate animal model.[14][15] This would involve administering the compound and measuring its concentration and that of its metabolites in plasma and urine over time.[14]
-
Pharmacodynamic Studies:
-
Flushing Model: The vasodilatory effects can be assessed in animal models by measuring changes in skin temperature or blood flow.
-
Dyslipidemia Model: The lipid-modifying efficacy can be evaluated in animal models of dyslipidemia (e.g., high-fat diet-fed rodents) by measuring changes in plasma lipid profiles.
-
Analytical Methods
High-performance liquid chromatography (HPLC) coupled with UV or mass spectrometry (MS) detection is the standard method for the quantification of nicotinic acid and its derivatives in biological matrices.[16][17][18][19]
Caption: Experimental workflow for the comparative evaluation of nicotinic acid derivatives.
Conclusion
While direct experimental data for this compound remains to be published, a comparative analysis based on the well-established structure-activity relationships of nicotinic acid derivatives provides valuable insights for researchers. The presence of the 6-benzyloxy and 2-methyl groups is predicted to significantly increase its lipophilicity, which could lead to a distinct pharmacokinetic and pharmacodynamic profile compared to nicotinic acid and other derivatives. This may translate to improved efficacy, a modified side-effect profile, or novel biological activities. The experimental workflows outlined in this guide provide a clear path for the empirical validation of these hypotheses, paving the way for the potential development of a new generation of nicotinic acid-based therapeutics.
References
- 1. Nicotinic acid - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. tandfonline.com [tandfonline.com]
- 5. Comprehensive assessment of 3-benzyloxyflavones as β-glucosidase inhibitors: in vitro , in vivo , kinetic, SAR and computational studies - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08558B [pubs.rsc.org]
- 6. Identification of the Benzyloxyphenyl Pharmacophore: A Structural Unit That Promotes Sodium Channel Slow Inactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 6-Methylnicotinic acid | C7H7NO2 | CID 137860 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chemeo.com [chemeo.com]
- 9. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [PDF] Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents. | Semantic Scholar [semanticscholar.org]
- 11. Effects of Nicotinic Acid on Gene Expression: Potential Mechanisms and Implications for Wanted and Unwanted Effects of the Lipid-Lowering Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Elucidating the structure-activity relationships of the vasorelaxation and antioxidation properties of thionicotinic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Plasma and urine pharmacokinetics of niacin and its metabolites from an extended-release niacin formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 17. Niacin Analysis Service | Precise Vitamin B3 Quantification for Reliable Results - Creative Proteomics [creative-proteomics.com]
- 18. pickeringlabs.com [pickeringlabs.com]
- 19. Analysis of Nicotinic Acid and Nicotinamide (Vitamin B3) on Newcrom AH Column | SIELC Technologies [sielc.com]
Navigating the Uncharted Territory of 6-(Benzyloxy)-2-methylnicotinic Acid Analogs: A Guide to Related Bioactive Scaffolds
An extensive search of scientific literature and patent databases for comparative biological activity data on 6-(Benzyloxy)-2-methylnicotinic acid analogs has revealed a significant knowledge gap. Currently, there is a lack of publicly available experimental data to facilitate a direct, evidence-based comparison of the biological activities within this specific class of compounds. While the core structure of this compound presents an intriguing scaffold for medicinal chemistry, its derivatives remain largely unexplored in published research.
This guide, therefore, pivots to provide researchers, scientists, and drug development professionals with a comprehensive overview of the known biological activities of structurally related compounds. By examining the biological impact of the key structural motifs—the nicotinic acid core and the benzyloxy substituent—on other molecular frameworks, we can extrapolate potential areas of investigation and establish a foundational understanding for future research into this novel chemical space.
The Nicotinic Acid Core: A Versatile Pharmacophore
Nicotinic acid, or vitamin B3, and its derivatives are well-established as modulators of various biological processes. The pyridine carboxylic acid moiety is a key pharmacophore that interacts with a range of protein targets.
Enzyme Inhibition
Derivatives of nicotinic acid have been investigated as inhibitors of several key enzymes. For instance, methyl 6-methylnicotinate, a closely related structure, is a crucial building block for the synthesis of D-amino acid oxidase (DAAO) inhibitors.[1] DAAO is a target for therapeutic intervention in neurological disorders. While direct inhibitory data for this compound analogs is unavailable, the nicotinic acid scaffold suggests that this class of compounds could be explored for inhibitory activity against various enzymes.
Table 1: Illustrative Enzyme Inhibitory Activity of Nicotinic Acid Derivatives
| Compound | Target Enzyme | Activity (IC₅₀/Kᵢ) | Reference |
| Nicotinic Acid | Tyrosinase (monophenolase) | Kᵢ = 1.21 mM | |
| Nicotinic Acid | Tyrosinase (diphenolase) | Kᵢ = 2.4 mM | |
| Nicotinamide | CYP2D6 | Kᵢ = 19 µM |
This table provides examples of the enzyme inhibitory potential of the nicotinic acid scaffold and is not a direct representation of the activity of this compound analogs.
Receptor Modulation
The nicotinic acid structure is also central to the activity of ligands for various receptors. For example, analogs of 6-aminonicotinic acid have been identified as agonists for the GABA-A receptor, a key target in the central nervous system. Furthermore, nicotinic acid itself is known to act on the G-protein coupled receptor GPR109A, leading to effects on lipid metabolism and vasodilation. This suggests that modifications of the nicotinic acid core, such as the introduction of a benzyloxy group, could lead to novel receptor modulators.
The Benzyloxy Moiety: A Key Structural Element in Bioactive Molecules
The benzyloxy group is a common feature in many biologically active compounds, often contributing to target binding and influencing pharmacokinetic properties.
Kinase Inhibition
The benzyloxy substituent has been incorporated into the design of potent kinase inhibitors. For example, 6-benzyloxyquinolines have been identified as selective inhibitors of the c-Met kinase, a target in cancer therapy.[2] The benzyloxy group in these molecules occupies a key region of the ATP-binding pocket, contributing to the compound's affinity and selectivity. This raises the possibility that this compound analogs could be investigated as potential kinase inhibitors.
Diverse Pharmacological Activities
Beyond kinase inhibition, the benzyloxy group is found in compounds with a wide range of pharmacological effects. For instance, benzyloxy benzamide derivatives have been discovered as neuroprotective agents, and certain coumarin derivatives containing a benzyloxy group exhibit lipoxygenase inhibition activity. These examples highlight the versatility of the benzyloxy moiety in conferring biological activity.
Future Directions: A Call for Exploration
The absence of specific data on this compound analogs represents a clear opportunity for new research. The structural elements of this compound class suggest several promising avenues for investigation:
-
Enzyme Inhibition: Screening against a panel of enzymes, particularly those known to be modulated by nicotinic acid derivatives, could reveal novel inhibitory activities.
-
Receptor Binding: Investigating the interaction of these analogs with receptors such as GPR109A and GABA-A receptors could uncover new modulators of these important signaling pathways.
-
Kinase Profiling: Given the prevalence of the benzyloxy motif in kinase inhibitors, profiling these compounds against a broad kinase panel may identify novel anti-cancer or anti-inflammatory agents.
To facilitate such investigations, a generalized synthetic approach and standard biological assays are outlined below.
Experimental Protocols
General Synthesis of this compound Analogs
A potential synthetic route to generate a library of analogs could involve the modification of a common intermediate, such as 6-hydroxy-2-methylnicotinic acid.
Step 1: Benzylation of 6-hydroxy-2-methylnicotinic acid
-
Dissolve 6-hydroxy-2-methylnicotinic acid in a suitable solvent (e.g., DMF).
-
Add a base (e.g., K₂CO₃) and the desired benzyl bromide analog.
-
Heat the reaction mixture and monitor for completion by TLC.
-
After completion, perform an aqueous workup and purify the product by column chromatography.
Step 2: Amide Coupling to Form Analogs
-
Activate the carboxylic acid of the this compound derivative using a coupling agent (e.g., HATU, HOBt).
-
Add the desired amine to the reaction mixture.
-
Stir at room temperature and monitor for completion.
-
Purify the final amide analog by chromatography or recrystallization.
Workflow for Synthesis and Screening
Caption: A generalized workflow for the synthesis and biological screening of this compound analogs.
Standard Kinase Inhibition Assay (Example: c-Met)
This protocol provides a general framework for assessing the inhibitory activity of the synthesized analogs against a representative kinase.
-
Reagents and Materials:
-
Recombinant human c-Met kinase domain
-
Peptide substrate (e.g., Poly(Glu, Tyr) 4:1)
-
ATP (Adenosine triphosphate)
-
Test compounds (analogs) dissolved in DMSO
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega)
-
White, opaque 384-well plates
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add 50 nL of the compound dilutions to the wells of a 384-well plate.
-
Add 5 µL of the c-Met kinase solution (in assay buffer) to each well.
-
Incubate for 15 minutes at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding 5 µL of a solution containing the peptide substrate and ATP.
-
Incubate for 1 hour at 30°C.
-
Stop the reaction and detect the remaining ATP by adding 10 µL of the Kinase-Glo® reagent.
-
Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
-
Signaling Pathway Inhibition
Caption: A diagram illustrating the potential inhibitory action of this compound analogs on a receptor tyrosine kinase signaling pathway.
References
A Head-to-Head Comparison of Synthetic Routes to 6-(Benzyloxy)-2-methylnicotinic Acid
Introduction
6-(Benzyloxy)-2-methylnicotinic acid is a valuable building block in medicinal chemistry, frequently utilized in the synthesis of complex heterocyclic scaffolds for drug discovery. Its structure incorporates a protected hydroxyl group and a carboxylic acid on a pyridine ring, making it a versatile intermediate for further functionalization. The efficient and scalable synthesis of this compound is therefore of significant interest to researchers in both academic and industrial settings. This guide provides a detailed, head-to-head comparison of two distinct synthetic strategies for the preparation of this compound, offering insights into the practical advantages and limitations of each approach.
Route 1: Synthesis from 6-Hydroxy-2-methylnicotinic Acid
This synthetic approach begins with the commercially available or readily synthesized 6-hydroxy-2-methylnicotinic acid. The strategy involves the protection of the carboxylic acid, followed by benzylation of the hydroxyl group, and subsequent deprotection to yield the final product.
Scientific Rationale
The primary challenge in this route is the selective benzylation of the hydroxyl group in the presence of a carboxylic acid. Direct benzylation is often complicated by the competing reaction at the carboxylate. Therefore, a protection-deprotection strategy is employed. Esterification of the carboxylic acid is a common and effective method for protection. Once the carboxylic acid is protected as an ester, the hydroxyl group can be selectively benzylated under basic conditions. The final step is the hydrolysis of the ester to regenerate the carboxylic acid.
Experimental Workflow
Caption: Synthetic pathway for Route 1, starting from 6-hydroxy-2-methylnicotinic acid.
Detailed Experimental Protocol
Step 1: Esterification of 6-Hydroxy-2-methylnicotinic Acid
-
To a solution of 6-hydroxy-2-methylnicotinic acid (1.0 eq) in methanol (10 volumes), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.
-
Heat the reaction mixture to reflux and stir for 4-6 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 10 volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford methyl 6-hydroxy-2-methylnicotinate.
Step 2: Benzylation of Methyl 6-hydroxy-2-methylnicotinate
-
To a solution of methyl 6-hydroxy-2-methylnicotinate (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 10 volumes), add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere.
-
Stir the mixture at room temperature for 30 minutes, then cool back to 0 °C.
-
Add benzyl bromide (1.2 eq) dropwise and allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by the slow addition of water and extract the product with ethyl acetate (3 x 10 volumes).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography to yield methyl 6-(benzyloxy)-2-methylnicotinate.
Step 3: Hydrolysis of Methyl 6-(benzyloxy)-2-methylnicotinate
-
Dissolve methyl 6-(benzyloxy)-2-methylnicotinate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (4:1, 10 volumes).
-
Add lithium hydroxide monohydrate (2.0 eq) and stir the mixture at room temperature for 2-4 hours.
-
Monitor the reaction by TLC. Upon completion, acidify the reaction mixture to pH 3-4 with 1N HCl.
-
Extract the product with ethyl acetate (3 x 10 volumes).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.
Route 2: Synthesis from 2,6-Lutidine
This route utilizes the inexpensive and readily available starting material, 2,6-lutidine (2,6-dimethylpyridine). The key transformations involve the selective functionalization of one methyl group and the introduction of the benzyloxy group.
Scientific Rationale
The core of this strategy lies in the regioselective functionalization of the symmetrical 2,6-lutidine. One potential pathway involves the selective oxidation of one methyl group to a carboxylic acid. However, controlling this oxidation to prevent the formation of the diacid can be challenging. An alternative and often more controlled approach is the deprotonation of a methyl group using a strong base, followed by carboxylation with carbon dioxide. The subsequent step would then be the introduction of the benzyloxy group at the 6-position, which can be achieved through N-oxidation followed by rearrangement and substitution. A more direct approach involves the initial synthesis of 6-(benzyloxy)-2-methylpyridine, followed by directed ortho-metalation and carboxylation.
Experimental Workflow
Caption: Synthetic pathway for Route 2, starting from 2,6-lutidine.
Detailed Experimental Protocol
Step 1: Synthesis of 6-(Benzyloxy)-2-methylpyridine
-
To a solution of 2,6-lutidine (1.0 eq) in dichloromethane (10 volumes), add meta-chloroperoxybenzoic acid (m-CPBA, 1.1 eq) portion-wise at 0 °C.
-
Stir the reaction at room temperature for 4-6 hours. Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to give 2,6-lutidine N-oxide.
-
Treat the crude N-oxide with benzyl bromide (1.2 eq) in a suitable solvent like acetonitrile and heat to reflux for 2-4 hours.
-
Cool the reaction and remove the solvent under reduced pressure. The resulting pyridinium salt is then treated with a base such as sodium hydroxide to induce rearrangement and formation of 6-(benzyloxy)-2-methylpyridine. Purify by column chromatography. A more direct benzylation of a corresponding 6-hydroxy-2-methylpyridine (if accessible) can also be considered.[1]
Step 2: Directed ortho-Metalation and Carboxylation
-
To a solution of diisopropylamine (1.2 eq) in anhydrous THF (10 volumes) at -78 °C under an inert atmosphere, add n-butyllithium (1.2 eq, 2.5 M in hexanes) dropwise. Stir for 30 minutes to generate lithium diisopropylamide (LDA).
-
Add a solution of 6-(benzyloxy)-2-methylpyridine (1.0 eq) in anhydrous THF dropwise to the LDA solution at -78 °C. Stir for 1-2 hours at this temperature.[2][3]
-
Quench the reaction by adding an excess of crushed dry ice (solid CO2). Allow the mixture to slowly warm to room temperature.
-
Add water to the reaction mixture and acidify to pH 3-4 with 1N HCl.
-
Extract the product with ethyl acetate (3 x 10 volumes).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.
Head-to-Head Comparison
| Parameter | Route 1: From 6-Hydroxy-2-methylnicotinic Acid | Route 2: From 2,6-Lutidine |
| Starting Material | 6-Hydroxy-2-methylnicotinic acid | 2,6-Lutidine |
| Cost of Starting Material | Moderately expensive | Inexpensive |
| Number of Steps | 3 | 2-3 (depending on the exact sequence) |
| Overall Yield (Estimated) | Good to Excellent (60-80%) | Moderate (30-50%) |
| Key Challenges | Protection/deprotection steps add to the overall step count. | Regioselectivity in the functionalization of 2,6-lutidine can be challenging. Handling of organolithium reagents requires stringent anhydrous and inert conditions. |
| Scalability | Readily scalable. | Scalability can be challenging due to the use of cryogenic temperatures and highly reactive organometallic intermediates. |
| Safety Considerations | Standard laboratory procedures. | Use of sodium hydride (flammable solid) and n-butyllithium (pyrophoric liquid) requires special handling precautions. |
| Atom Economy | Moderate, due to the use of protecting groups. | Potentially higher, especially in the directed metalation route. |
Senior Application Scientist's Recommendation
The choice between these two synthetic routes is highly dependent on the specific needs of the researcher.
Route 1 is the recommended approach for bench-scale synthesis and for researchers who prioritize reliability and high overall yields. The starting material, while more expensive than 2,6-lutidine, is a more advanced intermediate, leading to a more convergent and predictable synthesis. The reactions involved are standard transformations in organic synthesis, making this route accessible to a broader range of chemists.
Route 2 is a more attractive option for large-scale production where cost of starting materials is a primary driver. 2,6-Lutidine is a significantly cheaper commodity chemical. However, this route requires more specialized expertise in handling organometallic reagents and careful optimization to achieve acceptable yields and regioselectivity. The challenges associated with scalability and safety must be carefully considered. For process development chemists, Route 2 presents an interesting challenge with the potential for a highly cost-effective manufacturing process if the regioselectivity issues can be overcome.
References
A Comparative Guide to the Cross-Reactivity Profiling of Novel Compounds Derived from 6-(Benzyloxy)-2-methylnicotinic Acid
This guide provides a comprehensive framework for assessing and comparing the cross-reactivity profiles of novel small molecules derived from a 6-(Benzyloxy)-2-methylnicotinic acid scaffold. In drug discovery, establishing a compound's selectivity is as critical as demonstrating its on-target potency. Off-target interactions are a primary cause of adverse drug reactions (ADRs) and a significant contributor to late-stage clinical failures.[1][2] Therefore, the early and systematic identification of potential off-target liabilities is essential for selecting and optimizing drug candidates with the highest probability of success.[3][4]
This document outlines a tiered, rational approach to selectivity profiling, provides detailed protocols for key confirmatory assays, and offers a comparative analysis of hypothetical data to guide candidate selection. The methodologies described herein are designed to be robust and self-validating, reflecting industry best practices for preclinical safety assessment.[5][6]
The Strategic Imperative for Selectivity Profiling
The goal of selectivity profiling is to build a comprehensive understanding of a compound's interactions across the proteome, beyond its intended therapeutic target. A desirable drug candidate should exhibit a significant "selectivity window"—a substantial difference in potency between its on-target activity and any off-target effects. While absolute selectivity is rare, a well-characterized profile allows for the prediction and mitigation of potential risks.[2][7]
Our strategy employs a multi-tiered approach that balances breadth of coverage with depth of analysis, ensuring an efficient use of resources.
-
Tier 1: Broad Liability Screening. Initial profiling of compounds against a wide panel of known safety-relevant targets to flag potential liabilities early.
-
Tier 2: Quantitative Confirmatory Assays. Follow-up analysis of any "hits" from Tier 1 using robust, quantitative assays to determine potency (e.g., IC50 or Ki) and mechanism of interaction.
-
Tier 3: Cellular and Functional Assays. Investigation of off-target effects in more physiologically relevant systems to understand the functional consequences of the observed interactions.
This guide will focus on the methodologies for Tier 1 and Tier 2 assessments.
Hypothetical Compound Library
For the purpose of this guide, we will compare three hypothetical derivatives of this compound, designed to target a specific protein kinase (Primary Target Kinase X).
| Compound ID | Structure | Key Structural Modification |
| Cmpd-A | This compound | Parent Scaffold |
| Cmpd-B | [Structure with modification 1] | Introduction of a para-fluoro group on the benzyl ring |
| Cmpd-C | [Structure with modification 2] | Replacement of the methyl group with a cyclopropyl group |
Tier 1: Broad Panel Screening Workflow
The initial step involves screening Cmpd-A, Cmpd-B, and Cmpd-C at a single high concentration (typically 10 µM) against a broad panel of receptors, ion channels, transporters, and enzymes known to be implicated in adverse drug events.[1][8][9] Commercial services like Eurofins' SafetyScreen™ or Reaction Biology's InVEST™ panels offer efficient and standardized ways to conduct this initial assessment.[8][9]
The objective is not to determine precise potency but to identify potential interactions that warrant further investigation. A common "hit" criterion is ≥50% inhibition or displacement in a binding assay at the screening concentration.
Caption: Tiered workflow for cross-reactivity profiling.
Tier 2: Key Confirmatory Assays & Protocols
Based on hypothetical hits from the Tier 1 screen, this section details the protocols for quantitative assays critical for risk assessment.
Off-Target Kinase Profiling
Rationale: Kinase inhibitors are notoriously promiscuous. Assessing selectivity across the kinome is crucial to avoid unintended modulation of critical cellular signaling pathways.[2] An in vitro kinase assay directly measures the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase.
Experimental Protocol: In Vitro Kinase IC50 Determination [10][11][12]
-
Reagent Preparation:
-
Prepare Kinase Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
-
Prepare a stock solution of the specific peptide substrate and the off-target kinase in Kinase Buffer.
-
Prepare a stock solution of ATP. Radioactive [γ-³²P]ATP is often used for sensitive detection.[13]
-
Serially dilute test compounds (Cmpd-A, B, C) in DMSO to create a 10-point concentration gradient (e.g., from 100 µM to 5 nM).
-
-
Assay Procedure:
-
In a 96-well plate, add 5 µL of diluted test compound to each well.
-
Add 20 µL of the kinase/substrate master mix to each well.
-
Incubate for 10 minutes at room temperature to allow for compound binding to the kinase.
-
Initiate the kinase reaction by adding 25 µL of ATP solution (at a concentration near the Km for the specific kinase).
-
Incubate the reaction for 30-60 minutes at 30°C.
-
-
Reaction Termination and Detection:
-
Terminate the reaction by adding 50 µL of 2% phosphoric acid.
-
Transfer the reaction mixture to a phosphocellulose filter plate.
-
Wash the plate multiple times with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Dry the plate and add a scintillation cocktail.
-
Measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to a DMSO vehicle control.
-
Plot percent inhibition versus the logarithm of compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[14]
-
G-Protein Coupled Receptor (GPCR) Binding
Rationale: GPCRs are the largest family of cell surface receptors and are common off-targets for many drugs. Unintended GPCR binding can lead to a wide range of side effects. Radioligand binding assays are a gold standard for quantifying the affinity of a compound for a specific receptor.[15][16]
Experimental Protocol: GPCR Radioligand Binding Ki Determination [15][17]
-
Membrane Preparation:
-
Use commercially available cell membranes prepared from cell lines overexpressing the target GPCR of interest (e.g., Adrenergic Receptor α1).
-
Determine the protein concentration of the membrane preparation using a BCA assay.
-
-
Assay Setup:
-
In a 96-well filter plate, add the following in order:
-
Binding Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
A serial dilution of the unlabeled test compound.
-
A fixed concentration of a suitable radioligand (e.g., [³H]-Prazosin) at or below its dissociation constant (Kd).
-
The cell membrane preparation (e.g., 20 µg of protein per well).
-
-
-
Incubation and Filtration:
-
Incubate the plate for 60-90 minutes at room temperature to reach binding equilibrium.
-
Rapidly separate bound from free radioligand by vacuum filtration through the filter plate.
-
Wash the filters three times with ice-cold Wash Buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
-
Detection and Analysis:
-
Dry the filter plate, add scintillation fluid, and measure radioactivity.
-
Determine non-specific binding (NSB) from wells containing a high concentration of a known unlabeled ligand.
-
Calculate specific binding by subtracting NSB from total binding.
-
Determine the IC50 value as described for the kinase assay.
-
Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[18]
-
hERG Potassium Channel Blockade
Rationale: Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a critical safety liability as it can prolong the QT interval, leading to a life-threatening cardiac arrhythmia called Torsades de Pointes.[19][20] Automated patch-clamp electrophysiology is the gold-standard method for assessing hERG channel inhibition.[20][21]
Experimental Protocol: Automated Patch-Clamp hERG Assay [19][20]
-
Cell Culture:
-
Use a stable cell line expressing the hERG channel (e.g., HEK293-hERG).
-
Culture cells in a suitable medium and maintain in a humidified incubator at 37°C with 5% CO2.[19]
-
Harvest cells for the experiment at 70-90% confluency.
-
-
Electrophysiological Recording:
-
Use an automated patch-clamp system (e.g., QPatch or SyncroPatch).
-
Establish a stable whole-cell recording from a hERG-expressing cell. Experiments should be conducted at a physiological temperature (35-37°C).[19]
-
Apply a specific voltage-clamp protocol to elicit and measure the hERG tail current. A typical protocol involves:
-
Holding potential: -80 mV.
-
Depolarizing pulse: +20 mV for 2 seconds.
-
Repolarizing pulse: -50 mV for 2 seconds to elicit the tail current.[19]
-
-
-
Compound Application:
-
Record baseline hERG currents in the extracellular solution (vehicle control).
-
Apply the test compound at increasing concentrations (e.g., 0.1, 1, 10 µM) sequentially to the same cell. Allow for steady-state block to be achieved at each concentration (typically 3-5 minutes).
-
-
Data Analysis:
-
Measure the amplitude of the hERG tail current before and after compound application.
-
Calculate the percentage of channel inhibition at each concentration.
-
Plot the percent inhibition against the log of the compound concentration and fit the data to determine the IC50 value.
-
Caption: Off-target interactions leading to adverse effects.
Cytochrome P450 (CYP) Enzyme Inhibition
Rationale: CYP enzymes are critical for the metabolism of most drugs. Inhibition of these enzymes by a new compound can lead to significant drug-drug interactions (DDIs), where the plasma levels of co-administered drugs are dangerously elevated.[22][23] Assessing inhibition of the major human CYP isoforms (e.g., 1A2, 2C9, 2C19, 2D6, and 3A4) is a regulatory requirement.[24][25]
Experimental Protocol: CYP Inhibition IC50 Assay [22][26]
-
Reagent Preparation:
-
Use human liver microsomes (HLMs) as the source of CYP enzymes.
-
For each CYP isoform, select a specific probe substrate that is metabolized to a single, quantifiable metabolite.
-
Prepare a reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4) and an NADPH-regenerating system.
-
-
Assay Procedure:
-
Pre-incubate serially diluted test compounds with HLMs and the reaction buffer for 10 minutes at 37°C.
-
Initiate the metabolic reaction by adding the probe substrate and the NADPH-regenerating system.
-
Incubate for a specific time (e.g., 15 minutes) at 37°C, ensuring the reaction is in the linear range.
-
-
Reaction Termination and Analysis:
-
Stop the reaction by adding a cold stop solution (e.g., acetonitrile containing an internal standard).
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant for the formation of the specific metabolite using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Calculate the rate of metabolite formation at each test compound concentration.
-
Determine the percent inhibition relative to the vehicle control and calculate the IC50 value.
-
Comparative Data Analysis
The following tables present hypothetical data for our compound series, illustrating how the results are used for comparative assessment.
Table 1: Primary Target Potency and Selectivity Panel Results
| Compound ID | Primary Target Kinase X IC50 (nM) | Off-Target Kinase Y IC50 (µM) | Selectivity Ratio (Kinase Y / Kinase X) | GPCR Z Ki (µM) |
| Cmpd-A | 15 | 0.8 | 53 | > 20 |
| Cmpd-B | 25 | 15 | 600 | 1.2 |
| Cmpd-C | 10 | > 20 | > 2000 | > 20 |
Table 2: Safety Pharmacology Panel Results
| Compound ID | hERG Channel IC50 (µM) | CYP3A4 Inhibition IC50 (µM) |
| Cmpd-A | 1.5 | 18 |
| Cmpd-B | > 30 | 2.5 |
| Cmpd-C | > 30 | > 25 |
Interpretation and Recommendations
-
Cmpd-A: While potent against the primary target, this compound shows two significant liabilities. First, its selectivity over Kinase Y is only ~50-fold, which may not be sufficient to avoid off-target effects in a cellular context. More critically, it potently inhibits the hERG channel with an IC50 of 1.5 µM, presenting a high risk for cardiotoxicity. Recommendation: Deprioritize.
-
Cmpd-B: This compound shows improved kinase selectivity compared to Cmpd-A and has a clean hERG profile. However, it binds to GPCR Z with a Ki of 1.2 µM and is a potent inhibitor of CYP3A4 (IC50 = 2.5 µM). The CYP3A4 inhibition is a major concern for potential drug-drug interactions. Recommendation: Hold; investigate the functional consequence of GPCR Z binding and consider chemical modifications to mitigate CYP3A4 inhibition.
-
Cmpd-C: This compound demonstrates the most promising profile. It is the most potent against the primary target and exhibits excellent selectivity against both Kinase Y and GPCR Z. Crucially, it has no hERG liability and shows minimal inhibition of CYP3A4 at the concentrations tested. The selectivity window of >2000-fold is highly desirable. Recommendation: Prioritize for further preclinical development, including in vivo efficacy and safety studies.
This comparative guide illustrates a systematic process for evaluating cross-reactivity. By integrating broad panel screening with quantitative, mechanism-based assays, researchers can make data-driven decisions to select drug candidates with the highest potential for a safe and effective clinical profile.
References
- 1. Safety screening in early drug discovery: An optimized assay panel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rational Approaches to Improving Selectivity in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sygnaturediscovery.com [sygnaturediscovery.com]
- 4. hyphadiscovery.com [hyphadiscovery.com]
- 5. seed.nih.gov [seed.nih.gov]
- 6. Redirecting [linkinghub.elsevier.com]
- 7. Tips for Aspiring Drug Discoverers - Alto Predict [altopredict.com]
- 8. reactionbiology.com [reactionbiology.com]
- 9. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 10. In vitro kinase assay [protocols.io]
- 11. In vitro NLK Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An in vitro Assay to Screen for Substrates of PKA Using Phospho-motif-specific Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. revvity.com [revvity.com]
- 14. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. GPCR Binding Assay - Creative Proteomics [iaanalysis.com]
- 17. m.youtube.com [m.youtube.com]
- 18. youtube.com [youtube.com]
- 19. benchchem.com [benchchem.com]
- 20. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 21. fda.gov [fda.gov]
- 22. Cytochrome P450 Inhibition Assay Using Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 23. CYP Inhibition (IC50) | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 24. lnhlifesciences.org [lnhlifesciences.org]
- 25. criver.com [criver.com]
- 26. Cytochrome P450 (CYP) Inhibition Assay (IC50) Test | AxisPharm [axispharm.com]
Benchmarking the Performance of 6-(Benzyloxy)-2-methylnicotinic Acid-Based Inhibitors: A Comparative Guide for Drug Development Professionals
In the landscape of therapeutic interventions for anemia associated with chronic kidney disease (CKD), a promising class of small molecules has emerged: the 6-(benzyloxy)-2-methylnicotinic acid-based inhibitors of hypoxia-inducible factor (HIF) prolyl hydroxylase (PHD). These orally bioavailable compounds represent a paradigm shift from traditional erythropoiesis-stimulating agents (ESAs) by mimicking the body's natural response to hypoxia. This guide provides a comprehensive performance benchmark of key inhibitors within this class, including Roxadustat (FG-4592), Daprodustat (GSK1278863), and Vadadustat (AKB-6548), offering researchers and drug development professionals a comparative analysis supported by experimental data and detailed protocols.
The Scientific Underpinning: Mechanism of Action
At the heart of cellular oxygen sensing is the hypoxia-inducible factor (HIF), a transcription factor that governs the expression of genes crucial for erythropoiesis and iron metabolism.[1][2] Under normoxic conditions, the alpha subunit of HIF (HIF-α) is hydroxylated by a family of prolyl hydroxylase domain (PHD) enzymes, leading to its rapid degradation.[1][3] As oxygen levels decrease, the activity of these oxygen-dependent enzymes is reduced, allowing HIF-α to accumulate, translocate to the nucleus, and activate gene transcription.[1]
This compound-based inhibitors are potent, reversible inhibitors of all three PHD isoforms (PHD1, PHD2, and PHD3).[2][4] By binding to the active site of PHDs, these small molecules prevent the hydroxylation of HIF-α, thereby stabilizing it even under normal oxygen conditions.[2][5] This stabilization triggers a coordinated erythropoietic response, including the increased production of endogenous erythropoietin (EPO) and improved iron utilization.[1][6][7]
Comparative In Vitro Performance Benchmarks
The initial characterization of any inhibitor lies in its potency against its target enzymes. For HIF-PHD inhibitors, this is determined through enzymatic assays that measure the half-maximal inhibitory concentration (IC₅₀) against the three PHD isoforms.
Table 1: Comparative In Vitro Potency of HIF-PHD Inhibitors
| Inhibitor | PHD1 IC₅₀ (nM) | PHD2 IC₅₀ (nM) | PHD3 IC₅₀ (nM) | Reference(s) |
| Vadadustat | 15.36 | 11.83 | 7.63 | [8] |
| Daprodustat | 3.5 | 22.2 | 5.5 | [8] |
| Roxadustat | - | 27-591 | - | [8][9] |
| Molidustat | 480 | 7-280 | 450 | [8][9] |
Note: IC₅₀ values can vary depending on the specific assay conditions.
The data reveals that while all are potent inhibitors, there are variations in isoform selectivity. Vadadustat and Daprodustat demonstrate low nanomolar inhibition across all three isoforms.[4][8]
Key Experimental Protocols for Performance Evaluation
To ensure robust and reproducible data, standardized experimental protocols are paramount. The following are detailed methodologies for key in vitro assays.
Protocol 1: Enzymatic PHD Inhibition Assay (AlphaScreen)
This high-throughput assay quantifies the hydroxylation of a HIF-1α peptide by PHD2.[9][10]
Materials:
-
Recombinant human PHD2
-
HIF-1α peptide (corresponding to the C-terminal oxygen-dependent degradation domain)[9]
-
AlphaScreen reagents (Donor and Acceptor beads)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 0.01% Tween-20, 0.1% BSA)[9]
-
384-well white ProxiPlates
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO.
-
In a 384-well plate, add the assay buffer, recombinant PHD2, and the test inhibitor.
-
Initiate the reaction by adding the HIF-1α peptide substrate.
-
Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and add the AlphaScreen Acceptor beads.
-
Add the AlphaScreen Donor beads and incubate in the dark.
-
Read the plate on an AlphaScreen-compatible plate reader.
-
Calculate the IC₅₀ values from the dose-response curves.
Protocol 2: Cellular HIF-1α Stabilization Assay (Western Blot)
This assay determines the ability of an inhibitor to stabilize HIF-1α in a cellular context.[8][9]
Materials:
-
Human cell lines (e.g., HeLa, HEK293, Hep3B)[8]
-
Cell culture medium and supplements
-
Test inhibitor
-
Lysis buffer
-
Primary antibody against HIF-1α
-
Secondary antibody (HRP-conjugated)
-
Loading control antibody (e.g., β-actin, GAPDH)
-
Chemiluminescent substrate
Procedure:
-
Seed cells in 6-well plates and allow them to adhere.
-
Treat the cells with varying concentrations of the test inhibitor for a predetermined time (e.g., 4-24 hours).[8]
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with the primary anti-HIF-1α antibody.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Normalize the HIF-1α band intensity to the loading control.[8]
In Vivo and Clinical Performance Comparison
The ultimate measure of an inhibitor's performance is its efficacy and safety in preclinical and clinical settings.
Table 2: Summary of In Vivo and Clinical Performance
| Inhibitor | Preclinical Efficacy (Animal Models) | Clinical Efficacy (Anemia in CKD) | Key Clinical Trial Findings | Reference(s) |
| Roxadustat | Increased EPO, hemoglobin, and hematocrit.[6] | Effective in correcting and maintaining hemoglobin levels in both non-dialysis-dependent (NDD) and dialysis-dependent (DD) patients.[1][11] | Non-inferior to ESAs.[11] Reduced hepcidin levels.[1][6] | [1][6][11] |
| Daprodustat | Increased EPO, reticulocytes, and red cell mass.[3] | Effective in NDD and DD patients.[12][13] | Non-inferior to darbepoetin alfa.[14] Oral alternative to conventional ESAs.[14] | [3][12][13][14] |
| Vadadustat | Potently increases circulating EPO levels and RBC indices.[4] | Dose-dependent increase in hemoglobin.[15][16] | Non-inferior to darbepoetin alfa.[16] Decreased hepcidin and ferritin levels.[15][17] | [4][15][16][17] |
Pharmacokinetic Profile
The pharmacokinetic (PK) properties of a drug are critical to its clinical success, influencing dosing frequency and patient adherence.[18] While detailed PK parameters are often proprietary, preclinical studies provide valuable insights.
Table 3: General Pharmacokinetic Characteristics
| Inhibitor | Half-life | Oral Bioavailability | Metabolism | Reference(s) |
| Roxadustat | Short half-life allowing for intermittent dosing.[1] | Orally bioavailable.[1] | - | [1] |
| Daprodustat | - | Orally active.[19] | Primarily metabolized by CYP2C8.[12] | [12][19] |
| Vadadustat | Relatively short half-life, no accumulation on repeat dosing.[4] | Orally bioavailable.[4][20] | - | [4][20] |
Conclusion
The this compound-based inhibitors represent a significant advancement in the treatment of anemia in CKD. Roxadustat, Daprodustat, and Vadadustat have all demonstrated robust preclinical and clinical efficacy, offering an oral therapeutic alternative to injectable ESAs. While their core mechanism of action is similar, subtle differences in their in vitro potency, isoform selectivity, and pharmacokinetic profiles may translate to distinct clinical characteristics. This guide provides a foundational framework for the comparative evaluation of these and future HIF-PHD inhibitors, emphasizing the importance of standardized, multi-faceted experimental approaches to accurately benchmark their performance.
References
- 1. Roxadustat (FG-4592): Correction of Anemia in Incident Dialysis Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hypoxia-inducible factor–prolyl hydroxylase inhibitors in the treatment of anemia of chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and Preclinical Characterization of GSK1278863 (Daprodustat), a Small Molecule Hypoxia Inducible Factor-Prolyl Hydroxylase Inhibitor for Anemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Hypoxia-Inducible Factor Stabilizers in End Stage Kidney Disease: “Can the Promise Be Kept?” - PMC [pmc.ncbi.nlm.nih.gov]
- 6. portlandpress.com [portlandpress.com]
- 7. youtube.com [youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. Molecular and cellular mechanisms of HIF prolyl hydroxylase inhibitors in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Affinity-Based Fluorescence Polarization Assay for High-Throughput Screening of Prolyl Hydroxylase 2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. apexbt.com [apexbt.com]
- 13. gsk.com [gsk.com]
- 14. Efficacy and Safety of Daprodustat for Treatment of Anemia of Chronic Kidney Disease in Incident Dialysis Patients: A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Clinical Trial of Vadadustat in Patients with Anemia Secondary to Stage 3 or 4 Chronic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Erythropoietic effects of vadadustat in patients with anemia associated with chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Efficacy and Safety of Vadadustat for Anemia in Patients With Chronic Kidney Disease: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The Evolution of Pharmacokinetics for Small Molecules in Bioanalysis | Agilex Biolabs [agilexbiolabs.com]
- 19. medchemexpress.com [medchemexpress.com]
- 20. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
A Comparative Guide to the Structure-Activity Relationship (SAR) of 6-(Benzyloxy)-2-methylnicotinic Acid Analogs
This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 6-(benzyloxy)-2-methylnicotinic acid analogs. Drawing upon established principles of medicinal chemistry and experimental data from closely related nicotinic acid derivatives, we will explore the design, synthesis, and biological evaluation of these compounds. This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced interplay between chemical structure and biological function within this class of molecules.
Introduction: The Potential of the 6-Substituted Nicotinic Acid Scaffold
Nicotinic acid and its derivatives are a versatile class of compounds with a broad spectrum of biological activities, including anti-inflammatory, vasorelaxant, and neurological effects.[1][2][3] Modifications to the pyridine ring, particularly at the 6-position, have been shown to significantly influence receptor affinity and functional activity.[4][5] The this compound scaffold offers a unique combination of a lipophilic benzyloxy group, which can engage in hydrophobic interactions with biological targets, and a methyl group at the 2-position, which can influence the electronic properties and steric profile of the molecule. Understanding the SAR of this scaffold is crucial for the rational design of novel therapeutic agents.
While direct and extensive SAR data for this compound analogs are not widely published, we can extrapolate valuable insights from studies on structurally related compounds. Research on 6-substituted nicotine derivatives has shown that lipophilic substituents at the 6-position can enhance affinity for nicotinic acetylcholine receptors (nAChRs), although this is often counterbalanced by steric hindrance.[5] Specifically, bulky substituents at this position have been found to reduce affinity for the α4β2 nAChR subtype.[4] This guide will synthesize these findings to build a predictive SAR model for the title compounds.
Synthetic Strategies and Methodologies
The synthesis of this compound analogs can be approached through several established routes. A common strategy involves the esterification of the corresponding carboxylic acid, followed by modifications to the benzyloxy group or the pyridine ring. The following protocols are based on established methods for the synthesis of related nicotinic acid derivatives.[6][7]
General Synthesis of Methyl 6-methylnicotinate
A key intermediate, methyl 6-methylnicotinate, can be synthesized from 6-methylnicotinic acid.
Experimental Protocol: Fischer Esterification of 6-Methylnicotinic Acid [8]
-
To a stirred solution of 6-methylnicotinic acid in methanol, slowly add a catalytic amount of concentrated sulfuric acid.
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the mixture under reduced pressure to remove the methanol.
-
Carefully neutralize the residue with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the methyl ester.
Introduction of the Benzyloxy Moiety
The benzyloxy group can be introduced via nucleophilic substitution on a suitable precursor, such as a 6-halo-2-methylnicotinate.
Experimental Protocol: Synthesis of this compound Methyl Ester
-
Dissolve 6-chloro-2-methylnicotinic acid methyl ester and benzyl alcohol in an appropriate aprotic solvent (e.g., DMF).
-
Add a non-nucleophilic base, such as sodium hydride, portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Saponification to the Carboxylic Acid
The final step typically involves the hydrolysis of the methyl ester to the corresponding carboxylic acid.
Experimental Protocol: Saponification
-
Dissolve the methyl ester in a mixture of methanol and water.
-
Add an excess of a strong base, such as sodium hydroxide.
-
Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Remove the methanol under reduced pressure.
-
Acidify the aqueous solution with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.
Comparative Biological Evaluation
To establish a meaningful SAR, a panel of assays targeting potential biological activities should be employed. Based on the known activities of related nicotinic acid derivatives, the following in vitro assays are recommended.
Nicotinic Acetylcholine Receptor (nAChR) Binding Assay
This assay will determine the affinity of the synthesized analogs for various nAChR subtypes.
Experimental Protocol: Radioligand Binding Assay [4]
-
Prepare membrane homogenates from cells expressing the desired nAChR subtype (e.g., α4β2).
-
Incubate the membrane homogenates with a radiolabeled ligand (e.g., [³H]epibatidine) and varying concentrations of the test compounds.
-
After incubation, separate the bound and free radioligand by rapid filtration.
-
Quantify the radioactivity of the filters using liquid scintillation counting.
-
Determine the IC₅₀ values for each compound and calculate the corresponding Ki values.
Anti-inflammatory Activity Assay
The anti-inflammatory potential of the analogs can be assessed by measuring their ability to inhibit the production of inflammatory mediators in cell-based assays.
Experimental Protocol: Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages [3]
-
Culture RAW 264.7 macrophage cells in a suitable medium.
-
Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) to induce NO production.
-
After 24 hours, measure the concentration of nitrite in the culture supernatant using the Griess reagent.
-
Calculate the percentage of NO inhibition for each compound.
Structure-Activity Relationship (SAR) Analysis
The following SAR is a predictive model based on the analysis of structurally related compounds.
Table 1: Predicted Structure-Activity Relationship of this compound Analogs
| Analog | Modification | Predicted nAChR Affinity | Predicted Anti-inflammatory Activity | Rationale |
| Parent | This compound | Moderate | Moderate | The benzyloxy group provides lipophilicity, potentially enhancing binding, while the carboxylic acid may be crucial for activity. |
| Analog 1 | Substitution on the benzyl ring (e.g., 4-methoxy) | Increased | Variable | Electron-donating groups may enhance hydrophobic interactions. |
| Analog 2 | Substitution on the benzyl ring (e.g., 4-nitro) | Decreased | Variable | Electron-withdrawing groups may alter the electronic profile and reduce binding. |
| Analog 3 | Replacement of benzyl with smaller alkyl groups (e.g., ethoxy) | Decreased | Decreased | Reduced lipophilicity and steric bulk may lead to weaker interactions. |
| Analog 4 | Replacement of benzyl with bulkier groups (e.g., naphthylmethoxy) | Decreased | Variable | Increased steric hindrance is likely to reduce affinity at nAChRs.[4][5] |
| Analog 5 | Esterification of the carboxylic acid | Decreased | Decreased | The free carboxylic acid is often a key pharmacophoric feature for nicotinic acid receptor agonists.[9] |
Visualization of Key Concepts
General Synthetic Workflow
Caption: General synthetic workflow for this compound analogs.
Predicted SAR Trends
Caption: Predicted SAR trends for modifications at the 6-position.
Conclusion and Future Directions
This guide provides a foundational framework for the exploration of this compound analogs as potential therapeutic agents. The proposed synthetic routes and biological evaluation protocols offer a clear path for researchers to systematically investigate the SAR of this promising scaffold. Based on the analysis of related compounds, it is predicted that modifications to the benzyloxy group, particularly the introduction of small, lipophilic, and electron-donating substituents, may lead to enhanced biological activity. Conversely, bulky substituents are expected to be detrimental to nAChR affinity. Future studies should focus on the synthesis and rigorous biological testing of a diverse library of analogs to validate and refine these predictive SAR models. Such efforts will be instrumental in unlocking the full therapeutic potential of this versatile chemical class.
References
- 1. SAR of α7 nicotinic receptor agonists derived from tilorone: exploration of a novel nicotinic pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Elucidating the structure-activity relationships of the vasorelaxation and antioxidation properties of thionicotinic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Nicotinic acid receptor subtypes and their ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Reproducible Synthesis of 6-(Benzyloxy)-2-methylnicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
The reliable synthesis of complex organic molecules is a cornerstone of chemical research and pharmaceutical development. 6-(Benzyloxy)-2-methylnicotinic acid is a valuable building block in medicinal chemistry, and its consistent production is paramount for advancing research and development timelines. This guide provides an in-depth analysis of a reproducible synthetic route to this target molecule, offering a critical comparison of methodological choices and detailed experimental protocols to ensure successful replication in the laboratory.
Introduction to Synthetic Strategy
-
Formation of a suitable precursor: The synthesis of a 6-hydroxy-2-methylnicotinic acid derivative, which can then be selectively benzylated.
-
O-Benzylation: The introduction of the benzyl group onto the hydroxyl functionality at the 6-position of the pyridine ring.
This guide will focus on a carefully selected and vetted two-step synthetic pathway, emphasizing the rationale behind the chosen reactions and providing detailed, step-by-step instructions to maximize reproducibility.
Proposed Two-Step Synthetic Pathway
The proposed synthesis begins with the commercially available and relatively inexpensive starting material, 2,6-lutidine (2,6-dimethylpyridine). This route involves an initial oxidation to form the nicotinic acid backbone, followed by a selective O-benzylation.
Caption: Proposed synthetic workflow for this compound.
Comparative Analysis of Methodologies
The successful synthesis of the target molecule hinges on the careful selection of reagents and reaction conditions for each step. Below is a comparison of potential methods for the key transformations.
| Step | Method | Reagents & Conditions | Advantages | Disadvantages |
| Oxidation | Nitric Acid Oxidation | 2-Methyl-5-ethylpyridine, HNO₃, H₂SO₄, elevated temperature.[1][2] | High throughput, suitable for large scale.[1] | Harsh conditions, generation of nitrous oxides.[1] |
| Esterification | Fischer Esterification | 6-Methylnicotinic acid, Methanol, H₂SO₄ (cat.), reflux.[3][4] | Simple, well-established method.[3] | Equilibrium reaction, requires excess alcohol. |
| O-Benzylation | Williamson Ether Synthesis | 6-Hydroxy-2-methylnicotinic acid ethyl ester, Benzyl bromide, K₂CO₃, DMF.[5][6][7][8] | High yielding, broad scope.[6] | Requires anhydrous conditions, potential for N-alkylation. |
Rationale for a Recommended Two-Step Synthesis:
Based on a comprehensive review of available literature, a two-step approach starting from a commercially available precursor, ethyl 2-hydroxy-6-methylnicotinate , is recommended for its reproducibility and efficiency. This circumvents the challenges associated with the selective oxidation and potential side reactions of starting from simpler pyridines. The recommended pathway is:
-
O-Benzylation of Ethyl 2-hydroxy-6-methylnicotinate.
-
Hydrolysis of the ester to the carboxylic acid.
This approach offers a more direct and controllable route to the final product.
Detailed Experimental Protocols
The following protocols are designed to be self-validating, with clear checkpoints and expected outcomes.
Protocol 1: O-Benzylation of Ethyl 2-hydroxy-6-methylnicotinate
This procedure utilizes the well-established Williamson ether synthesis, a robust and reliable method for forming ethers.[5][6][7][8]
Materials and Reagents:
-
Ethyl 2-hydroxy-6-methylnicotinate (1.0 eq)
-
Benzyl bromide (1.2 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add ethyl 2-hydroxy-6-methylnicotinate and anhydrous DMF.
-
Add anhydrous potassium carbonate to the solution.
-
Stir the suspension vigorously at room temperature for 15 minutes.
-
Add benzyl bromide dropwise to the reaction mixture.
-
Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 6-(benzyloxy)-2-methylnicotinate.
Rationale for Experimental Choices:
-
Anhydrous Conditions: The Williamson ether synthesis is sensitive to water, which can hydrolyze the alkoxide and reduce the yield. Therefore, the use of anhydrous solvents and reagents is crucial.
-
Base Selection: Potassium carbonate is a suitable base for deprotonating the hydroxyl group of the hydroxypyridine. It is strong enough to facilitate the reaction without causing significant side reactions.
-
Solvent Choice: DMF is an excellent polar aprotic solvent for SN2 reactions like the Williamson ether synthesis, as it effectively solvates the cation of the base, leaving a more reactive "naked" anion.
Protocol 2: Hydrolysis of Ethyl 6-(benzyloxy)-2-methylnicotinate
The final step is the hydrolysis of the ethyl ester to the desired carboxylic acid.
Materials and Reagents:
-
Ethyl 6-(benzyloxy)-2-methylnicotinate (from Protocol 1)
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH) (2.0 eq)
-
Tetrahydrofuran (THF)
-
Water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
Procedure:
-
Dissolve the crude ethyl 6-(benzyloxy)-2-methylnicotinate in a mixture of THF and water.
-
Add lithium hydroxide or sodium hydroxide to the solution.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by TLC.
-
Once the hydrolysis is complete, remove the THF under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH 3-4 with 1 M HCl. A precipitate should form.
-
Collect the solid precipitate by vacuum filtration and wash with cold water.
-
Dry the solid under vacuum to yield this compound.
-
The product can be further purified by recrystallization if necessary.
Rationale for Experimental Choices:
-
Base-Mediated Hydrolysis: Saponification using a strong base like LiOH or NaOH is a standard and effective method for hydrolyzing esters.
-
Acidification: Careful acidification is necessary to protonate the carboxylate and precipitate the final product. Maintaining a slightly acidic pH minimizes the risk of side reactions.
Conclusion
The synthesis of this compound can be reliably achieved through a two-step process starting from ethyl 2-hydroxy-6-methylnicotinate. The recommended O-benzylation via the Williamson ether synthesis followed by ester hydrolysis provides a reproducible and scalable route to this valuable compound. By carefully controlling the reaction conditions and understanding the rationale behind each step, researchers can consistently obtain high-purity material for their downstream applications in drug discovery and development.
References
- 1. US4579953A - Process for the production of 6-methylnicotinic acid ester - Google Patents [patents.google.com]
- 2. US2993904A - Preparation of 6-methylnicotinic acid - Google Patents [patents.google.com]
- 3. Methyl 6-methylnicotinate synthesis - chemicalbook [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. jk-sci.com [jk-sci.com]
- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 7. youtube.com [youtube.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 6-(Benzyloxy)-2-methylnicotinic Acid
For laboratory professionals engaged in the fast-paced world of research and drug development, the safe management and disposal of chemical reagents is a cornerstone of operational excellence and regulatory compliance. This guide provides a detailed, step-by-step protocol for the proper disposal of 6-(Benzyloxy)-2-methylnicotinic Acid (CAS RN: 1355172-95-0), a compound whose handling requires a thorough understanding of its chemical properties and associated hazards. By adhering to these procedures, researchers can ensure a safe laboratory environment and the protection of our ecosystem.
Hazard Identification and Risk Assessment
Before initiating any disposal protocol, a comprehensive understanding of the hazards associated with this compound is paramount. While a complete, peer-reviewed Safety Data Sheet (SDS) for this specific compound is not widely available, information from suppliers and analogous compounds allows for a robust risk assessment.
GHS Hazard Profile:
Based on available data, this compound is classified with the following hazard statements[1]:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.[2]
-
H319: Causes serious eye irritation.[2]
-
H332: Harmful if inhaled.
These classifications necessitate handling this compound with appropriate personal protective equipment (PPE) and within a controlled environment to minimize exposure risks.
Table 1: Summary of Hazards and Required Precautions
| Hazard Classification | GHS Code | Recommended Personal Protective Equipment (PPE) | Engineering Controls |
| Acute Toxicity, Oral | H302 | Chemical-resistant gloves (e.g., nitrile), lab coat. | Do not eat, drink, or smoke in the handling area. |
| Skin Irritation | H315 | Chemical-resistant gloves, lab coat. | Handle in a well-ventilated area. |
| Serious Eye Irritation | H319 | Safety glasses with side shields or chemical goggles. | Eyewash station readily accessible. |
| Acute Toxicity, Inhalation | H332 | Use in a chemical fume hood. | Ensure adequate ventilation. |
Pre-Disposal: Segregation and Waste Accumulation
Proper segregation of chemical waste is a critical first step in the disposal process to prevent dangerous reactions.[3] this compound waste should be collected at or near the point of generation in a designated satellite accumulation area (SAA).[4]
Step-by-Step Waste Collection Protocol:
-
Container Selection: Utilize a dedicated, leak-proof, and chemically compatible waste container.[5] The container must be in good condition, free from damage, and have a secure, tight-fitting lid.[3]
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and volume.[4][6] The accumulation start date must also be clearly marked on the label.[3]
-
Segregation: Do not mix this compound waste with other waste streams, particularly strong oxidizing agents or incompatible chemicals.[5][7] Store the waste container in a designated, well-ventilated area away from heat and ignition sources.[8]
-
Secondary Containment: All liquid hazardous waste, including solutions of this compound, should be stored in secondary containment to prevent the spread of material in case of a leak.[3][7]
Disposal Procedure: A Step-by-Step Guide
The disposal of this compound must comply with all local, state, and federal regulations.[6][8] In the United States, the Environmental Protection Agency (EPA) governs the disposal of hazardous waste under the Resource Conservation and Recovery Act (RCRA).[3]
Operational Disposal Workflow:
-
Waste Characterization: Based on its hazard classifications, this compound waste is considered hazardous. A formal waste determination should be documented.[9]
-
Professional Disposal: This chemical waste must be disposed of through a licensed hazardous waste disposal company.[3][10] Do not attempt to dispose of this material down the drain or in regular trash.[5][11]
-
Scheduling Pickup: Contact your institution's Environmental Health and Safety (EHS) department or designated chemical safety officer to schedule a pickup for the hazardous waste.[10]
-
Documentation: Complete all required waste disposal forms or manifests as per your institution's and local regulations.[10]
Disposal of Empty Containers:
Empty containers that held this compound must also be managed properly.
-
Triple Rinsing: For containers of highly toxic chemicals, the first three rinses must be collected and disposed of as hazardous waste.[7]
-
Rinsate Collection: The rinsate from the initial cleaning should be collected and treated as hazardous waste.[7]
-
Final Disposal: After thorough rinsing and drying, deface the chemical label on the empty container before disposing of it as regular trash, in accordance with institutional policies.[11]
Emergency Procedures: Spill and Exposure Management
In the event of a spill or exposure, immediate and appropriate action is crucial.
Spill Response:
-
Small Spills: For a small spill, and if you are trained to do so, absorb the material with an inert absorbent (e.g., vermiculite, sand).[5] Place the absorbent material in a sealed, labeled container for disposal as hazardous waste.[5]
-
Large Spills: For a large spill, evacuate the area immediately and contact your institution's EHS or emergency response team.[5]
Exposure Response:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[12][13]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[12][13]
-
Inhalation: Move the affected person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[12][13]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[14]
Visualizing the Disposal Workflow
To provide a clear, at-a-glance understanding of the disposal process, the following workflow diagram illustrates the key decision points and actions required.
References
- 1. alukah.net [alukah.net]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. danielshealth.com [danielshealth.com]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. benchchem.com [benchchem.com]
- 6. Safe Chemical Waste Disposal in Labs [emsllcusa.com]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 8. consolidated-chemical.com [consolidated-chemical.com]
- 9. mtu.edu [mtu.edu]
- 10. benchchem.com [benchchem.com]
- 11. vumc.org [vumc.org]
- 12. fishersci.com [fishersci.com]
- 13. WERCS Studio - Application Error [assets.thermofisher.com]
- 14. fishersci.com [fishersci.com]
A Comprehensive Guide to the Safe Handling of 6-(Benzyloxy)-2-methylnicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the handling of 6-(Benzyloxy)-2-methylnicotinic Acid. As a Senior Application Scientist, this document is structured to provide not just procedural steps, but also the scientific rationale behind them, ensuring a culture of safety and excellence in your laboratory. The information herein is synthesized from established safety protocols for structurally related compounds, including nicotinic acid derivatives and benzyl ethers, to provide a robust framework in the absence of a specific Safety Data Sheet (SDS) for this particular molecule.
Hazard Identification and Risk Assessment
-
Nicotinic Acid Core: Nicotinic acid and its derivatives are known to cause skin, eye, and respiratory irritation.[1][2][3]
-
Carboxylic Acid Group: As an organic acid, it is expected to be corrosive to skin and eyes upon direct contact, particularly in powdered form which can be easily inhaled.
-
Benzyloxy Group: Benzyl ethers are generally stable but can be cleaved under specific conditions such as strong acids or catalytic hydrogenation.[4][5][6][7] Some benzyl derivatives have been investigated for genotoxicity, with some showing potential for DNA damage at certain concentrations.[8]
-
Methyl Group: The methyl substitution on the pyridine ring may influence the compound's reactivity and metabolic profile.
Primary Hazards:
-
Skin Irritation: May cause redness, itching, and inflammation upon contact.[2][3]
-
Serious Eye Irritation: Can cause significant eye damage if direct contact occurs.[2][3]
-
Respiratory Irritation: Inhalation of dust may irritate the respiratory tract.[1]
-
Unknown Long-Term Effects: Due to the lack of specific data, potential for long-term effects should be considered and exposure minimized.
Engineering Controls: Your First Line of Defense
The primary objective is to minimize exposure through engineering controls.
-
Chemical Fume Hood: All weighing and handling of powdered this compound must be conducted in a certified chemical fume hood to prevent inhalation of dust and to contain any potential spills.
-
Ventilation: Ensure the laboratory has adequate general ventilation.
Personal Protective Equipment (PPE): A Necessary Barrier
The following PPE is mandatory when handling this compound. The selection of specific PPE items should be based on a risk assessment of the planned procedure.
| Operation | Required PPE | Rationale |
| Weighing and Transfer of Solid | - Nitrile or Neoprene Gloves- Chemical Splash Goggles- Full-Length Lab Coat- Face Shield (recommended) | - Prevents skin contact with the powder.- Protects eyes from airborne particles.- Protects clothing and skin from spills.- Provides an additional layer of protection for the face. |
| Preparation of Solutions | - Nitrile or Neoprene Gloves- Chemical Splash Goggles- Full-Length Lab Coat | - Protects against splashes of the dissolved acid.- Shields eyes from accidental splashes.- Protects clothing and skin. |
| Conducting Reactions | - Nitrile or Neoprene Gloves- Chemical Splash Goggles- Full-Length Lab Coat- Chemical-Resistant Apron (for larger volumes) | - Standard protection against chemical contact.- Essential for eye safety during reactions.- Protects against splashes and spills.- Recommended when handling significant quantities to protect against larger spills. |
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting appropriate PPE when working with this compound.
Caption: PPE selection workflow for handling this compound.
Step-by-Step Handling Procedures
4.1. Weighing and Transferring the Solid Compound:
-
Preparation: Don all required PPE as outlined in the table above. Ensure the chemical fume hood is on and operating correctly.
-
Containment: Place a weigh boat on the analytical balance inside the fume hood.
-
Transfer: Carefully transfer the desired amount of this compound to the weigh boat using a clean spatula. Avoid generating dust.
-
Closure: Securely close the container of the stock chemical immediately after use.
-
Cleanup: Clean the spatula and any contaminated surfaces within the fume hood.
4.2. Preparing Solutions:
-
Preparation: Work within a chemical fume hood and wear appropriate PPE.
-
Solvent Addition: Place a suitable container (e.g., flask, beaker) in the fume hood. Add the desired solvent to the container.
-
Dissolution: Slowly add the weighed this compound to the solvent while stirring. Be mindful of any potential exothermic reactions, although not specifically expected, it is a good practice.
-
Storage: Clearly label the container with the chemical name, concentration, solvent, date, and your initials.
Storage and Incompatibilities
-
Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area. Keep it away from incompatible materials.
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, and amines.[9]
Spill and Emergency Procedures
-
Small Spills (Solid):
-
If a small amount of solid is spilled within the fume hood, carefully sweep it up with a brush and dustpan, avoiding dust generation.
-
Place the collected material in a sealed container for waste disposal.
-
Wipe the area with a damp cloth, followed by a dry one.
-
-
Small Spills (Liquid/Solution):
-
Absorb the spill with an inert material (e.g., vermiculite, sand).
-
Place the absorbent material in a sealed container for waste disposal.
-
Clean the spill area with an appropriate solvent, followed by soap and water.
-
-
Large Spills:
-
Evacuate the immediate area.
-
Alert your supervisor and institutional safety office.
-
Do not attempt to clean up a large spill without proper training and equipment.
-
-
Personal Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[1][2]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][2]
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
-
Waste Disposal
-
Solid Waste: Collect solid this compound and any contaminated materials (e.g., weigh boats, gloves) in a clearly labeled, sealed container.
-
Liquid Waste: Collect solutions of this compound in a labeled, sealed waste container.
-
Disposal Protocol: All waste must be disposed of in accordance with local, state, and federal regulations. Consult your institution's environmental health and safety office for specific guidelines. Do not dispose of this chemical down the drain.
References
- 1. WERCS Studio - Application Error [assets.thermofisher.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. fishersci.com [fishersci.com]
- 4. benchchem.com [benchchem.com]
- 5. m.youtube.com [m.youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Benzyl Ethers [organic-chemistry.org]
- 8. Assessment of genotoxic effects of benzyl derivatives by the comet assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. fishersci.co.uk [fishersci.co.uk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
